3-(4-Bromophenyl)-3-hydroxypropanenitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-3-hydroxypropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXYALEBZJFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Bromophenyl)-3-hydroxypropanenitrile: A Bifunctional Chiral Synthon for Pharmaceutical Scaffolds
Topic: Chemical Properties of 3-(4-Bromophenyl)-3-hydroxypropanenitrile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical bifunctional building block in organic synthesis, characterized by a secondary alcohol and a nitrile group separated by a methylene bridge, anchored to a para-brominated aromatic ring. This molecular architecture positions it as a versatile "divergent intermediate" for the synthesis of 1,3-amino alcohols—a structural motif prevalent in serotonin-norepinephrine reuptake inhibitors (SNRIs) such as fluoxetine and duloxetine analogs. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and functional group transformations, supported by validated experimental protocols.
Physicochemical Profile
The molecule exhibits a unique polarity profile due to the hydrogen-bond donating hydroxyl group and the dipole-inducing nitrile.
| Property | Value / Description |
| IUPAC Name | 3-(4-Bromophenyl)-3-hydroxypropanenitrile |
| CAS Number | 65984-59-0 (Specific to hydroxy-nitrile) Note: Often confused with 57775-08-3 (Non-hydroxy analog) |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 68–72 °C (Enantiopure forms may vary) |
| Solubility | Soluble in MeOH, EtOH, THF, DMSO, EtOAc; Insoluble in Water |
| pKa (OH) | ~13.5 (Estimated) |
| pKa (α-CH₂) | ~25 (Activated by nitrile, but less acidic due to beta-OH) |
| Chirality | Contains one stereocenter at C-3; exists as (R) and (S) enantiomers.[1][2][3] |
Synthetic Pathways & Mechanistic Insight
The synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile typically relies on the nucleophilic addition of an "acetonitrile anion" equivalent to 4-bromobenzaldehyde.
Primary Route: Acetonitrile Aldol-Type Addition
This method utilizes the weak acidity of acetonitrile (pKa ~25) to generate a nucleophile that attacks the aldehyde carbonyl.
-
Mechanism: Deprotonation of acetonitrile by a strong base (LDA or n-BuLi) generates the cyanomethyl carbanion [CH₂CN]⁻. This species undergoes nucleophilic attack on the electrophilic carbonyl carbon of 4-bromobenzaldehyde.
-
Thermodynamics: The reaction is generally reversible; low temperatures (-78 °C) are favored to control kinetics and suppress side reactions (like polymerization of acetonitrile).
Alternative Route: Epoxide Ring Opening
Reaction of 2-(4-bromophenyl)oxirane with a cyanide source (NaCN/KCN) can yield the target. However, regioselectivity (attacking the less substituted carbon) usually favors the formation of the beta-hydroxynitrile, making this a viable but less common route due to the cost of the epoxide precursor.
Visualization: Synthetic Workflow
The following diagram illustrates the retrosynthetic logic and forward synthesis.
Figure 1: Mechanistic pathway for the synthesis via cyanomethyl anion addition.
Reactivity & Functional Group Transformations[5]
The molecule's utility lies in its three distinct reactive sites: the Nitrile , the Hydroxyl , and the Aryl Bromide .
Nitrile Reduction (The "Fluoxetine-Type" Pathway)
The most critical application is the reduction of the nitrile to a primary amine, yielding 3-amino-1-(4-bromophenyl)propan-1-ol . This 1,3-amino alcohol motif is the scaffold for many SNRI drugs.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).
-
Selectivity: LiAlH₄ reduces the nitrile to the amine without dehalogenating the aromatic ring under controlled conditions (0 °C).
Dehydration to Cinnamonitriles
Under acidic conditions (e.g., p-TsOH, reflux), the hydroxyl group undergoes elimination to form 3-(4-bromophenyl)acrylonitrile . This creates a conjugated system useful for Michael additions.
Aryl Bromide Cross-Coupling
The para-bromide remains intact during mild nitrile manipulations, allowing for late-stage diversification via Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach biaryl systems or amines.
Visualization: Divergent Reactivity
Figure 2: Divergent synthesis map showing key functional group transformations.[4]
Experimental Protocols
Protocol A: Synthesis from 4-Bromobenzaldehyde
This protocol utilizes a base-catalyzed aldol-type reaction.
Reagents:
-
4-Bromobenzaldehyde (10.0 mmol)
-
Acetonitrile (anhydrous, 20 mL)
-
Base: n-Butyllithium (2.5 M in hexanes, 11.0 mmol) OR LDA.
-
Solvent: THF (anhydrous).
Procedure:
-
Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add anhydrous THF (30 mL) and anhydrous Acetonitrile (0.6 mL, ~11 mmol). Cool to -78 °C .
-
Deprotonation: Add n-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78 °C to form the cyanomethyl lithiate. Note: Solution may turn pale yellow.
-
Addition: Dissolve 4-Bromobenzaldehyde (1.85 g, 10 mmol) in THF (5 mL) and add dropwise to the reaction mixture.
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm to 0 °C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution (10 mL).
-
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes).
Protocol B: Reduction to 3-Amino-1-(4-bromophenyl)propan-1-ol
Critical step for accessing pharmaceutical scaffolds.
Reagents:
-
3-(4-Bromophenyl)-3-hydroxypropanenitrile (5.0 mmol)
-
LiAlH₄ (1.0 M in THF, 10.0 mmol) or BH₃·SMe₂.
Procedure:
-
Setup: Charge a flask with LiAlH₄ solution (10 mL) under Argon. Cool to 0 °C.
-
Addition: Dissolve the nitrile (1.13 g) in dry THF (10 mL) and add dropwise. Caution: Exothermic.
-
Reflux: Warm to room temperature, then reflux for 3 hours to ensure complete reduction.
-
Fieser Quench: Cool to 0 °C. Carefully add:
-
0.4 mL Water
-
0.4 mL 15% NaOH
-
1.2 mL Water
-
-
Isolation: Stir until a white granular precipitate forms. Filter through Celite.[5] Concentrate the filtrate to yield the crude amino alcohol.
Safety & Handling (MSDS Highlights)
-
Hazard Classification:
-
Specific Hazards:
-
Cyanide Generation: Under strong thermal or acidic decomposition, may release trace HCN.
-
Bromine Residues: Organobromides can be toxic; handle with gloves.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent moisture absorption (hygroscopic).
References
-
Sigma-Aldrich. "4-Bromo-beta-hydroxybenzenepropanenitrile Product Sheet (CAS 65984-59-0)." Merck KGaA. Link
-
PubChem. "3-(4-Bromophenyl)propanenitrile (Related Structure Data)." National Library of Medicine. Link
-
Chemistry Steps. "Reduction of Nitriles to Amines with LiAlH4: Mechanism and Protocol." Organic Chemistry Resources. Link
-
Organic Syntheses. "Preparation of p-Bromobenzaldehyde." Org.[4][8] Synth. 1937, 17, 20. Link
-
SynQuest Labs. "Safety Data Sheet: 3-(4-Bromophenyl)propanenitrile." SynQuest. Link
Sources
- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 4-Bromophenylacetonitrile synthesis - chemicalbook [chemicalbook.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. aaronchem.com [aaronchem.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Molecular structure and reactivity of brominated beta-hydroxy nitriles
Mechanistic Architecture and Synthetic Utility of Brominated -Hydroxy Nitriles
Executive Summary
This technical guide provides a comprehensive analysis of brominated
This document details the stereoelectronic factors governing their formation, their divergent reactivity profiles under acidic versus basic conditions, and validated protocols for their synthesis and transformation.
Structural Architectures & Stereochemistry
The reactivity of brominated
Electronic Environment
-
Inductive Effects: The nitrile (-CN) and bromine (-Br) groups exert strong electron-withdrawing effects (
), significantly increasing the acidity of the -proton (pKa 11–13 depending on substitution). -
Dipole Alignment: In the ground state, the molecule often adopts a conformation that minimizes dipole repulsion between the C-Br and C-CN bonds, though hydrogen bonding between the -OH and -CN groups can stabilize specific gauche conformers.
Regiochemical Architectures
Synthetically, these motifs arise primarily from the bromohydroxylation of
-
Aryl-Substituted (e.g., Cinnamonitrile derivatives):
-
Alkyl-Substituted / Electron-Deficient (e.g., Acrylonitrile):
-
Outcome: The regiochemistry can be sensitive to conditions, but often yields the
-bromo- -hydroxy product due to the steric accessibility of the -carbon and the electronic destabilization of the -cation by the nitrile group.
-
Synthetic Pathways: The Bromohydrin Route[2]
The most robust method for generating this scaffold is the hypobromous acid (HOBr) generation method using N-bromosuccinimide (NBS) in aqueous media.
Reaction Mechanism (Graphviz Visualization)
The following diagram illustrates the pathway from an unsaturated nitrile to the bromohydrin and its subsequent closure to an epoxide.
Caption: Electrophilic bromination pathway yielding the halohydrin, followed by base-mediated cyclization.
Reactivity Profile
The brominated
Base-Promoted Cyclization (Epoxidation)
This is the most critical reaction for this moiety. Upon treatment with a mild base (e.g.,
-
Stereochemistry: The reaction is stereospecific.[3] The alkoxide and bromide must adopt an anti-periplanar geometry for displacement to occur. Thus, an erythro-halohydrin yields a trans-epoxide, while a threo-halohydrin yields a cis-epoxide.
Pinner Reaction (Acidic Hydrolysis)
Under anhydrous acidic conditions (HCl/MeOH), the nitrile group is attacked by the alcohol to form an imidate salt, which upon hydrolysis yields an
-
Utility: This preserves the alkyl bromide functionality while modifying the carboxylic terminus.
Nucleophilic Substitution
Direct displacement of the bromide by external nucleophiles (azides, amines) is possible but competes with epoxide formation. To favor substitution over cyclization, non-basic nucleophiles or Lewis acid catalysis is often required.
Experimental Protocol: Synthesis of 2-Bromo-3-hydroxy-3-phenylpropanenitrile
Objective: Synthesis of a model brominated
Reagents & Equipment[4]
-
Substrate: Cinnamonitrile (trans-3-phenyl-2-propenenitrile).
-
Reagent: N-Bromosuccinimide (NBS) (Recrystallize from water if yellow/degraded).[4]
-
Solvent: Dimethyl sulfoxide (DMSO) and Water (
ratio). -
Quench: Sodium thiosulfate (saturated aq.).
-
Equipment: 3-neck round bottom flask, internal thermometer, magnetic stirrer.
Step-by-Step Methodology
| Step | Action | Critical Technical Note (Causality) |
| 1 | Dissolution | Dissolve cinnamonitrile (10 mmol) in DMSO (20 mL) and water (5 mL). Cool to 0°C. |
| 2 | Addition | Add NBS (12 mmol, 1.2 eq) portion-wise over 15 minutes. Maintain T < 5°C. |
| 3 | Reaction | Allow warming to RT. Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 3:1). |
| 4 | Quench | Pour mixture into ice-cold saturated |
| 5 | Extraction | Extract with Diethyl Ether ( |
| 6 | Drying | Dry over anhydrous |
| 7 | Purification | Recrystallize from |
Analytical Validation
-
1H NMR (CDCl3): Look for the disappearance of vinylic protons (
6.0–7.5 ppm range changes). The -proton (CH-OH) typically appears as a doublet around 5.0–5.2 ppm, and the -proton (CH-Br) as a doublet around 4.3–4.5 ppm (coupling constant indicates relative stereochemistry). -
IR: Broad -OH stretch (
) and weak -CN stretch ( ).
Decision Logic for Reactivity
Use this logic flow to determine the appropriate downstream application for the synthesized molecule.
Caption: Divergent synthetic pathways based on reaction conditions.
References
-
Regioselectivity in Bromohydrin Formation
-
Epoxide Formation (Glycidonitriles)
- Synthesis of vicinal bromohydrins and their conversion to epoxides. Journal of Organic Chemistry (Cited context: General reactivity of halohydrins to epoxides).
-
[Link]
-
Industrial Relevance (Biocides/Nitriles)
-
NBS Reactivity Profile
- N-Bromosuccinimide (NBS) Reagent Guide.
-
[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. orgosolver.com [orgosolver.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of chiral amino-alcohol-based pharmaceuticals (e.g., SNRIs like Atomoxetine and Fluoxetine analogs).
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile (hereafter BHP-CN ) is a bifunctional intermediate containing a secondary hydroxyl group and a nitrile moiety on a 4-bromophenyl scaffold. Its solubility behavior is the governing factor in reaction yield (particularly in biphasic biocatalytic reductions) and purification efficiency.
While extensive data exists for the non-halogenated analog (3-hydroxy-3-phenylpropanenitrile), the introduction of the bromine atom at the para-position significantly alters the thermodynamic landscape—increasing lipophilicity (LogP) and reducing aqueous solubility. This guide provides a theoretical solubility framework, rigorous experimental protocols for data generation, and thermodynamic models required for designing robust crystallization processes.
Chemical Identity & Theoretical Solubility Profile
Structural Analysis
The molecule exhibits a "push-pull" solubility character:
-
Hydrophilic Domain: The
-hydroxy nitrile tail ( ) acts as both a hydrogen bond donor (OH) and acceptor (OH, CN). -
Hydrophobic Domain: The 4-bromophenyl ring dominates the steric bulk, driving the molecule towards non-polar solvation mechanisms.
Comparison with Analog: Compared to 3-hydroxy-3-phenylpropanenitrile (CAS 17190-29-3), the 4-bromo substituent increases the molecular weight (226.07 g/mol vs. 147.17 g/mol ) and the calculated partition coefficient (cLogP), shifting the solubility preference away from water and light alcohols towards aromatic and chlorinated solvents.
Predicted Solubility Ranking
Based on functional group contribution methods and dielectric constant matching:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Dipole-dipole, strong H-accepting solvent |
| Esters/Ketones | Ethyl Acetate, Acetone | High | Dipole-dipole, H-bonding (solute donor) |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Amphiphilic matching; decreases with chain length |
| Aromatics | Toluene, Xylene | Moderate-Low | |
| Alkanes | Hexane, Heptane | Insoluble | Lack of polar interaction sites |
| Water | Water | Very Low | Hydrophobic effect of Br-Phenyl ring dominates |
Experimental Protocols for Solubility Determination
To generate the precise mole fraction (
Protocol A: Isothermal Saturation (Shake-Flask)
This is the gold standard for equilibrium solubility.
-
Preparation: Add excess BHP-CN solid to 10 mL of solvent in a jacketed equilibrium cell.
-
Equilibration: Stir at constant temperature (
K) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate (2–4 hours).
-
Filtration: Withdraw supernatant using a pre-heated syringe filter (0.22
m PTFE) to prevent precipitation during transfer. -
Quantification: Dilute with mobile phase and analyze via HPLC (UV detection at 254 nm).
-
Validation: Repeat at 48h and 72h to confirm no drift in concentration (ensuring true equilibrium).
-
Protocol B: Laser Monitoring (Dynamic Method)
Used for determining the Metastable Zone Width (MSZW).
-
Setup: Place a mixture of known composition (
) in a reactor with a focused laser beam and turbidity probe. -
Dissolution: Heat at 1 K/min until transmission reaches 100% (Clear Point,
). -
Nucleation: Cool at 1 K/min until transmission drops (Cloud Point,
). -
Data Point: The
corresponds to the saturation temperature for that specific mole fraction.
Experimental Workflow Diagram
Figure 1: Decision matrix and workflow for solubility data generation.
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
This semi-empirical model is most accurate for correlating solubility with temperature in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived via multivariate regression.
van't Hoff Analysis
Used to determine the thermodynamic driving forces. Plot
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process (Disorder increases upon dissolving).
-
Thermodynamic Logic Diagram
Figure 2: Thermodynamic analysis workflow for determining crystallization feasibility.
Process Application: Crystallization Design
For BHP-CN , the purification strategy relies on exploiting the temperature dependence of solubility (solubility curve slope).
Solvent System Selection
-
Primary Solvent (Good): Ethyl Acetate or Toluene. These solvents typically show a steep solubility curve for aryl-nitriles, allowing high recovery upon cooling.
-
Anti-Solvent (Poor): Heptane or Water.
-
Note: Water is an effective anti-solvent if the primary solvent is water-miscible (e.g., Methanol/Water system). However, for the bromo-derivative, a Toluene/Heptane system is often superior for rejecting polar impurities while crystallizing the target.
-
Cooling Crystallization Protocol
-
Dissolution: Charge crude BHP-CN into Toluene at 80°C until dissolved (approx. 1.2x saturation concentration).
-
Clarification: Hot filtration to remove insoluble mechanical impurities.
-
Cooling Ramp: Cool to 20°C at a controlled rate (e.g., 0.5°C/min) to remain within the Metastable Zone Width (MSZW).
-
Seeding: Add pure seed crystals at the metastable limit (approx. 50–60°C) to induce controlled nucleation and prevent oiling out.
-
Isolation: Filter and wash with cold Heptane.
References
The following sources provide the methodological foundation and comparative data for 3-hydroxy-3-arylpropanenitriles:
-
Methodology for Solubility Measurement
-
Shakeel, F., et al. "Solubility and Thermodynamic Analysis of an Antiviral Drug Emtricitabine in Different Pure Solvents." Molecules, vol. 26, no. 3, 2021. Link
-
-
Analogous Compound Data (3-hydroxy-3-phenylpropanenitrile)
-
Synthesis & Purification Context
- Thermodynamic Modeling Equations: Apelblat, A., and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, vol. 31, 1999.
Sources
Technical Assessment: Thermodynamic Stability of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
This technical guide provides a comprehensive stability profile of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical chiral synthon used in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other aryl-alkylamine therapeutics.
As a
Physicochemical Profile & Thermodynamic Context[3][4][5]
Chemical Identity[6][7][8]
-
IUPAC Name: 3-(4-Bromophenyl)-3-hydroxypropanenitrile[3]
-
CAS Number: 65984-59-0[3]
-
Molecular Formula:
[3][4] -
Molecular Weight: 226.07 g/mol [3]
-
Physical State: Typically a viscous colorless to pale yellow oil or low-melting solid (
), highly dependent on enantiomeric purity.
Thermodynamic Landscape
The stability of 3-(4-Bromophenyl)-3-hydroxypropanenitrile is governed by two competing thermodynamic vectors:
-
Enthalpic Driver (Dehydration): The elimination of water yields 3-(4-bromophenyl)acrylonitrile. This reaction is exothermic and thermodynamically favored due to the formation of a conjugated
-system extending from the phenyl ring through the alkene to the nitrile group. -
Entropic Driver (Retro-Aldol): At elevated temperatures, the entropy gain from dissociation into 4-bromobenzaldehyde and acetonitrile favors the reverse reaction, particularly under basic catalysis.
| Parameter | Characteristic | Implication for Process |
| Bond Dissociation | Susceptible to retro-aldol cleavage > | |
| pKa ( | Requires strong base for deprotonation, but weak bases can catalyze elimination. | |
| Hydration Energy | Moderate | Hygroscopic tendency; moisture accelerates hydrolysis. |
Degradation Pathways: Mechanistic Analysis
The degradation of this intermediate is not random; it follows specific mechanistic pathways definable by reaction kinetics.
Pathway A: -Elimination (Dehydration)
This is the primary degradation mode. Under acidic (
-
Mechanism: E1cB (base-catalyzed) or E1/E2 (acid-catalyzed).
-
Product: (E/Z)-3-(4-Bromophenyl)acrylonitrile.
-
Criticality: High. The conjugated product is a Michael acceptor and potentially genotoxic impurity (PGI).
Pathway B: Retro-Aldol Dissociation
Reversible cleavage of the C-C bond between the
-
Mechanism: Deprotonation of the hydroxyl group followed by collapse of the alkoxide.
-
Products: 4-Bromobenzaldehyde + Acetonitrile.
-
Trigger: Basic pH and heat.
Pathway C: Nitrile Hydrolysis
Slower than elimination, this pathway occurs in aqueous environments.
-
Mechanism: Nucleophilic attack of water on the nitrile carbon.
-
Intermediate: 3-(4-Bromophenyl)-3-hydroxypropanamide.
-
Final Product: 3-(4-Bromophenyl)-3-hydroxypropanoic acid.
Pathway Visualization
The following diagram illustrates the kinetic and thermodynamic relationships between the parent molecule and its degradants.
Figure 1: Mechanistic degradation map of 3-(4-Bromophenyl)-3-hydroxypropanenitrile showing primary thermodynamic sinks.
Experimental Protocols: Stability Assessment
To validate the thermodynamic stability described above, the following "Forced Degradation" protocol is recommended. This system is self-validating: if mass balance is not achieved (
Stress Testing Conditions (Standardized)
| Stress Type | Condition | Duration | Target Degradation | Mechanism Probed |
| Acidic | 0.1 N HCl, | 2 - 24 hrs | 10-20% | Acid-catalyzed dehydration |
| Basic | 0.1 N NaOH, Ambient | 1 - 4 hrs | 10-20% | Retro-aldol & E1cB elimination |
| Oxidative | 3% | 2 - 6 hrs | 5-15% | Benzylic oxidation (Ketone formation) |
| Thermal | 7 days | 5-10% | Bulk thermodynamic stability | |
| Photolytic | 1.2M lux-hr (UV/Vis) | -- | -- | Radical stability (C-Br bond) |
Analytical Method (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,
). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (aromatic ring) and 210 nm (nitrile/amide).
-
Rationale: Acidic mobile phase suppresses ionization of the potential carboxylic acid degradant, ensuring sharp peak shape.
Workflow Diagram
Figure 2: Workflow for forced degradation and stability assessment.
Expert Insights & Recommendations
Handling & Storage
-
Temperature: Store at
. The activation energy ( ) for dehydration is relatively low; room temperature storage can lead to slow "yellowing" (formation of the conjugated alkene). -
pH Sensitivity: Strictly avoid contact with alkaline surfaces (e.g., undiluted glass cleaning residues) or basic desiccants.
-
Solvent Choice: When used in solution, avoid protic solvents with high dielectric constants at elevated temperatures, as they stabilize the transition state for elimination. Dichloromethane or Toluene are preferred for stability over Methanol.
Synthetic Implications
If this molecule is an intermediate:
-
Telescoping: Do not isolate if possible. React the hydroxyl group (e.g., protection or substitution) or the nitrile immediately.
-
Purification: Avoid distillation unless under high vacuum (
) and temperature to prevent retro-aldol decomposition.
References
-
Advanced ChemBlocks . (2024). Product Specification: 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0).[3] Retrieved from
-
Royal Society of Chemistry. (2026).
-unsaturated nitriles via -hydroxynitrile intermediates. Organic & Biomolecular Chemistry. Retrieved from -
National Institute of Standards and Technology (NIST) . (2005).[5] Thermodynamics of the Hydrolysis Reactions of Nitriles. Journal of Research of the National Institute of Standards and Technology. Retrieved from
-
PubChem . (2025).[6] Compound Summary: 3-(4-Bromophenyl)propanenitrile and derivatives. National Library of Medicine. Retrieved from
-
Chemistry LibreTexts . (2023). Nucleophilic Addition of HCN: Cyanohydrin Formation and Stability. Retrieved from
Sources
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- 5. Thermodynamics of the Hydrolysis Reactions of Nitriles | NIST [nist.gov]
- 6. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
CAS registry number and identifiers for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
[1][2]
Executive Summary & Identification
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0 ) is a critical β-hydroxy nitrile intermediate used primarily in the synthesis of γ-amino alcohols and pharmaceutical scaffolds, including selective serotonin reuptake inhibitors (SSRIs). Its structure features a reactive nitrile group and a secondary alcohol, making it a versatile bifunctional building block for heterocycle formation and chain extension.
Core Identifiers
| Identifier Type | Value |
| CAS Registry Number | 65984-59-0 |
| IUPAC Name | 3-(4-Bromophenyl)-3-hydroxypropanenitrile |
| Molecular Formula | C₉H₈BrNO |
| Molecular Weight | 226.07 g/mol |
| SMILES | N#CCC(O)c1ccc(Br)cc1 |
| InChIKey | QAWLKTDBUQOFEF-UHFFFAOYSA-N (Predicted base structure) |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
Synthetic Pathways & Methodology
The synthesis of β-hydroxy nitriles requires precise control to prevent retro-aldol fragmentation or dehydration to the cinnamonitrile derivative. The most robust method for research-grade purity involves the lithiation of acetonitrile at cryogenic temperatures.
Protocol A: Cryogenic Lithiation (Kinetic Control)
This method maximizes yield by suppressing side reactions.
Reagents:
-
Acetonitrile (anhydrous)
-
n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA)
-
4-Bromobenzaldehyde[1]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Mechanism:
-
Deprotonation : Acetonitrile (
) is treated with a strong base (LDA) in THF at -78°C to generate the lithioacetonitrile species ( ). -
Nucleophilic Addition : The lithiated species attacks the carbonyl carbon of 4-bromobenzaldehyde.
-
Quench : Acidic workup (saturated
) protonates the alkoxide to yield the target β-hydroxy nitrile.
Critical Control Point : The temperature must be maintained below -70°C during addition to prevent self-condensation of acetonitrile (Thorpe reaction).
Protocol B: Catalytic Aldol-Type (Thermodynamic Control)
For larger, non-GMP batches, a base-catalyzed approach using KOH or DBU in methanol can be used, though yields are typically lower due to equilibrium limitations.
Chemical Reactivity & Applications
The bifunctional nature of CAS 65984-59-0 allows for divergent synthetic pathways.
A. Reduction to γ-Amino Alcohols
The nitrile group can be reduced to a primary amine using Borane-THF (
B. Dehydration to Cinnamonitriles
Under acidic conditions or with mesyl chloride/base, the hydroxyl group undergoes elimination to form 3-(4-bromophenyl)acrylonitrile . This is often an unwanted side reaction during synthesis but can be a target for conjugated systems.
C. O-Alkylation
The secondary alcohol can be etherified (e.g., with aryl fluorides via
Characterization & Quality Control
Verification of the compound identity should rely on NMR and MS due to the lack of standardized melting point data in public repositories.
| Technique | Expected Signal Characteristics |
| ¹H-NMR (CDCl₃) | δ 2.6-2.8 ppm : Doublet of doublets (2H, |
| IR Spectroscopy | ~2250 cm⁻¹ : Sharp nitrile ( |
| Mass Spectrometry | M+ and M+2 : Characteristic 1:1 isotopic ratio for Bromine ( |
Safety & Handling
-
Hazard Class : Irritant (Skin/Eye/Respiratory).[2]
-
Nitrile Risks : While not as acutely toxic as simple cyanides, metabolic liberation of cyanide is possible. Handle in a well-ventilated fume hood.
-
Storage : Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.
References
-
AChemBlock . "3-(4-bromophenyl)-3-hydroxypropanenitrile - CAS 65984-59-0 Product Page". AChemBlock Catalog. Link
- DiBiase, S. A., et al. "Synthesis of -hydroxy nitriles." Journal of Organic Chemistry, 1979. (General methodology for lithioacetonitrile addition).
-
Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link
-
PubChem . "3-(4-Bromophenyl)propanenitrile (Related Structure)." National Library of Medicine. Link (Note: Reference for structural analog comparison).
Strategic Utilization of 3-(4-Bromophenyl)-3-hydroxypropanenitrile in High-Value API Synthesis
A Technical Guide for Medicinal Chemists and Process Engineers[1]
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) represents a "privileged scaffold" in modern pharmaceutical synthesis.[1] Its structural architecture—combining a chiral secondary alcohol, a reactive nitrile, and a para-bromophenyl moiety—makes it a versatile linchpin for constructing
Unlike simple phenyl analogs (used in generic Fluoxetine synthesis), the 4-bromo variant offers a critical "diversity handle," enabling late-stage functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2] This guide details the strategic application of this synthon, focusing on enantioselective biocatalysis and chemoselective reduction protocols.[2][3][4]
Chemical Profile & Strategic Value[1]
| Property | Specification | Strategic Implication |
| Molecular Formula | Low MW (226.[1]07) allows for fragment-based drug design (FBDD).[1] | |
| Chiral Center | C-3 (Benzylic) | Precursor to enantiopure APIs; (S)-enantiomer is typically the bioactive target for SSRIs.[1] |
| Functional Group A | Nitrile (-CN) | Precursor to primary amines, amides, or heterocycles (tetrazoles).[1][2] |
| Functional Group B | Aryl Bromide (Ar-Br) | Orthogonal reactivity; allows library generation via cross-coupling without affecting the chiral center.[1] |
| Solubility | Polar Organic Solvents | Compatible with standard flow-chemistry solvents (THF, MeCN).[1][2] |
The "Bifunctional" Advantage
In drug discovery, this molecule bridges the gap between chiral pool synthesis and divergent synthesis .[2]
-
The Chiral Core : The
-hydroxy nitrile motif is the direct precursor to 1,3-amino alcohols.[1] -
The Coupling Partner : The bromine atom remains inert during mild nitrile reductions, allowing chemists to build the core scaffold first and "decorate" the aromatic ring later to optimize potency/selectivity.
Core Application: Synthesis of -Amino Alcohol Scaffolds
The primary pharmaceutical application is the synthesis of 3-amino-1-(4-bromophenyl)propan-1-ol derivatives.[1] These are structural analogs of Fluoxetine , Atomoxetine , and Nisoxetine .[2]
Mechanism of Action (Synthetic)
The transformation involves the reduction of the nitrile to a primary amine.[1] This step is critical; over-reduction can debrominate the aromatic ring, while under-reduction yields imines.[2]
Pathway Visualization
The following diagram illustrates the divergent pathways available from this core synthon.
Figure 1: Divergent synthetic utility of the 3-(4-bromophenyl)-3-hydroxypropanenitrile scaffold.
Experimental Protocols
Protocol A: Enantioselective Synthesis via Biocatalysis (DKR)
Objective: To generate enantiopure (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile from its keto-precursor. Context: Chemical reduction of the ketone often yields racemates.[1] Biocatalysis using Ketoreductases (KREDs) is the industry standard for high enantiomeric excess (ee).[1][2]
Reagents:
-
Substrate: 3-(4-Bromophenyl)-3-oxopropanenitrile (50 mM)[1]
-
Enzyme: KRED-130 (or equivalent commercial Ketoreductase screening kit)[1]
-
Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose)[1][2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)[2]
Step-by-Step Workflow:
-
Preparation : Dissolve the substrate in DMSO (5% v/v final concentration).
-
Reaction Assembly : In a reaction vessel, add buffer, Glucose (1.5 eq), GDH (5 U/mL), and NADP+ (1 mM).
-
Initiation : Add the KRED enzyme preparation. Initiate reaction by adding the substrate solution.[1]
-
Incubation : Stir at 30°C for 24 hours. Monitor pH and adjust with 1M NaOH if necessary (gluconic acid production lowers pH).[1]
-
Workup : Extract with Ethyl Acetate (3x). Dry organic layer over
.[1][4] -
Validation : Analyze ee% via Chiral HPLC (Chiralcel OD-H column, Hexane:IPA 90:10).
-
Target Specification: >99% conversion, >98% ee.
-
Protocol B: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile to a primary amine without debrominating the aryl ring. Critical Control Point: Avoid Lithium Aluminum Hydride (LAH) at high temperatures, as it can attack the Ar-Br bond.[2]
Reagents:
-
Substrate: (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile[1]
-
Reductant: Borane-Dimethyl Sulfide Complex (
) or Borane-THF[1][4] -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup : Flame-dry a 2-neck round bottom flask under Argon.
-
Addition : Charge with substrate (1.0 eq) and THF (0.2 M). Cool to 0°C.[1][4]
-
Reduction : Dropwise add
(2.5 eq) over 30 minutes. The reaction is exothermic; maintain temp <5°C.[1] -
Reflux : Allow to warm to RT, then reflux gently for 2 hours to ensure complete reduction of the
triple bond. -
Quench (Critical) : Cool to 0°C. Carefully add Methanol to quench excess borane. Then add 10% HCl/MeOH and reflux for 1 hour to break the amine-borane complex.
-
Isolation : Basify with NaOH to pH 10, extract with DCM.
-
Result : Yields 3-amino-1-(4-bromophenyl)propan-1-ol .
Advanced Application: The "Suzuki-First" Strategy
For drug candidates requiring complex biaryl systems, the bromine handle allows for modification before the sensitive amine generation.
Workflow:
-
Protect : Protect the hydroxyl group (e.g., TBS-Cl, Imidazole).[2]
-
Couple : Perform Suzuki-Miyaura coupling with an aryl boronic acid (e.g., 4-fluorophenylboronic acid) using
.[1] -
Deprotect/Reduce : Remove silyl group and reduce nitrile.[1]
This route is preferred when the final amine is unstable or difficult to purify from palladium residues.[1]
References
-
Biocatalytic Resolution of Beta-Hydroxy Nitriles
-
Reduction of Beta-Hydroxy Nitriles to Amino Alcohols
- Title: An Easy and Efficient Method to Produce -Amino Alcohols by Reduction of -Enamino Ketones (and related nitrile p
- Relevance: Validates the reduction chemistry for 1,3-amino alcohol synthesis.
-
Source: [J. Braz.[1] Chem. Soc. Archive]([Link]) (General reference for gamma-amino alcohol synthesis).[1]
-
Chemical Properties & Safety D
-
General Synthesis of SSRI Intermedi
Sources
Technical Whitepaper: 3-(4-Bromophenyl)-3-hydroxypropanenitrile Scaffolds
Advanced Synthesis, Chiral Resolution, and Medicinal Applications
Executive Summary
In the landscape of modern medicinal chemistry, 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0) has emerged as a "privileged scaffold"—a versatile chiral building block capable of divergent synthesis into multiple pharmacologically active classes. While structurally simple, its bifunctionality (a secondary alcohol and a nitrile group) combined with the para-substituted aryl halide allows for rapid access to
This guide provides a technical deep-dive into the production and derivatization of this scaffold. We prioritize enantioselective biocatalysis as the superior synthetic route for drug development, contrasting it with traditional chemocatalysis, and detail its critical role in developing next-generation antimalarials and CNS-active agents.
Structural Significance & Pharmacophore Logic[1]
The utility of 3-(4-bromophenyl)-3-hydroxypropanenitrile lies in its specific structural geometry and reactivity profile.
The "Anchor and Pivot" Model
-
The Anchor (4-Bromophenyl) : The bromine atom at the para position is not merely a lipophilic spacer; it serves as a metabolic block to prevent rapid hydroxylation of the phenyl ring (a common clearance pathway) and acts as a "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand the library complexity later in the synthesis.
-
The Pivot (Chiral
-Hydroxy Nitrile) : This motif creates a stereogenic center at C3. The absolute configuration ( or ) often dictates biological activity. For instance, in norepinephrine reuptake inhibitors, the spatial arrangement of the hydroxyl group relative to the amine (derived from the nitrile) is critical for receptor binding affinity.
Visualization: The Divergent Synthesis Hub
The following diagram illustrates how this single scaffold acts as a precursor for three distinct chemical classes.
Figure 1: The divergent synthetic utility of the 3-(4-bromophenyl)-3-hydroxypropanenitrile scaffold.
Synthetic Methodologies: Protocols & Validation
For pharmaceutical applications, enantiomeric purity is non-negotiable. Traditional reduction (e.g.,
Protocol A: Biocatalytic Asymmetric Reduction (Recommended)
This method utilizes engineered enzymes to achieve
Reagents:
-
Substrate: 4-Bromobenzoylacetonitrile[1]
-
Enzyme: Carbonyl Reductase (Screening required: Kit A131/A161 typically effective)
-
Cofactor: NADP+ / NADPH recycling system (Glucose dehydrogenase + Glucose)
-
Buffer: Potassium Phosphate (KPi), pH 7.0
Step-by-Step Workflow:
-
Preparation : Dissolve 4-bromobenzoylacetonitrile (
) in IPA/Buffer mix ( IPA). -
Initiation : Add CRED enzyme (
) and cofactor recycling mix. -
Incubation : Stir at
for 6–24 hours. Monitor consumption via HPLC. -
Workup : Extract with Methyl tert-butyl ether (MTBE). The emulsion formation is minimal compared to chemical reduction.
-
Validation : Dry organic layer over
, concentrate.
Quality Control Check:
-
Chiral HPLC : Chiralpak AD-H column.[2]
-
Mobile Phase : 95:5 Hexane/IPA.[2]
-
Expectation : (S)-enantiomer typically elutes first (approx. 18.9 min) vs (R)-enantiomer (21.1 min) [1].[2]
Protocol B: Chemical Reduction (Bench Scale)
Useful for generating racemic standards or when enzymes are unavailable.
Reagents:
-
Sodium Cyanoborohydride (
) -
Solvent: Ethanol/Acetic Acid[1]
Workflow:
-
Suspend ketone in Ethanol.[1]
-
Add Acetic Acid (catalytic) and
(1.5 eq). -
Heat to
for 2 hours. -
Quench with water. Note: This produces racemic alcohol (
mixture).
Comparative Data: Synthesis Methods
| Metric | Biocatalytic (CRED) | Chemical ( | Chemical ( |
| Enantiomeric Excess (ee) | |||
| Yield | |||
| Workup Complexity | Low (Simple Extraction) | High (Boron salts removal) | Medium |
| Scalability | High (kg scale proven) | Medium (Exotherm risk) | Medium |
Medicinal Chemistry Applications
Antimalarial 3-Hydroxypropanamidines (HPAs)
Recent studies have validated 3-hydroxypropanamidines as a novel chemotype for treating drug-resistant Plasmodium falciparum.[3] The 4-bromophenyl derivative serves as a bioisostere for the lead compound TKK130 [2].
Mechanism of Action : The amidine moiety mimics the transition state of peptide bond hydrolysis or interacts with the parasite's transport channels, while the hydroxyl group provides essential H-bond interactions within the binding pocket.
Synthesis of HPA Derivatives (Pinner Reaction Pathway):
-
Imidate Formation : Treat 3-(4-bromophenyl)-3-hydroxypropanenitrile with dry
in Methanol at . This converts the nitrile ( ) to the methyl imidate ( ). -
Amidine Conversion : React the imidate with a primary or secondary amine (e.g., morpholine, piperidine) to generate the final amidine.
-
Optimization : Use trimethylaluminum (
) for direct aminolysis if the Pinner reaction stalls due to steric hindrance.
Gamma-Amino Alcohols (CNS Targets)
Reduction of the nitrile group yields
-
Reaction :
reduction in THF. -
Result : 3-amino-1-(4-bromophenyl)propan-1-ol.
-
Application : The free amine can be further functionalized (e.g., reductive amination) to tune blood-brain barrier (BBB) permeability.
Experimental Validation: Signaling & Reaction Pathway
The following diagram details the specific reaction mechanism for the Pinner synthesis used to generate antimalarial derivatives from the core scaffold.
Figure 2: Mechanism of the Pinner reaction converting the nitrile scaffold to bioactive amidines.
References
-
Almac Group . (2012). Preparative access to medicinal chemistry related chiral alcohols using carbonyl reductase technology. Retrieved from
-
Journal of Medicinal Chemistry . (2025). Structure–Activity Relationships of 3-Hydroxypropanamidines (HPAs) with Potent In Vivo Antimalarial Activity. ACS Publications. [Link]
- Google Patents. (2014). US8680315B2 - Prodrugs and drug-macromolecule conjugates having controlled drug release rates.
-
Royal Society of Chemistry . (2004). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry. [Link]
Sources
Toxicity and safety data sheet (SDS) for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Technical Whitepaper: Toxicological Profile & Handling Framework for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
This technical guide provides a comprehensive safety and toxicological assessment of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). Primarily utilized as a chiral building block in the synthesis of selective serotonin reuptake inhibitors (SSRIs) such as Fluoxetine, this compound presents specific hazards related to its nitrile moiety and organohalogen structure .
Unlike standard Safety Data Sheets (SDS) which list hazards, this whitepaper explains the mechanistic causality of those hazards, providing researchers with the logic required to implement self-validating safety protocols.
Part 1: Chemical Identity & Physicochemical Properties[1]
Understanding the physical state and solubility is the first step in predicting bioavailability and exposure risks.
| Property | Specification | Relevance to Safety |
| Chemical Name | 3-(4-Bromophenyl)-3-hydroxypropanenitrile | Primary Identifier |
| CAS Number | 65984-59-0 | Unique Registry ID |
| Synonyms | 4-Bromo- | Search keys for literature |
| Molecular Formula | MW: 226.07 g/mol | |
| Physical State | Solid (Off-white to pale yellow powder) | Inhalation hazard (dust) |
| Solubility | DMSO, Methanol, Ethyl Acetate; Low in water | Lipophilicity aids dermal absorption |
| Chirality | Contains one stereocenter (C3) | Enantiomers may exhibit differential metabolism |
Part 2: Toxicological Mechanisms (The "Why")
The toxicity of this compound is not merely "irritating"; it is metabolic.[1] The danger lies in the bioactivation of the nitrile group and the systemic load of the brominated aromatic ring.
The Nitrile Metabolic Pathway (Cyanogenic Potential)
While aromatic nitriles are generally more stable than aliphatic ones,
-
Bioactivation: The compound undergoes
-hydroxylation (at the carbon adjacent to the nitrile, though the existing -hydroxyl group influences electronic stability). -
Cyanohydrin Formation: This unstable intermediate spontaneously decomposes.
-
Cyanide Release: The decomposition releases Hydrogen Cyanide (HCN) and the corresponding aldehyde (4-bromobenzaldehyde).
-
Mitochondrial Inhibition: Released
binds to the ferric iron ( ) in Cytochrome c Oxidase (Complex IV), halting aerobic respiration and causing cytotoxic hypoxia.
Visualization: Metabolic Activation & Detoxification
Figure 1: The metabolic activation pathway of nitriles, showing the critical release of cyanide and the body's natural detoxification route via Rhodanese.[2]
Part 3: GHS Hazard Classification & SDS Synthesis
Based on Structure-Activity Relationships (SAR) and data from analogous halogenated nitriles, the following GHS classification applies.
Signal Word: WARNING
| Hazard Class | Category | H-Code | Hazard Statement |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[3][4] (Predicted LD50: 300–2000 mg/kg) |
| Acute Toxicity (Dermal) | 4 | H312 | Harmful in contact with skin. |
| Acute Toxicity (Inhal.) | 4 | H332 | Harmful if inhaled.[3][4] |
| Skin Irritation | 2 | H315 | Causes skin irritation.[3][4] |
| Eye Irritation | 2A | H319 | Causes serious eye irritation.[3][4][5] |
| STOT - Single Exp. | 3 | H335 | May cause respiratory irritation.[4] |
Scientific Note: The "Harmful" designation (Category 4) is a conservative baseline for nitriles where specific LD50 data is absent. The presence of the bromine atom increases lipophilicity, potentially enhancing dermal absorption compared to non-halogenated analogs [1].
Part 4: Exposure Controls & Personal Protection
Standard "wear gloves" advice is insufficient for nitriles. Nitriles can permeate standard latex rubber rapidly.
The Hierarchy of Controls
-
Elimination/Substitution: Use the corresponding amide or acid if the nitrile functionality is not essential for the next step.
-
Engineering: All weighing and transfer operations must occur inside a certified Chemical Fume Hood.
-
PPE (Last Line of Defense):
Glove Permeation Protocol
-
Splash Contact: Disposable Nitrile (Minimum thickness 0.11 mm). Change immediately upon contamination.
-
Prolonged Contact/Immersion: Silver Shield® (Laminate) or Viton® gloves.
-
Do NOT Use: Latex (Natural Rubber) – poor resistance to organic nitriles.
Workflow Visualization: Safe Handling
Figure 2: Operational safety workflow emphasizing the segregation of waste streams to prevent acid-catalyzed HCN generation.
Part 5: Emergency Response Protocols
First Aid (Self-Validating Steps)
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Why? Oxygen competes with cyanide for binding sites on Cytochrome c Oxidase, albeit weakly, and supports remaining mitochondrial function [2].
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to clean skin, as they may act as vehicles, driving the toxin deeper into the dermis.
-
Eye Contact: Rinse for 15 minutes.[5]
Antidote Availability
Laboratories handling >1g of nitrile intermediates should maintain a Cyanide Antidote Kit nearby (containing Amyl Nitrite, Sodium Nitrite, or Hydroxocobalamin), subject to local medical regulations.
Spill Management
-
Evacuate: Clear the area.
-
PPE: Don self-contained breathing apparatus (SCBA) if dust is airborne.
-
Neutralization: Treat the spill with Sodium Hypochlorite (Bleach) solution.
References
-
PubChem. (2025).[3][8] Compound Summary: 3-(4-Bromophenyl)propanenitrile (Analogous Structure).[4][9] National Library of Medicine. [Link]
-
Centers for Disease Control and Prevention (CDC). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles.[Link]
-
European Chemicals Agency (ECHA). (2024).[3] C&L Inventory: 4-Bromobenzonitrile (Structural Analog Hazard Data).[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 3. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Reduction of aldehydes ketones nitriles Lithium tetrahydridoaluminate(III) (lithium aluminium hydride) LiAlH4 or NaBH4 sodium tetrahydridoborate(III) (sodium tetraborohydride) to primary & secondary alcohols advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 8. CompTox Chemicals Dashboard [comptox.epa.gov]
- 9. 3-(4-BROMOPHENYL)PROPIONITRILE | 57775-08-3 [chemicalbook.com]
Functional group analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Technical Guide for Drug Development & Synthetic Applications
Executive Summary & Structural Logic
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) represents a high-value "bifunctional scaffold" in medicinal chemistry.[1] It serves as a critical intermediate for synthesizing
Its utility stems from its orthogonal reactivity :
-
Aryl Bromide (Ar-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
-Hydroxy Nitrile Core: A masked
-amino acid precursor.[1] The nitrile is easily reduced to an amine or hydrolyzed to an acid, while the hydroxyl group offers a site for stereochemical control.
This guide deconstructs the molecule's analytical signature and outlines a self-validating characterization workflow.
Spectroscopic Validation (The Fingerprint)
To validate the identity of this compound, one must look for specific "conflict signals" where functional groups interact electronically.
A. Infrared Spectroscopy (FT-IR)
Primary Identification Mode: Functional Group Verification[1]
The IR spectrum will display two competing dipole moments.[1]
-
Hydroxyl (-OH): Broad band at 3400–3500 cm⁻¹ .[1] Note: Intermolecular H-bonding often broadens this peak significantly in the neat liquid/solid state.
-
Nitrile (-C≡N): Sharp, distinct peak at 2250 ± 10 cm⁻¹ .[1] This is the diagnostic "silent region" signal.[1]
-
Aromatic C-H: Weak stretches >3000 cm⁻¹.[1]
-
Aryl Bromide: Fingerprint region bands (600–800 cm⁻¹) specific to para-substitution.[1]
B. Nuclear Magnetic Resonance (¹H-NMR)
Primary Identification Mode: Connectivity & Stereochemistry[1]
The aliphatic chain forms an ABX spin system due to the chiral center at C3, making the C2 protons diastereotopic (magnetically non-equivalent).
| Position | Proton Type | Shift ( | Multiplicity | Coupling Logic ( |
| Ar-H | Aromatic (AA'BB') | 7.40 – 7.55 | Two Doublets | Para-substitution pattern. The Br-substituted protons are deshielded relative to unsubstituted phenyl.[1] |
| C3-H | Chiral Methine | 4.95 – 5.10 | dd or t | Coupled to the two non-equivalent C2 protons.[1] |
| C2-H | Methylene ( | 2.60 – 2.80 | dd (AB of ABX) | Diastereotopic protons split by each other ( |
| -OH | Hydroxyl | 2.5 – 3.5 | Broad singlet | Exchangeable with D₂O (disappears upon shake).[1] |
C. Mass Spectrometry (GC-MS / LC-MS)
Primary Identification Mode: Isotopic Pattern Analysis
The bromine atom provides a definitive "smoking gun" in the mass spectrum.[1]
-
Molecular Ion (
): 225/227 Da.[1] -
Isotope Pattern: A 1:1 ratio of peaks at
225 ( Br) and 227 ( Br).[1] -
Fragmentation: Loss of
( ) is a common pathway, leaving the stabilized oxonium ion of the bromobenzyl fragment.
Analytical Workflow: Purity & Chiral Resolution
For drug development, enantiomeric excess (ee) is as critical as chemical purity.[1] The following protocol ensures separation of the enantiomers and impurities (e.g., 4-bromobenzaldehyde starting material).
Protocol: Reverse-Phase Chiral HPLC Method
Objective: Quantify chemical purity and enantiomeric ratio.
-
Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).[1]
-
Reasoning: The hydroxyl group interacts via H-bonding with the carbamate stationary phase, essential for chiral recognition.
-
-
Mobile Phase: Hexane : Isopropanol (90:10 v/v).[1]
-
Additives: 0.1% Trifluoroacetic acid (TFA) to sharpen the peak if the hydroxyl group causes tailing.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption by the p-bromophenyl chromophore).[1]
-
Sample Prep: Dissolve 1 mg in 1 mL Isopropanol. Filter through 0.45 µm PTFE.[1]
Self-Validating Check:
-
Inject the racemate first to establish separation (
).[1] -
If the starting material (aldehyde) is present, it will elute near the solvent front (less polar than the alcohol).[1]
Visualization: Characterization Workflow
The following diagram illustrates the logical flow for validating the compound structure, moving from bulk properties to stereochemical specifics.
Caption: Integrated analytical workflow for structural confirmation and purity assessment.
Synthetic Utility & Transformation Mapping
The value of 3-(4-Bromophenyl)-3-hydroxypropanenitrile lies in its ability to undergo chemoselective transformations.[1]
Reactivity Map
-
Nitrile Reduction:
-
Hydrolysis:
-
Suzuki Coupling:
Caption: Chemoselective transformation pathways for library generation.
References
-
National Institute of Standards and Technology (NIST). (2023).[1] Infrared Spectrum of 3-Hydroxypropanenitrile (Analogous Reference). NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][1]
-
PubChem. (2025).[1][4] Compound Summary: 3-(4-Bromophenyl)propanenitrile (Structural Analog).[1] National Library of Medicine.[1] [Link][1]
- Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products. Tetrahedron, 58(26), 5209-5256. (Context on Nitrile Reactivity).
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][5] (Source for ABX NMR coupling constants and Br-isotope patterns).
Sources
Technical Guide: Acidity & pKa Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
The following technical guide provides an in-depth analysis of the acidity and pKa values of the hydroxyl group in 3-(4-Bromophenyl)-3-hydroxypropanenitrile. This document is structured for researchers and drug development scientists, focusing on structural determinants, predictive modeling, and experimental validation.
Executive Summary
Molecule: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
CAS: 65984-59-0 (Generic/Related) / 17190-29-3 (Unsubstituted analogue)
Core Functionality: Chiral building block for serotonin-norepinephrine reuptake inhibitors (SNRIs) and gamma-amino alcohols.
Target pKa (Hydroxyl): Estimated 12.8 – 13.5 (in water).
Critical Insight: The acidity of the secondary hydroxyl group is significantly enhanced by the
Structural Analysis & Electronic Effects
To accurately estimate the pKa without a direct experimental literature value, we must synthesize the electronic vectors acting on the hydroxyl proton. The molecule features three distinct electronic components influencing the O-H bond:
-
The
-Nitrile Group (-CH CN):-
Effect: Strong Inductive Withdrawal (-I).
-
Mechanism: The nitrile group is a powerful electron-withdrawing group (EWG). Although it is separated by one methylene unit (beta-position), its field effect and inductive pull significantly stabilize the resultant alkoxide anion compared to a standard alkyl chain.
-
Magnitude: In aliphatic alcohols, a
-nitrile can lower pKa by ~2.0–2.5 units (e.g., Ethanol pKa ~16.0 vs. 3-Hydroxypropanenitrile pKa ~13.8).
-
-
The 4-Bromophenyl Ring:
-
Effect: Inductive Withdrawal (-I) > Mesomeric Donation (+M).
-
Mechanism: The phenyl ring itself is mildly electron-withdrawing (
carbons). The bromine atom at the para position exerts a strong -I effect that outweighs its weak +M (resonance) donation. This further pulls electron density away from the benzylic carbon, stabilizing the negative charge on the oxygen.
-
-
Steric Environment:
-
The secondary benzylic position provides moderate steric bulk, which can slightly destabilize the solvated anion compared to a primary alcohol, but the electronic effects dominate.
-
Visualization: Electronic Force Vectors
The following diagram illustrates the competing and reinforcing electronic effects that define the molecule's acidity.
Figure 1: Vector map of electronic effects. Red arrows indicate electron density withdrawal, increasing acidity.
pKa Derivation & Estimation
Using Linear Free Energy Relationships (LFER) and comparative anchoring, we derive the pKa value.
The Calculation Model
We use Benzyl Alcohol (pKa 15.4) as the baseline substrate and apply substituent constants.
-
Baseline: Benzyl Alcohol
.[1] -
Correction 1:
-Nitrile Effect:-
Data anchor: Ethanol (
) 3-Hydroxypropanenitrile ( ). - .
-
Applying this to Benzyl alcohol:
.
-
-
Correction 2: p-Bromo Substituent:
-
Hammett Constant (
) for Br = . -
Sensitivity factor (
) for benzylic alcohol ionization is estimated at . - .
-
-
Final Estimate:
- .
Predicted pKa Range: 12.8 – 13.5
| Compound | Structure | pKa (Water) | Source/Derivation |
| Ethanol | CH | 16.0 | Reference Standard |
| Benzyl Alcohol | Ph-CH | 15.4 | Common Organic Chem [1] |
| 3-Hydroxypropanenitrile | HO-CH | 13.82 | Predicted/NIST [2] |
| Target Molecule | Ar(Br)-CH(OH)-CH | 12.8 - 13.5 | Calculated (LFER) |
| Phenol | Ph-OH | 10.0 | Reference Standard |
Experimental Determination Protocols
Measuring pKa values in the 12–14 range is challenging in pure water due to the leveling effect and low solubility of the organic substrate. Two rigorous protocols are recommended.
Method A: NMR Chemical Shift Imaging (CSI) in DMSO
This is the modern gold standard for pharmaceutical intermediates, requiring minimal sample and avoiding solubility issues.
-
Principle: The chemical shift (
) of protons adjacent to the ionizing group changes linearly with the ionization state. -
Solvent: DMSO-
(Note: pKa values in DMSO are typically higher than in water; conversion requires calibration). -
Reference: Imidazole (pKa 6.9 in Water, ~16 in DMSO) or Benzoic Acid derivatives.
Protocol Workflow:
-
Preparation: Dissolve 2 mg of analyte in 0.6 mL DMSO-
. -
Titrant: Use a standardized base (e.g., Potassium tert-butoxide in DMSO).
-
Acquisition: Acquire
H NMR spectra after each addition of 0.1 eq base. -
Analysis: Track the chemical shift of the benzylic proton (CH-OH). Plot
vs. equivalents of base to find the inflection point.
Method B: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)
Best for reporting "aqueous" pKa values for regulatory filings.
Protocol Workflow:
-
Solvent System: Prepare 3 mixtures of Methanol/Water (e.g., 40%, 50%, 60% MeOH).
-
Titration: Titrate 0.01 M analyte with 0.1 M KOH under inert atmosphere (
) to prevent carbonate formation. -
Extrapolation: Plot the measured apparent pKa (
) against the dielectric constant ( ) or molar fraction of methanol. -
Intercept: Extrapolate the line to
organic solvent to obtain aqueous pKa.
Figure 2: Decision tree for experimental pKa determination.
Stability & Reactivity Implications (Critical)
The acidity of this hydroxyl group is not merely a physical constant; it dictates the molecule's stability.
The E1cB Elimination Risk: Beta-hydroxy nitriles are prone to base-catalyzed dehydration (elimination) to form conjugated acrylonitriles.
-
Reaction: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
3-(4-Bromophenyl)acrylonitrile + . -
Mechanism: The base deprotonates the
-carbon (CH next to CN, pKa ~25) or the hydroxyl group. If the conditions are forcing (heat + strong base), the hydroxide leaves to form the stable conjugated system. -
Mitigation: When performing O-alkylation (e.g., ether synthesis), use non-nucleophilic bases (NaH) at low temperatures (
C) to favor substitution over elimination.
References
-
Common Organic Chemistry. (2024).[2] Benzyl Alcohol Properties and pKa Data. Retrieved from
-
NIST Chemistry WebBook. (2023). Propanenitrile, 3-hydroxy- (Ethylene Cyanohydrin) Spectral and Chemical Data. SRD 69. Retrieved from
-
PubChem. (2024). 3-Hydroxy-3-phenylpropanenitrile Compound Summary. CID 86524.[3] Retrieved from
-
University of Liverpool. (2021). pKa Determination in Non-Aqueous Solvents using NMR Chemical Shift Imaging. PhD Thesis. Retrieved from
- Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.
Sources
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This application note details the high-purity synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0), a critical bifunctional intermediate containing both a secondary alcohol and a nitrile moiety, anchored by a 4-bromophenyl scaffold.
The protocol prioritizes the Lithium Diisopropylamide (LDA)-mediated addition of acetonitrile to 4-bromobenzaldehyde. This method is selected over thermodynamic base catalysis (e.g., KOH/MeOH) to prevent dehydration to the cinnamonitrile derivative, and over n-Butyllithium (n-BuLi) direct lithiation to strictly avoid Lithium-Halogen exchange at the aryl bromide site.
Strategic Analysis & Retrosynthesis
The target molecule, a
Core Challenges
-
Chemoselectivity (Ar-Br Integrity): The 4-bromophenyl moiety is susceptible to metal-halogen exchange if highly nucleophilic bases like n-BuLi are used directly.
-
Elimination Control: Under thermodynamic control (reversible conditions),
-hydroxynitriles readily dehydrate to form -unsaturated nitriles (cinnamonitriles). Kinetic control at low temperature is required to isolate the alcohol.
Synthetic Pathway[1][2][3][4]
-
Reagents: Acetonitrile (Nucleophile), LDA (Non-nucleophilic Base), 4-Bromobenzaldehyde (Electrophile).
-
Mechanism: Deprotonation of acetonitrile (
) by LDA ( ) generates the lithioacetonitrile species ( ), which undergoes a 1,2-addition to the aldehyde.
Figure 1: Reaction pathway ensuring retention of the aryl bromide and prevention of dehydration.
Detailed Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[1] | Amount (10 mmol Scale) | Role | Critical Specification |
| 4-Bromobenzaldehyde | 1.0 | 1.85 g | Substrate | Dry, white crystals (No oxidation) |
| Acetonitrile | 1.2 | 0.63 mL (0.49 g) | Nucleophile | Anhydrous (<50 ppm H2O) |
| LDA (2.0 M in THF) | 1.3 | 6.5 mL | Base | Titrate before use if old |
| THF (Anhydrous) | - | 40 mL | Solvent | Distilled from Na/Benzophenone |
| Ammonium Chloride | - | Sat. Aq. Solution | Quench | - |
Equipment:
-
Double-manifold Schlenk line (Argon/Vacuum).
-
Three-neck round-bottom flask (100 mL) with temperature probe.
-
Dry ice/Acetone bath (-78°C).
-
Syringe pump (optional, for controlled addition).
Step-by-Step Procedure
Step 1: System Preparation
-
Flame-dry a 100 mL three-neck flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Cool under a stream of dry nitrogen/argon.
-
Charge the flask with 20 mL of anhydrous THF .
-
Cool the solvent to -78°C using a dry ice/acetone bath.
Step 2: Generation of Lithioacetonitrile
-
Add Acetonitrile (0.63 mL, 12 mmol) to the cold THF.
-
Dropwise Addition: Slowly add LDA (6.5 mL, 13 mmol) over 10 minutes via syringe. Maintain internal temperature below -70°C.
-
Expert Insight: Adding LDA to Acetonitrile (inverse addition) or vice-versa is debated. For this scale, pre-cooling THF, adding Acetonitrile, then adding LDA is effective. Alternatively, generate LDA in situ, then add Acetonitrile. The protocol here assumes commercial LDA solution.
-
-
Stir the mixture at -78°C for 30 minutes . A white suspension of lithioacetonitrile may form.
Step 3: Nucleophilic Addition
-
Dissolve 4-Bromobenzaldehyde (1.85 g, 10 mmol) in 10 mL of anhydrous THF in a separate dry vial.
-
Slow Addition: Transfer the aldehyde solution to the reaction flask dropwise over 15–20 minutes.
-
Critical Control: The reaction is exothermic. Ensure T < -65°C to prevent side reactions (e.g., attack on the Ar-Br ring).
-
-
Stir at -78°C for 1 hour , then allow the reaction to warm slowly to -20°C over 1 hour.
-
Note: Do not warm to room temperature immediately; this minimizes retro-aldol or dehydration.
-
Step 4: Quench and Workup
-
Quench the reaction at -20°C by adding 10 mL of Saturated NH4Cl solution . Vigorous stirring is required.
-
Allow to warm to room temperature.
-
Dilute with Ethyl Acetate (EtOAc, 50 mL) and water (20 mL).
-
Separate layers. Extract the aqueous layer with EtOAc (2 x 20 mL).
-
Wash combined organics with Brine (30 mL), dry over Na2SO4 , and filter.
-
Concentrate under reduced pressure (Rotovap, 40°C bath) to yield the crude oil.
Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes : Ethyl Acetate (Gradient 80:20 to 60:40).
-
Observation: The product typically elutes after unreacted aldehyde.
-
Yield Target: 85-92% (White to off-white solid).
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.
Analytical Validation (QC)
Confirm the structure using the following parameters. The integrity of the C-Br bond and the presence of the hydroxyl group are key indicators.
| Technique | Expected Signal | Interpretation |
| 1H NMR (400 MHz, CDCl3) | Aromatic AA'BB' system (Characteristic of 1,4-disubstitution). | |
| CH-OH (Benzylic methine). | ||
| CH2-CN (Methylene alpha to nitrile). | ||
| -OH (Exchangeable with D2O). | ||
| IR Spectroscopy | 2250 cm | C≡N stretch (Nitrile). |
| 3400-3500 cm | O-H stretch (Broad). | |
| Mass Spectrometry | m/z 225/227 (M+) | Characteristic 1:1 Isotopic Ratio for Bromine ( |
Safety & Compliance
-
LDA (Lithium Diisopropylamide): Pyrophoric and corrosive. Handle strictly under inert atmosphere. Reacts violently with water.
-
Acetonitrile: Toxic by inhalation, ingestion, or skin absorption. Metabolizes to cyanide in the body. Use in a well-ventilated fume hood.
-
4-Bromobenzaldehyde: Irritant. Avoid dust inhalation.
-
Waste Disposal: Aqueous waste from the quench contains lithium salts and ammonia. Organic waste contains nitriles. Segregate "Cyanide/Nitrile" waste streams according to institutional EHS protocols.
Alternative "Green" Method (Catalytic)
For laboratories lacking cryogenic capabilities (-78°C), a Reformatsky-type approach or Superbase Catalysis can be employed, though material costs may be higher.
-
Method: Reaction of Bromoacetonitrile + Zinc dust + 4-Bromobenzaldehyde in THF (Reflux).
-
Pros: Robust, no strong bases required.
-
Cons: Bromoacetonitrile is a severe lachrymator; Zinc activation can be variable.
References
-
Kaiser, E. M.; Hauser, C. R. (1968). "The Action of n-Butyllithium on Nitriles. Lithioacetonitrile." The Journal of Organic Chemistry, 33(9), 3402–3404. Link
-
Advanced ChemBlocks Inc. (2026). "Product Specification: 3-(4-bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0)."[2] AChemBlock Catalog. Link
- DiBiase, S. A.; Gokel, G. W. (1978). "Synthesis of -hydroxynitriles." Synthesis, 1978(04), 294-296. (General methodology for acetonitrile addition).
- Fleming, F. F.; Shook, B. C. (2002). "Nitrile Anion Cyclizations." Tetrahedron, 58(1), 1-23. (Review of nitrile anion chemistry).
Sources
Chemo- and Stereoselective Reduction Strategies for 3-(4-bromophenyl)-3-oxopropanenitrile
Application Note: AN-RED-BRCN-04
Executive Summary & Strategic Analysis
Substrate: 3-(4-bromophenyl)-3-oxopropanenitrile (CAS: 94360-06-2 / Generic
The reduction of 3-(4-bromophenyl)-3-oxopropanenitrile presents a classic chemoselectivity triad challenge in medicinal chemistry. The molecule contains three reducible sites with distinct activation energies:
-
The Ketone (
): Susceptible to nucleophilic attack (hydrides) and catalytic hydrogenation. -
The Nitrile (
): Requires stronger reducing agents or specific catalytic activation; prone to poisoning heterogeneous catalysts. -
The Aryl Bromide (
): A "silent" hazard. Standard heterogeneous hydrogenation (e.g., , Pd/C) poses a high risk of hydrodehalogenation (cleaving the Br), destroying the molecular scaffold.
This guide outlines two distinct, high-value protocols:
-
Protocol A (The Chiral Switch): Asymmetric Transfer Hydrogenation (ATH) to yield (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile . This preserves the nitrile for future functionalization and establishes the stereocenter with >95% ee.
-
Protocol B (The Pharmacophore Access): Global reduction using Borane-Dimethyl Sulfide (BMS) to yield 3-amino-1-(4-bromophenyl)propan-1-ol . This provides direct access to the
-amino alcohol core common in SNRI/SSRI analogs.
Reaction Decision Tree
Figure 1: Strategic decision map for selecting the reduction pathway based on the desired target pharmacophore.
Protocol A: Asymmetric Transfer Hydrogenation (ATH)
Objective: Enantioselective reduction of the ketone to the alcohol while preserving the nitrile and aryl bromide.
Mechanistic Insight
We utilize the Noyori-Ikariya Asymmetric Transfer Hydrogenation . unlike standard hydrogenation (
-
Why this catalyst? The Ruthenium(II)-arene complex with a chiral monosulfonylated diamine ligand (TsDPEN) operates via a metal-ligand bifunctional mechanism. The amine proton on the ligand directs the hydride transfer, ensuring high facial selectivity.
-
Why this H-source? The
azeotrope (5:2) allows the reaction to proceed in an open vessel (or under light flow) without high-pressure equipment, eliminating the risk of dehalogenating the aryl bromide.
Reagents & Materials
| Component | Role | Specification |
| Substrate | Reactant | 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equiv) |
| Catalyst | Chiral Catalyst | RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 - 1.0 mol%) |
| Solvent/Donor | H-Source | Formic Acid / Triethylamine complex (5:2 molar ratio) |
| Solvent | Co-solvent | Dichloromethane (DCM) or Ethyl Acetate (degassed) |
Step-by-Step Methodology
-
Preparation of H-Source: In a fume hood, slowly add Formic Acid (5 equiv) to Triethylamine (2 equiv) at 0°C. Caution: Exothermic. Stir until the azeotrope forms a clear viscous liquid.
-
Catalyst Loading: In a reaction flask, dissolve the substrate (10 mmol, ~2.24 g) in degassed DCM (30 mL). Add the Ruthenium catalyst (0.05 mmol, 32 mg).
-
Initiation: Add the Formic Acid/TEA mixture (5 mL) via syringe.
-
Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The ketone spot (
) should disappear, replaced by the alcohol ( ). -
Quench & Workup:
-
Dilute with water (50 mL).
-
Extract with DCM (
mL). -
Wash combined organics with Saturated
(to remove residual formic acid) and Brine. -
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Silica gel, gradient 10%
30% EtOAc/Hexanes).
Expected Yield: 85–95% Expected ee: >95% (Determined by Chiral HPLC, e.g., Chiralcel OD-H).
Protocol B: Global Reduction to -Amino Alcohol
Objective: Full reduction of both ketone and nitrile to yield the 1,3-amino alcohol scaffold.
Mechanistic Insight
Standard reducing agents like
Reagents & Materials
| Component | Role | Specification |
| Substrate | Reactant | 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 equiv) |
| Reagent | Reducing Agent | Borane-Dimethyl Sulfide (BMS) (2.0 M in THF) (3.5 equiv) |
| Solvent | Medium | Anhydrous THF (inhibitor-free) |
| Quench | Proton Source | Methanol (MeOH) and 6M HCl |
Step-by-Step Methodology
-
Inert Atmosphere: Flame-dry a 2-neck round bottom flask and cool under Argon flow.
-
Solvation: Dissolve substrate (10 mmol) in Anhydrous THF (40 mL). Cool to 0°C .[2][3]
-
Addition: Dropwise add BMS (17.5 mL of 2.0 M solution, 35 mmol) over 20 minutes. Note: Gas evolution (
) may occur; ensure venting. -
Reflux: Allow to warm to Room Temperature (RT), then heat to reflux (66°C) for 4–6 hours to drive the nitrile reduction to completion.
-
Methanolysis (Critical Step):
-
Acid Hydrolysis: Add 6M HCl (10 mL) and reflux for 1 hour. This ensures the amine-borane adducts are fully cleaved.
-
Workup:
-
Cool to RT. Basify with NaOH (2M) to pH > 10.
-
Extract with DCM (
mL). -
Dry over
(amines stick to magnesium sulfate, use Potassium Carbonate). -
Concentrate to yield the crude amino alcohol.
-
Quality Control & Validation Data
Quantitative assessment is required to validate the protocol success.
Analytical Parameters
| Feature | Substrate | Product A (ATH) | Product B (BMS) |
| Appearance | White/Yellow Solid | White Solid | Viscous Oil / Waxy Solid |
| IR ( | 2260 ( | 2250 ( | 3300 ( |
| Mass Spec | M+ (223/225) | M+ (225/227) | M+ (229/231) |
Pathway Visualization
Figure 2: Operational workflow comparison. Note the critical quenching step in the Borane protocol.
Safety & Handling (HSE)
-
Cyanide Potential: While the nitrile group is stable, thermal decomposition or exposure to strong acids/oxidizers could theoretically release HCN. Always work in a well-ventilated hood.
-
Borane Hazards: BMS is flammable and reacts violently with water. Keep a Class D fire extinguisher nearby. The "smell" of BMS (sulfur) is a warning sign of exposure; however, modern BMS reagents are often stabilized to reduce odor.
-
Ruthenium Waste: Segregate heavy metal waste. Do not dispose of Ru-catalysts in general organic waste.
References
-
Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4][5] Accounts of Chemical Research, 30(2), 97–102.
-
Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry, 10(11), 2045-2061.
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides. Journal of Organic Chemistry, 47(24), 4702–4708. (Foundational text on Borane/Borohydride selectivity).
-
Salvi, N. A., & Chattopadhyay, S. (2001). Asymmetric reduction of
-ketonitriles with Baker's yeast. Tetrahedron, 57(14), 2833-2837. (Comparative biocatalytic route). -
Organic Syntheses. (2010). Reduction of Amides and Nitriles using Borane-Dimethyl Sulfide.[2] Organic Syntheses, Coll.[3] Vol. 11, p. 550.
Sources
- 1. Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts [mdpi.com]
- 2. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. kanto.co.jp [kanto.co.jp]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
Application Note: Enantioselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile via Biocatalysis
Abstract
This application note details a scalable, environmentally benign protocol for the asymmetric synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile , a versatile chiral building block for gamma-amino alcohol-based pharmaceuticals (e.g., SSRI/SNRI analogs like atomoxetine and fluoxetine). Unlike traditional chemical reductions (e.g., Corey-Bakshi-Shibata) or lipase-mediated kinetic resolutions (limited to 50% yield), this protocol utilizes Ketoreductases (KREDs) to achieve >99% conversion and >99% enantiomeric excess (ee) in a single step. We provide a complete workflow from substrate synthesis to enzyme screening, reaction optimization, and analytical validation.
Introduction & Strategic Value
The 3-hydroxy-3-arylpropanenitrile scaffold is a "privileged structure" in medicinal chemistry. Reduction of the nitrile moiety yields gamma-amino alcohols, the core pharmacophore of blockbuster antidepressants. The 4-bromo substituent on the phenyl ring is particularly valuable as a handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the drug core after the chiral center is established.
Why Biocatalysis?
| Feature | Chemical Route (CBS Reduction) | Biocatalytic Route (KRED) |
| Enantioselectivity | High (>90% ee), but temp dependent | Excellent (>99% ee) |
| Conditions | Cryogenic (-78°C), moisture sensitive | Ambient (30°C), aqueous buffer |
| Catalyst | Toxic Boron reagents | Biodegradable Enzyme |
| Yield | Good | Quantitative (Theoretical 100%) |
Retrosynthetic Analysis & Pathway
The biocatalytic strategy relies on the stereoselective reduction of the beta-keto nitrile precursor. This precursor is accessed via a standard Claisen-type condensation.
Figure 1: Retrosynthetic pathway highlighting the biocatalytic entry point.
Pre-Step: Chemical Synthesis of Substrate
Note: The beta-keto nitrile substrate is not always commercially available and is best prepared fresh.
Reaction: Ethyl 4-bromobenzoate + CH₃CN
Protocol:
-
Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF under nitrogen.
-
Add anhydrous acetonitrile (1.2 equiv) dropwise at 0°C. Stir for 30 min to form the anion.
-
Add ethyl 4-bromobenzoate (1.0 equiv) in THF dropwise.
-
Reflux for 4 hours. The mixture will solidify as the enolate forms.
-
Quench: Cool to 0°C and acidify with 1M HCl to pH 3.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄. Recrystallize from Ethanol/Hexane to obtain the white crystalline solid.
Biocatalyst Screening & Selection
To identify the optimal enzyme, a panel of commercially available KREDs (e.g., Codexis, Johnson Matthey, or Daicel kits) must be screened.
Screening Workflow
Figure 2: High-throughput screening workflow for KRED selection.
Selection Criteria
-
Enantioselectivity: >99% ee (Critical for pharma intermediates).
-
Solvent Tolerance: The substrate has low water solubility. The enzyme must tolerate 10-20% DMSO or IPA as a cosolvent.
-
Cofactor Preference: NADPH-dependent enzymes are common; ensure the recycling system matches (Glucose/GDH is preferred for scale-up over IPA/ADH due to equilibrium thermodynamics).
Detailed Protocol: Gram-Scale Synthesis
Target: (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile (assuming selection of an (S)-selective KRED).
Reagents & Equipment
-
Enzyme: Selected KRED (e.g., KRED-P1 series), 10-20 mg/mmol substrate.
-
Cofactor: NADP+ (catalytic amount, 0.5 mM).
-
Recycling System: Glucose Dehydrogenase (GDH) + D-Glucose (1.5 equiv).
-
Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Solvent: DMSO (10% v/v final concentration).
-
Equipment: Overhead stirrer, pH stat (optional), thermostated vessel.
Step-by-Step Procedure
-
Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0). Degas by sparging with nitrogen for 10 mins.
-
Substrate Solution: Dissolve 2.24 g (10 mmol) of 3-(4-bromophenyl)-3-oxopropanenitrile in 10 mL DMSO.
-
Reaction Mix Assembly:
-
To the buffer, add D-Glucose (2.7 g, 15 mmol) and NADP+ sodium salt (40 mg).
-
Add GDH (approx. 500 units or 20 mg lyophilized powder).
-
Add the KRED enzyme (50-100 mg depending on specific activity).
-
-
Initiation: Add the Substrate/DMSO solution dropwise to the stirring enzyme mixture.
-
Note: A milky suspension is normal and acceptable.
-
-
Incubation: Stir at 30°C at 250 rpm.
-
pH Control: Monitor pH periodically. If it drops below 6.5 (due to gluconic acid production), adjust with 1M NaOH.
-
-
Monitoring: Take 50 µL aliquots at 4h, 8h, and 24h. Dilute with acetonitrile, centrifuge, and analyze via HPLC.
-
Workup (at >99% conversion):
-
Add 100 mL Ethyl Acetate (EtOAc) to the reaction vessel. Stir vigorously for 10 min.
-
Centrifuge or filter through Celite to remove protein emulsion.
-
Separate phases. Extract aqueous phase 2x with EtOAc.
-
Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: The crude product is typically >98% pure. If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 80:20).
Analytical Method (Quality Control)
Validation of enantiomeric purity is critical.[1]
Method: Normal Phase Chiral HPLC[1][2]
-
Column: Daicel Chiralpak AD-H or AD-3 (4.6 x 150 mm, 3 or 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
-
Detection: UV @ 220 nm (absorption of bromophenyl group).
-
Retention Times (Approx):
-
(S)-Enantiomer: ~12 min
-
(R)-Enantiomer: ~15 min
-
Note: Elution order depends on specific mobile phase ratios; confirm with authentic standards.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Substrate inhibition or solubility limit. | Add substrate in fed-batch mode (syringe pump) or increase DMSO to 15%. |
| pH Drift | Gluconic acid buildup from cofactor recycling. | Use stronger buffer (200 mM) or automated pH stat with NaOH. |
| Emulsion during Workup | Denatured enzyme at interface. | Filter through a Celite pad before separation. |
| Low ee | Non-selective background reduction (rare) or wrong enzyme. | Re-screen enzyme panel. Ensure no chemical reducing agents are present. |
References
-
Biocatalytic Resolution of Analogs: Degórska, O., et al. "A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile..." Comput. Struct. Biotechnol. J., 2023.[4] Link
-
KRED Screening Methodologies: Codexis Inc. "Enzyme Screening Kits and Panels." Link
-
General Reductive Amination Pathways: Trowbridge, A., et al. "Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals." MDPI, 2022. Link
- Substrate Synthesis (Beta-Keto Nitriles): "Synthesis of 3-aryl-3-oxopropanenitriles." Organic Syntheses, Coll. Vol. various.
-
Chiral HPLC Methods: "Instruction Manual for Chiralpak AD-3." Daicel Chiral Technologies. Link
Sources
- 1. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Daicel CHIRALPAK AD-3R HPLC Analytical Column, 3 µm, ID 4.6 mm x L 100 - 19823 - £1,530.66 : UVISON.com [uvison.com]
- 3. hplc.eu [hplc.eu]
- 4. Frontiers | Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation [frontiersin.org]
Catalytic hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile to gamma-amino alcohols
Application Note: Chemoselective Catalytic Hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
The catalytic hydrogenation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (hereafter Substrate 1 ) to 3-amino-1-(4-bromophenyl)propan-1-ol (hereafter Product 2 ) presents a "Selectivity Triad" challenge common in the synthesis of SNRIs (e.g., Atomoxetine/Fluoxetine analogs). The chemist must reduce the nitrile functionality while preserving two labile motifs: the aryl bromide (susceptible to oxidative addition/dehalogenation) and the benzylic alcohol (susceptible to hydrogenolysis).
This application note provides a field-proven protocol prioritizing chemoselectivity over raw activity. While Palladium on Carbon (Pd/C) is the standard for many reductions, it is contraindicated here due to rapid de-bromination. The protocols below utilize Raney Nickel and Platinum (IV) Oxide systems, optimized to suppress secondary amine formation and hydrodehalogenation.
Mechanistic Analysis & Chemoselectivity
To achieve high yield, one must understand the competing pathways. The reduction of the nitrile proceeds via an imine intermediate, which can couple with the product amine to form secondary amines. Simultaneously, the catalyst surface can cleave the C-Br or C-O bonds.
Figure 1: Reaction Pathways and Competitive Side-Reactions
Caption: The "Selectivity Triad." Successful hydrogenation requires suppressing the red pathways (De-bromination, Dimerization, and Deoxygenation) while promoting the green pathway.
Catalyst Selection Guide
The choice of metal dictates the survival of the Aryl-Bromide bond.
| Catalyst System | Activity (Nitrile) | Aryl-Br Retention | Benzylic-OH Retention | Recommendation |
| Pd/C (Neutral) | High | Poor (Rapid de-bromination) | Good | Avoid |
| Pd/C (Acidic) | High | Moderate | Poor (Promotes hydrogenolysis) | Avoid |
| Raney Nickel | High | Excellent | Excellent | Primary Choice |
| PtO₂ (Adam's) | Moderate | Good | Good | Secondary Choice |
| Raney Cobalt | Moderate | Superior | Excellent | High Selectivity Option |
Experimental Protocols
Protocol A: The Industry Standard (Raney Nickel)
Best for: Scalability, cost-efficiency, and high retention of the bromine atom.
Rationale: Raney Nickel is highly active for nitrile reduction but significantly less active towards aryl halides than Palladium. The addition of ammonia is strictly required to suppress the formation of secondary amines (Side Product B in Fig 1) by shifting the equilibrium of the imine intermediate.
Materials:
-
Substrate 1: 10.0 g (41.6 mmol)
-
Catalyst: Raney Nickel (W-2 or equivalent), ~2.0 g (20 wt% loading). Note: Ra-Ni is pyrophoric; handle as a slurry.
-
Solvent: Methanol (100 mL) saturated with Ammonia (approx. 7N NH3 in MeOH).
-
Hydrogen Source: H₂ gas (balloon or Parr shaker).
Step-by-Step Methodology:
-
Catalyst Preparation:
-
Wash the Raney Nickel slurry (2.0 g wet weight) three times with anhydrous Methanol to remove water and protective alkali.
-
Critical Safety: Never let the catalyst dry out. Keep it submerged in solvent at all times.
-
-
Reaction Assembly:
-
In a pressure vessel (e.g., Parr reactor) or a heavy-walled glass flask, dissolve 10.0 g of Substrate 1 in 100 mL of 7N Methanolic Ammonia .
-
Transfer the washed Raney Nickel slurry into the vessel.
-
-
Hydrogenation:
-
Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).
-
Pressurize to 50 psi (3.4 bar) . Note: Nitrile reduction is often sluggish at 1 atm; elevated pressure is recommended.
-
Stir vigorously at Room Temperature (20–25°C) .
-
Optimization: Do not heat initially. Heating >40°C increases the risk of de-bromination. Only heat if H₂ uptake stalls after 4 hours.
-
-
Monitoring:
-
Monitor via HPLC or TLC (Eluent: 10% MeOH in DCM with 1% NH4OH). Look for the disappearance of the nitrile peak and the appearance of the primary amine (ninhydrin active).
-
-
Workup:
-
Depressurize and purge with Nitrogen.
-
Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Keep the filter cake wet to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.
-
Purification: The product can often be recrystallized from Isopropyl Acetate or converted to the HCl salt for precipitation.
-
Protocol B: The Noble Metal Alternative (Platinum Oxide)
Best for: Scenarios where Nickel traces are unacceptable or trace de-bromination is observed with Ra-Ni.
Rationale: Platinum (Pt) is generally less active for hydrogenolysis of aryl halides than Palladium. Using PtO₂ in an acidic medium usually speeds up reduction, but here we use a neutral/mildly basic environment to protect the benzylic alcohol.
Materials:
-
Substrate 1: 1.0 g
-
Catalyst: PtO₂ (Adam's Catalyst), 50 mg (5 wt%).
-
Solvent: Ethanol (20 mL).
-
Additive: Chloroform (CHCl₃) - Optional trace additive (1-2 drops) known to poison dehalogenation active sites on noble metals.
Methodology:
-
Suspend Substrate 1 and PtO₂ in Ethanol.
-
Purge system with H₂.
-
Run reaction at 3 atm (45 psi) H₂ pressure at RT .
-
Note: Without ammonia, secondary amine formation is a risk. If observed, switch to Protocol A or add 5 eq. of Ammonium Acetate.
Analytical Validation & Troubleshooting
Quantitative Assessment: Summarize your crude purity using the following markers.
| Component | HPLC Retention (Relative) | Mass Spec (M+H) | Diagnostic Signal (1H NMR) |
| Product | 1.00 | ~230/232 (Br isotope) | Triplet ~2.7 ppm (-CH2-N) |
| Substrate | 1.50 | ~226/228 | Singlet ~3.5 ppm (-CH2-CN) |
| De-bromo Impurity | 0.80 | ~152 | Loss of aryl splitting pattern |
| Dimer (Sec. Amine) | 1.80 | ~443 | Broad multiplet, higher MW |
Troubleshooting Guide:
-
Issue: De-bromination (>5%)
-
Cause: Catalyst too active or temperature too high.
-
Fix: Switch from MeOH to EtOH (lower polarity sometimes helps). Reduce catalyst loading. Ensure temperature is strictly <25°C. Add 1-2% thiophene or pyridine to "poison" the most active sites (though this slows the reaction).
-
-
Issue: Incomplete Nitrile Reduction
-
Cause: Poisoning of catalyst by the amine product.
-
Fix: Increase H₂ pressure to 100 psi. Ensure agitation is vigorous (H₂ mass transfer limitation).
-
-
Issue: Benzylic OH Cleavage
-
Cause: Acidity in the reaction media.
-
Fix: Ensure the presence of NH₃.[1] Avoid any acid additives.
-
References
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Foundational text on catalyst selection for halogens/nitriles).
-
Fouilloux, P. (1983). "The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions." Applied Catalysis, 8(1), 1-42. Link
- Kukula, P., et al. (2014). "Catalytic Hydrogenation of Nitriles to Amines." Organic Process Research & Development, 18(10). (Discusses suppression of secondary amines).
-
Organic Chemistry Portal. (2024). "Reduction of Nitriles."[1][3][4][5][6][7] (General conditions and side-reaction mechanisms). Link
- Vertex AI Search. (2026). "Synthesis of 3-Amino-1-(4-bromophenyl)propan-1-ol." (Specific substrate data).
Sources
- 1. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. chemrevise.org [chemrevise.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
Application Note: Strategic Cyanomethylation of 4-Bromobenzaldehyde
Executive Summary
This application note details the procedural frameworks for the cyanomethylation of 4-bromobenzaldehyde. Depending on the target moiety required for downstream drug development, "cyanomethylation" can refer to two distinct transformations:
-
Homologation to the
-unsaturated nitrile (Cinnamonitrile derivative) via Horner-Wadsworth-Emmons (HWE) olefination.[1] -
Direct nucleophilic addition to the
-hydroxynitrile (Aldol-type adduct) via lithiated acetonitrile.[1]
The 4-bromo handle is preserved in both protocols, maintaining orthogonality for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions common in medicinal chemistry.[1]
Strategic Methodology & Selection Guide
The choice of protocol depends strictly on the oxidation state and unsaturation required in the final scaffold.
| Feature | Protocol A: HWE Olefination | Protocol B: Direct Anion Addition |
| Target Product | (E)-3-(4-bromophenyl)acrylonitrile | 3-(4-bromophenyl)-3-hydroxypropanenitrile |
| Reaction Type | Carbonyl Olefination | Aldol-type Addition |
| Key Reagent | Diethyl (cyanomethyl)phosphonate | Acetonitrile (Lithiated via LDA/n-BuLi) |
| Stereoselectivity | High (>20:1 E-isomer) | Racemic (unless chiral ligands used) |
| Primary Utility | Michael acceptors, polymer precursors |
Protocol A: High-Fidelity Synthesis of (E)-3-(4-bromophenyl)acrylonitrile
Method: Horner-Wadsworth-Emmons (HWE) Reaction[1]
Rationale
The HWE reaction is the "Gold Standard" for this transformation in pharmaceutical settings. Unlike the Wittig reaction, the phosphate by-products are water-soluble, simplifying purification.[1][2][3] It provides superior E-selectivity compared to base-catalyzed condensation (Knoevenagel) and avoids the polymerization risks associated with heating acetonitrile with KOH.[1]
Reaction Scheme & Mechanism
The phosphonate carbanion attacks the aldehyde to form an oxaphosphetane intermediate, which undergoes irreversible elimination to yield the alkene.[2]
Figure 1: Mechanistic pathway of the HWE olefination favoring the thermodynamically stable E-alkene.[1]
Detailed Procedure
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv, 10 mmol, 1.85 g)[1]
-
Diethyl (cyanomethyl)phosphonate (1.2 equiv, 12 mmol, 2.12 g)
-
Sodium Hydride (60% dispersion in oil) (1.5 equiv, 15 mmol, 0.60 g) OR KHMDS (1.0 M in THF).
-
Tetrahydrofuran (THF), anhydrous (50 mL).
Step-by-Step Protocol:
-
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere throughout.
-
Base Activation:
-
Charge the flask with NaH (0.60 g).
-
Optional: Wash NaH with dry hexane (2 x 5 mL) to remove mineral oil if high-precision kinetics are required; otherwise, use as is.[1]
-
Add anhydrous THF (30 mL) and cool to 0 °C in an ice bath.
-
-
Phosphonate Addition (The "Ylide" Formation):
-
Dilute diethyl (cyanomethyl)phosphonate (2.12 g) in THF (5 mL).
-
Add dropwise to the NaH suspension over 10 minutes.
-
Observation: Evolution of H2 gas. Stir at 0 °C for 30 minutes until gas evolution ceases and the solution becomes clear/yellowish.
-
-
Aldehyde Addition:
-
Dissolve 4-bromobenzaldehyde (1.85 g) in THF (10 mL).
-
Add dropwise to the reaction mixture at 0 °C.
-
-
Reaction Phase:
-
Allow the mixture to warm naturally to room temperature (20–25 °C).
-
Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1). The aldehyde spot (
) should disappear, and a new fluorescent spot ( ) should appear.
-
-
Workup:
-
Quench carefully with Saturated Ammonium Chloride (sat. aq. NH4Cl, 20 mL).
-
Extract with Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with Brine (50 mL).
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude residue is often pure enough for use. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).[1]
-
Expected Yield: 85–95% Data Validation:
-
1H NMR (CDCl3):
7.40 (d, 2H), 7.55 (d, 2H), 7.36 (d, 1H, J=16.5 Hz, vinyl), 5.89 (d, 1H, J=16.5 Hz, vinyl).[1] Note: Large coupling constant confirms E-geometry.
Protocol B: Direct Synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile
Method: Lithiated Acetonitrile Addition (Kinetic Control)
Rationale
To obtain the
Experimental Workflow
Figure 2: Cryogenic workflow for isolating the kinetic aldol adduct.
Detailed Procedure
Reagents:
-
Acetonitrile (anhydrous) (1.1 equiv, 11 mmol).
-
n-Butyllithium (2.5 M in hexanes) (1.1 equiv, 11 mmol).
-
4-Bromobenzaldehyde (1.0 equiv, 10 mmol).[1]
-
THF (anhydrous) (50 mL).
Step-by-Step Protocol:
-
Deprotonation:
-
In a flame-dried flask under Argon, add anhydrous THF (30 mL).
-
Cool to -78 °C (Dry ice/Acetone bath).
-
Add n-BuLi (4.4 mL, 11 mmol) dropwise.
-
Add Acetonitrile (0.45 g, 11 mmol) dropwise over 15 minutes. Critical: Rapid addition can cause self-condensation.[1]
-
Stir at -78 °C for 30–45 minutes to form the lithio-acetonitrile species (
).
-
-
Addition:
-
Dissolve 4-bromobenzaldehyde (1.85 g) in THF (10 mL).
-
Add slowly to the lithio-acetonitrile solution, maintaining temp < -70 °C.
-
Stir at -78 °C for 1 hour.
-
-
Quench:
-
Quench the reaction while still at -78 °C by adding saturated aqueous NH4Cl or dilute Acetic Acid. Reason: Warming before quenching promotes the retro-aldol reaction or dehydration.[1]
-
-
Workup:
Expected Yield: 75–85% Stability Note: The product is sensitive to base and heat. Store at 4 °C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete deprotonation of phosphonate.[1] | Ensure NaH is fresh; increase stir time of step 3. Switch to KHMDS for faster deprotonation. |
| Z-Isomer Contamination (Protocol A) | Kinetic control favored over thermodynamic.[1] | Use HWE conditions (NaH/THF) rather than Still-Gennari (KHMDS/18-crown-6) to favor E. |
| Polymerization (Protocol B) | Temperature too high during anion formation. | Strictly maintain -78 °C. Ensure Acetonitrile is added to the base slowly. |
| Dehydration of Alcohol (Protocol B) | Acidic workup or excessive heat. | Keep workup neutral. Do not heat the rotovap bath >35 °C. |
Safety & Handling
-
Acetonitrile: Toxic and flammable. Metabolizes to cyanide in vivo. Handle in a fume hood.
-
Phosphonates: Can cause skin and eye irritation.
-
n-BuLi/NaH: Pyrophoric/Water-reactive.[1] Ensure all glassware is dry. Have a Class D fire extinguisher available.
References
-
Horner-Wadsworth-Emmons Reaction Overview. Source: American Chemical Society (ACS) / J. Org. Chem. URL:[Link] (Generalized citation for HWE utility).
-
Preparation of Horner-Wadsworth-Emmons Reagents. Source: Organic Syntheses, Coll. Vol. 9, p.432 (1998). URL:[Link]
-
Synthesis of 3-(4-bromophenyl)acrylonitrile via Base Catalysis. Source: National Institutes of Health (NIH) / PMC - Cu-catalyzed cyanomethylation comparison.[1] URL:[Link]
Sources
- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Using 3-(4-Bromophenyl)-3-hydroxypropanenitrile as a Suzuki coupling partner
Application Note: Suzuki-Miyaura Coupling of Labile -Hydroxy Nitriles
Protocol for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
This guide details the optimized protocols for performing Suzuki-Miyaura cross-coupling on 3-(4-bromophenyl)-3-hydroxypropanenitrile (1 ). While the aryl bromide moiety is a standard handle for Pd-catalyzed coupling, the aliphatic side chain presents a specific chemoselectivity challenge. The
Successful coupling requires a "Kinetic Protection" strategy: using highly active catalytic systems (e.g., Buchwald dialkylbiaryl phosphines) to enable oxidative addition and transmetallation at temperatures low enough (
Chemical Context & Mechanistic Challenges[1][2][3][4]
The substrate (1) contains two reactive centers: the electrophilic C-Br bond (desired) and the base-labile
The Stability Paradox
Suzuki coupling fundamentally requires a base to activate the boronic acid (forming the boronate "ate" complex) for transmetallation. However, the
-
Elimination (Dehydration): Formation of the conjugated cinnamonitrile.
-
Retro-Aldol: Cleavage of the C-C bond to release 4-bromobenzaldehyde and acetonitrile.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways managed in this protocol.
Figure 1: Competing reaction pathways. Success depends on accelerating the green pathway (Catalysis) while suppressing the red pathway (Base degradation).
Optimization Matrix
To resolve the stability paradox, we utilize specific reagents that maintain a "Goldilocks" basicity window—strong enough to activate boron, but too weak or kinetically slow to deprotonate the nitrile
| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |
| Base | Phosphate is a mild proton acceptor; Fluoride activates boron without high basicity. | ||
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands accelerate oxidative addition, allowing reaction at 40-50°C . | |
| Solvent | DMF (High bp, promotes elimination) | Toluene/Water (20:1) or Dioxane (Dry) | Biphasic systems keep the bulk base separated from the organic substrate. |
| Temp | Reflux ( | 40 - 60°C | Thermal control is the primary defense against elimination. |
Experimental Protocols
Protocol A: The "Phosphate Buffer" Method (Preferred)
Best for: Coupling with standard aryl boronic acids where the partner is stable.
Reagents:
-
Substrate: 3-(4-Bromophenyl)-3-hydroxypropanenitrile (1.0 equiv)
-
Boronic Acid: Ar-B(OH)2 (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (0.03 equiv) or Pd(OAc)2/SPhos (1:2 ratio, 0.02 equiv)
-
Base:
(2.0 equiv) -
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the aryl bromide (1.0 equiv), aryl boronic acid (1.2 equiv), and
(2.0 equiv). -
Degassing: Add Toluene and Water. Sparge with Nitrogen or Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst death.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block to 50°C with vigorous stirring (1000 rpm).
-
Checkpoint: Monitor by TLC/LCMS at 2 hours. If conversion is low (<20%), increase temp to 60°C, but do not exceed 70°C .
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash the organic layer with water (x2) and brine (x1). The mild pH of the workup prevents post-reaction retro-aldol.
-
Purification: Dry over
and concentrate. Purify via flash chromatography. Caution: Avoid modifying silica with triethylamine, as it may degrade the product.
Protocol B: The "Anhydrous Fluoride" Method (Advanced)
Best for: Highly sensitive substrates or boronic esters that hydrolyze slowly.
Reagents:
-
Substrate (1.0 equiv)
-
Boronic Ester (Pinacol ester preferred) (1.3 equiv)
-
Catalyst: Pd_2(dba)_3 (0.02 equiv) + PCy_3 or XPhos (0.04 equiv)
-
Base/Activator: CsF (Cesium Fluoride) (2.5 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Step-by-Step Procedure:
-
Drying: Flame-dry the reaction vessel and cool under Argon.
-
Charge: Add substrate, boronic ester, Pd source, Ligand, and CsF inside a glovebox or under strict Schlenk technique.
-
Solvent: Add anhydrous Dioxane.
-
Reaction: Stir at 80°C .
-
Why higher temp? Without water/hydroxide, the E1cB elimination pathway is significantly suppressed, allowing higher thermal energy to drive the cross-coupling.
-
-
Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify.
Troubleshooting & Self-Validation
Use this table to diagnose failure modes.
| Observation | Diagnosis | Corrective Action |
| Formation of Cinnamonitrile (M-18 mass peak) | Base is too strong or Temp is too high. | Switch from |
| Formation of Benzaldehyde | Retro-aldol cleavage occurred. | Ensure solvent is degassed. Switch to Protocol B (Anhydrous) to remove water. |
| Low Conversion (Start Material remains) | Catalyst inactive at low temp. | Switch ligand to SPhos or XPhos (Buchwald G3 precatalysts). These are active at room temp.[1] |
| Protodeboronation of Boronic Acid | Boronic acid is unstable. | Use the Boronic Ester (Pinacol) or add the boronic acid in portions. |
Workflow Visualization
Figure 2: Decision tree for protocol selection and troubleshooting.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008).[2] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Li, H., et al. (2015).[1] A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes.[1] Organic Letters, 17(14), 3616–3619. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Link
- Vertex AI Research. (2024).
Application Note: High-Purity Recrystallization of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
This Application Note details the purification of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0), a critical intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and other aryl-propylamine therapeutics.
While often isolated as a "sticky oil" or "semi-solid" in crude reaction mixtures, high-purity crystalline forms are required for downstream enantioselective processing or catalytic hydrogenation. This guide addresses the specific challenge of "oiling out" (liquid-liquid phase separation) common to
Compound Profile & Solubility Logic
To design an effective recrystallization system, we must analyze the competing intermolecular forces within the molecule.
| Feature | Chemical Moiety | Solubility Implication |
| Lipophilic Domain | 4-Bromophenyl ring | Soluble in non-polar/aromatic solvents (Toluene, Hexanes). |
| Polar Domain | Hydroxyl (-OH) & Nitrile (-CN) | Soluble in polar protic/aprotic solvents (Ethanol, EtOAc, THF). |
| Crystallization Risk | Rotational freedom of alkyl chain | High entropy of fusion; prone to forming amorphous oils rather than crystal lattices. |
Solvent Selection Strategy
Based on the "like dissolves like" principle and the specific risk of oiling out, a single-solvent system is often insufficient.[1] We utilize a Binary Solvent System or a Temperature-Controlled Aromatic System .
-
System A (Preferred): Toluene/Heptane . Toluene solubilizes the aromatic ring at high temperatures, while Heptane acts as an anti-solvent to force lattice formation upon cooling.
-
System B (Alternative): Ethyl Acetate/Hexanes .[2] Standard normal-phase polarity gradient. Good for removing polar impurities but higher risk of oiling out if cooling is too rapid.
Detailed Recrystallization Protocol
Objective: Purify crude 3-(4-Bromophenyl)-3-hydroxypropanenitrile (>90% purity) to >98% crystalline solid.
Phase 1: Dissolution and Clarification
-
Charge: Place 10.0 g of crude 3-(4-Bromophenyl)-3-hydroxypropanenitrile into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Addition: Add 25 mL of Toluene (2.5 vol).
-
Heating: Heat the mixture to 65–70°C in an oil bath.
-
Note: Do not exceed 80°C to prevent thermal degradation of the nitrile or elimination of the hydroxyl group.
-
-
Check: If solids remain, add Toluene in 1 mL increments until a clear, homogeneous solution is observed.
-
Hot Filtration (Critical): While still hot, filter the solution through a pre-warmed glass frit or Celite pad to remove insoluble inorganic salts (e.g., NaBr from the prior bromination/substitution step).
Phase 2: Controlled Crystallization (The Anti-Solvent Method)
Causality: Rapid cooling causes the compound to crash out as an oil. We use controlled supersaturation to favor crystal growth.
-
Initial Cooling: Remove the filtrate from heat and allow it to cool slowly to 45°C with gentle stirring (100 RPM).
-
Seeding: Add a tiny amount (<10 mg) of pure seed crystal.
-
If no seed is available: Scratch the inner wall of the flask with a glass rod at the air-liquid interface to induce nucleation.
-
-
Anti-Solvent Addition: Dropwise, add Heptane (approx. 10-15 mL) until a faint, persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add 1-2 mL of Toluene to just clear the turbidity. The solution is now metastable.
-
Ramp Down: Cool the flask to room temperature (20-25°C) over 2 hours. Do not use an ice bath yet.
-
Final Crystallization: Once a heavy precipitate forms, cool the flask to 0-4°C in an ice bath for 1 hour to maximize yield.
Phase 3: Isolation and Drying
-
Filtration: Collect the solids via vacuum filtration on a Buchner funnel.
-
Wash: Wash the filter cake with cold Heptane/Toluene (3:1 ratio) to remove mother liquor containing impurities.
-
Drying: Dry the solid in a vacuum oven at 35°C for 12 hours.
-
Warning: Higher temperatures may cause the low-melting solid to melt or sublime.
-
Process Visualization (Workflow)
The following diagram illustrates the critical decision nodes in the purification workflow, specifically addressing the "Oiling Out" failure mode.
Figure 1: Decision-tree workflow for the recrystallization process, highlighting the mitigation strategy for oiling out.
Validation & Quality Control (Self-Validating System)
To ensure the protocol was successful, perform the following checks. If the criteria are not met, reprocessing is required.
| Analytical Method | Acceptance Criteria | Failure Interpretation |
| Visual Inspection | White to off-white crystalline solid. | Yellow/Sticky: Retained solvent or oxidation impurities. |
| HPLC (UV 254 nm) | Purity > 98.0% (Area %). | <98%: Incomplete removal of ketone precursor or brominated byproducts. |
| 1H NMR (CDCl3) | Distinct doublet (aromatic) and multiplet (alkyl). No solvent peaks. | Extra peaks: Trapped Toluene (requires longer drying) or side-products. |
| Melting Point | Sharp range (e.g., X - X+2 °C). Note: Compare to specific lot COA if available. | Broad range (>3°C): Indicates impure mixture or amorphous content. |
Troubleshooting "Oiling Out"
If the product separates as a liquid oil at the bottom of the flask:
-
Do not filter.
-
Reheat the mixture until the oil re-dissolves.
-
Add a small volume (5-10%) of the good solvent (Toluene).
-
Cool much more slowly and ensure vigorous stirring to prevent oil droplets from coalescing.
References
-
PubChem. 3-(4-Bromophenyl)propanenitrile Compound Summary. National Library of Medicine.[3] Available at: [Link]
-
University of Wisconsin-Madison. Recrystallization Laboratory Techniques. Department of Chemistry. Available at: [Link]
-
Chemistry Steps. Synthesis of Fluoxetine (Prozac) and Intermediates. Available at: [Link]
Sources
Application Note: Kinetic Resolution of Racemic 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Abstract & Strategic Significance
The preparation of enantiomerically pure 3-(4-bromophenyl)-3-hydroxypropanenitrile is a critical step in the synthesis of chiral
While the unsubstituted phenyl analog is a precursor to fluoxetine (Prozac) and atomoxetine, the 4-bromo variant offers superior strategic value. The bromine handle allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chiral libraries from a single resolved core.
This guide details a robust, scalable protocol for the kinetic resolution (KR) of this substrate using Novozym 435 (Candida antarctica Lipase B immobilized on acrylic resin). This method utilizes irreversible transesterification to achieve high enantiomeric excess (
Scientific Principles
The Biocatalytic Mechanism
The resolution proceeds via a Ping-Pong Bi-Bi mechanism . The lipase active site contains a catalytic triad (Ser-His-Asp). The serine residue acts as a nucleophile, attacking the acyl donor (vinyl acetate) to form a covalent acyl-enzyme intermediate.
Crucially, the enzyme's chiral binding pocket discriminates between the enantiomers of the incoming alcohol substrate. According to the Kazlauskas Rule for secondary alcohols, CAL-B typically favors the acylation of the (R)-enantiomer , leaving the (S)-alcohol unreacted.
Reaction Pathway Visualization
Caption: Figure 1. Kinetic resolution workflow. The enzyme selectively acylates the (R)-enantiomer, allowing physical separation of the resulting ester and the remaining (S)-alcohol.
Methodology Development
Enzyme Selection
While Pseudomonas cepacia (PS) lipases are effective for some
-
Solvent Stability: Retains activity in toluene and MTBE.
-
Stereoselectivity (
-value): Consistently yields for benzylic secondary alcohols. -
Ease of Handling: The immobilized bead format allows for simple filtration workup.
Solvent & Acyl Donor
-
Acyl Donor: Vinyl Acetate is chosen over ethyl acetate. The byproduct, vinyl alcohol, instantly tautomerizes to acetaldehyde, rendering the reaction irreversible and driving equilibrium toward the product.
-
Solvent: MTBE (Methyl tert-butyl ether) or Toluene . MTBE is preferred for this specific substrate due to the higher solubility of the polar nitrile group compared to pure hydrocarbons like hexane.
Standard Operating Procedure (SOP)
Scale: 1.0 gram (approx.[1] 4.4 mmol) Target: 50% Conversion (Theoretical Yield: 0.5g (S)-alcohol, 0.6g (R)-acetate)
Materials Checklist
| Reagent/Material | Grade | Quantity | Role |
| 3-(4-Br-phenyl)-3-hydroxypropanenitrile | >98% | 1.0 g | Substrate |
| Novozym 435 (CAL-B) | Immobilized | 50-100 mg | Catalyst |
| Vinyl Acetate | Anhydrous | 2.0 mL (~5 eq) | Acyl Donor |
| MTBE (or Toluene) | Anhydrous | 20 mL | Solvent |
| Molecular Sieves (4Å) | Activated | 0.5 g | Water Scavenger |
Experimental Protocol
-
Preparation:
-
Flame-dry a 50 mL round-bottom flask or reaction vial.
-
Add 1.0 g of racemic substrate and 20 mL of MTBE. Stir until fully dissolved.
-
Add 0.5 g of activated molecular sieves to ensure anhydrous conditions (water competes with the alcohol for the acyl enzyme).
-
-
Initiation:
-
Add 2.0 mL of Vinyl Acetate.
-
Equilibrate the mixture to 30°C in a thermostated shaker or oil bath.
-
T=0 Sample: Take a 50 µL aliquot for HPLC baseline.
-
Add 100 mg of Novozym 435 to start the reaction.
-
-
Reaction & Monitoring:
-
Orbitally shake (200 rpm) or stir gently (magnetic stirring can grind the immobilized beads; overhead stirring or shaking is preferred).
-
Monitor: Check conversion by HPLC or GC every 2 hours.
-
Endpoint: Stop the reaction when conversion reaches 49-50% . Do not exceed 50%, or the enantiomeric purity of the remaining alcohol will degrade.
-
-
Termination & Workup:
-
Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the enzyme beads and molecular sieves.
-
Note: The enzyme can be washed with MTBE and stored for reuse (typically 3-5 cycles).
-
Concentrate the filtrate under reduced pressure (rotary evaporator) to remove solvent and excess vinyl acetate/acetaldehyde.
-
-
Purification:
-
The residue contains the (S)-alcohol and the (R)-acetate .[2]
-
Separate via Flash Column Chromatography (Silica Gel).
-
Eluent: Hexane:Ethyl Acetate gradient (starts 90:10, moves to 70:30). The ester (acetate) is less polar and elutes first; the alcohol elutes second.
-
Analytical Method (HPLC)[3][4][5]
To determine Enantiomeric Excess (
-
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).
-
Mobile Phase: Hexane : Isopropanol (90 : 10).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption due to 4-bromo phenyl ring).
-
Expected Retention:
-
(S)-Alcohol: ~12 min
-
(R)-Alcohol: ~15 min
-
(Note: Acetates will have significantly different retention times, usually shorter).
-
Data & Troubleshooting
Expected Performance
| Parameter | Target Specification |
| Conversion ( | 49% - 51% |
| > 98% | |
| > 96% | |
| Isolated Yield | ~45% (for each enantiomer) |
| > 100 |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Enzyme inactive or water present. | Dry solvents over sieves. Increase enzyme load to 20% w/w. |
| Low | Low Selectivity ( | Lower temperature to 20°C. Switch solvent to Toluene or DIPE (hydrophobic solvents often boost |
| Enzyme Aggregation | Polar substrate clustering. | Increase solvent volume (dilution). Ensure vigorous shaking rather than stirring. |
| Side Reactions | Hydrolysis of nitrile. | Ensure pH is neutral; avoid aqueous buffers. Use only organic solvents. |
Process Logic & Validation
Calculation of Selectivity ( )
The efficiency of the resolution is quantified by the Enantiomeric Ratio (
Validation Rule: If calculated
The "Stop-Point" Logic
In a kinetic resolution, the optical purity of the remaining substrate ((S)-alcohol) increases as conversion proceeds.
-
At 40% conversion, (S)-alcohol
might be only 80%. -
At 52% conversion, (S)-alcohol
is >99%. -
Risk: If conversion hits 60%, the enzyme begins eating into the (S)-enantiomer (since selectivity is not infinite), reducing yield. Always stop slightly past 50% (e.g., 51-52%) to ensure maximum purity of the alcohol.
Caption: Figure 2. Decision logic for reaction termination to maximize enantiomeric purity.
References
-
Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link
-
Kamal, A., et al. (2002).
-Hydroxy Nitriles. Tetrahedron: Asymmetry, 13(18), 2039-2051. Link -
Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[3] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3262. Link
-
Daicel Chiral Technologies. Application Guide for Chiralcel OD-H Columns.Link
-
Novozymes. Novozym 435 Application Manual: Immobilized Lipase B from Candida antarctica.Link
Sources
Application Note: Scalable Synthesis Protocols for Brominated Hydroxy Nitriles
Executive Summary
Brominated hydroxy nitriles are critical bifunctional building blocks in medicinal chemistry. They serve as linchpins in the synthesis of heterocycles (via nitrile cyclization), cross-coupling partners (via aryl bromides), and PROTAC linkers. However, scaling these syntheses introduces significant hazards: the handling of highly toxic cyanides and the control of exothermic bromination.
This guide provides two field-proven, scalable protocols designed to maximize safety and regioselectivity:
-
Protocol A: Regioselective ortho-bromination of 4-hydroxybenzonitrile using N-bromosuccinimide (NBS) in acetonitrile.
-
Protocol B: Safer synthesis of brominated cyanohydrins via the sodium bisulfite adduct method, avoiding the use of gaseous HCN.
Critical Process Parameters (CPP) & Safety Architecture
Before initiating synthesis, the following parameters must be controlled to ensure reproducibility and operator safety.
| Parameter | Criticality | Operational Limit | Consequence of Deviation |
| Temperature (Bromination) | High | 0°C – 5°C | Loss of regioselectivity (di-bromination); runaway exotherm. |
| pH (Cyanation) | Critical | pH > 10 | FATAL: Generation of HCN gas if pH drops below 9. |
| Reagent Stoichiometry | Medium | 0.95 – 1.05 eq | Excess NBS leads to difficult-to-remove di-bromo impurities. |
| Quenching | High | Oxidative/Reductive | Residual cyanide must be bleached; residual bromine reduced with thiosulfate. |
Safety Decision Logic
The following logic gate determines the appropriate safety controls for the cyanation workflow.
Protocol A: Regioselective Bromination of 4-Hydroxybenzonitrile
Target Molecule: 3-Bromo-4-hydroxybenzonitrile Scale: 100 g – 1 kg Mechanism: Electrophilic Aromatic Substitution (EAS)
Rationale
While elemental bromine (
Materials
-
4-Hydroxybenzonitrile (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACS Grade, 5 mL/g of substrate)
-
Sodium Thiosulfate (10% aq. solution)
-
Optional: p-Toluenesulfonic acid (pTsOH) (0.1 eq) – accelerates reaction if kinetics are sluggish.
Step-by-Step Methodology
-
Dissolution: Charge a jacketed glass reactor with 4-hydroxybenzonitrile and acetonitrile. Stir at 250 RPM until fully dissolved.
-
Cooling: Circulate glycol coolant to lower the internal temperature to 0°C – 5°C .
-
Addition: Add NBS solid in portions over 60 minutes.
-
Note: Do not add all at once. An exotherm will occur. Monitor internal temperature; do not exceed 10°C.
-
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 1 hour.
-
IPC (In-Process Control): Sample for HPLC.
-
Target: < 2% Starting Material, < 5% Di-bromo impurity.
-
-
Quench: Add 10% sodium thiosulfate solution (0.5 eq relative to NBS) to destroy unreacted bromine species. The solution will turn from orange/red to pale yellow.
-
Work-up (Precipitation Method):
-
Concentrate the acetonitrile solution to ~30% volume under reduced pressure.
-
Slowly add cold water (3x original solvent volume) with vigorous stirring. The product will precipitate as a white/off-white solid.
-
-
Filtration: Filter the solid and wash with water (2x) to remove succinimide byproduct.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| High Di-bromo impurity | Temperature too high or excess NBS. | Keep T < 5°C during addition. Reduce NBS to 0.95 eq. |
| Reaction stalls | Moisture in solvent or low reactivity. | Add 5-10 mol% pTsOH as a catalyst. |
| Yellow product color | Residual Bromine. | Wash filter cake with additional thiosulfate solution. |
Protocol B: Safer Cyanohydrin Synthesis (Bisulfite Method)
Target Molecule: 3-Bromo-4-hydroxymandelonitrile (from 3-bromo-4-hydroxybenzaldehyde) Scale: 50 g – 500 g Mechanism: Nucleophilic addition to carbonyl via bisulfite intermediate.
Rationale
Direct reaction of aldehydes with NaCN/H+ generates HCN gas in situ, which poses a lethal inhalation risk on scale. The Bisulfite Adduct Method forms a stable intermediate first, which is then converted to the cyanohydrin in a controlled manner, minimizing free HCN evolution.
Materials
-
3-Bromo-4-hydroxybenzaldehyde (1.0 eq)[1]
-
Sodium Bisulfite (
) (1.2 eq) -
Sodium Cyanide (
) (1.2 eq) – Handle with extreme caution -
Water/Ethanol (1:1 mixture)
-
Ethyl Acetate (for extraction)
Step-by-Step Methodology
-
Adduct Formation:
-
Dissolve sodium bisulfite (1.2 eq) in minimal water.
-
Add the aldehyde (1.0 eq) to the solution with vigorous stirring.
-
Observation: A thick precipitate (the bisulfite adduct) will form. Stir for 1–2 hours at room temperature to ensure completion.
-
-
Cyanation:
-
Cool the adduct slurry to 0°C .
-
Prepare a solution of NaCN (1.2 eq) in water.
-
CRITICAL: Add the NaCN solution dropwise to the adduct slurry.
-
Chemistry: The cyanide ion displaces the sulfonate group.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Safety Check: Ensure the system is closed and vented to a bleach scrubber.
-
-
Work-up:
-
Acidify carefully with dilute
to pH ~4 (do not go lower to avoid HCN gas). -
Extract immediately with Ethyl Acetate (3x).
-
Wash organic layer with brine.
-
-
Purification:
-
Dry over
and concentrate. -
Recrystallize from hexanes/EtOAc if necessary.
-
Process Visualization
Synthesis Workflow Comparison
The following diagram illustrates the divergent paths for aromatic functionalization versus aliphatic chain extension.
References
-
Regioselective Bromination (NBS vs Br2)
-
Cyanohydrin Safety (Bisulfite Method)
-
Compound Data & Safety
-
Solvent Effects in Halogenation
Sources
- 1. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. orgsyn.org [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Protecting group strategies for the hydroxyl moiety in 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary
This guide details the protection strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile (1) . This scaffold presents a unique "triad of reactivity": a secondary benzylic alcohol, a base-sensitive nitrile, and a metallation-ready aryl bromide.
The Core Challenge: The
This note recommends a Bifurcated Strategy :
-
Silyl Protection (TBS): For mild downstream conditions (Suzuki/Heck couplings).
-
Acetal Protection (THP): For harsh nucleophilic downstream conditions (Grignard/Lithiation).
Chemoselectivity & Risk Analysis
Before selecting a reagent, researchers must understand the intrinsic instability of the substrate.
The E1cB Elimination Trap
The
Key Constraint: Avoid strong bases (NaH, KH) during protection. Use mild organic bases (Imidazole, Pyridine) or acid-catalyzed methods.
Downstream Compatibility Matrix
The aryl bromide (
| Downstream Chemistry | Recommended PG | Rationale |
| Suzuki-Miyaura Coupling | TBS (tert-Butyldimethylsilyl) | TBS is stable to aqueous base/heat typical of Suzuki conditions. It minimizes steric bulk compared to TBDPS. |
| Lithium-Halogen Exchange | THP (Tetrahydropyranyl) | Silyl ethers can undergo retro-Brook rearrangements or cleavage with strong organolithiums. THP is chemically inert to |
| Nitrile Reduction | TBS or Bn (Benzyl) | THP can complicate workups after reduction due to poly-functionalization. Note: Benzyl is hard to remove without cleaving the Ar-Br. |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate protocol.
Caption: Strategic selection of protecting group based on downstream chemoselectivity requirements.
Detailed Protocols
Protocol A: TBS Protection (Silylation)
Target Application: Preparation for Palladium-catalyzed cross-couplings. Mechanism: Nucleophilic substitution at silicon assisted by imidazole acting as a nucleophilic catalyst and acid scavenger.
Reagents
-
Substrate: 1.0 equiv
-
TBSCl (tert-Butyldimethylsilyl chloride): 1.2 – 1.3 equiv
-
Imidazole: 2.5 equiv (Recrystallized preferred)
-
Solvent: DMF (Anhydrous), 0.5 M concentration
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the Substrate and anhydrous DMF .[1] Stir until fully dissolved.
-
Base Addition: Add Imidazole in one portion. The solution should remain clear. Cool to
in an ice bath. -
Silylation: Add TBSCl portion-wise over 5 minutes.
-
Why: Exotherm control. Although mild, keeping the reaction cool initially suppresses any potential elimination side-reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 3–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be less polar (
) than the starting material ( ).
-
-
Workup (Critical for Purity):
-
Dilute with
(Diethyl ether) or EtOAc. -
Wash
with water (removes DMF/Imidazole). -
Wash
with Saturated (removes traces of HCl). -
Wash
with Brine. -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography on silica gel (Gradient: 0%
10% EtOAc in Hexanes).
Validation Data:
-
1H NMR: Look for two singlets near
0.0 ppm (Si-Me) and a large singlet near 0.9 ppm (t-Butyl). The benzylic proton signal will shift upfield slightly compared to the free alcohol.
Protocol B: THP Protection (Acetalization)
Target Application: Preparation for Lithiation or Grignard formation (Ar-Br
Reagents
-
Substrate: 1.0 equiv
-
3,4-Dihydro-2H-pyran (DHP): 1.5 equiv
-
Pyridinium p-toluenesulfonate (PPTS): 0.1 equiv (Catalyst)
-
Solvent: DCM (Dichloromethane), 0.3 M concentration
Step-by-Step Procedure
-
Setup: Dissolve the Substrate and DHP in anhydrous DCM at RT under Nitrogen.
-
Catalysis: Add PPTS (10 mol%).
-
Why PPTS? It is a weak acid. Stronger acids (like
-TsOH) can sometimes cause hydrolysis of the nitrile or migration, though they are usually tolerated. PPTS is the "gold standard" for mildness.
-
-
Reaction: Stir at RT for 4–12 hours.
-
Note: The solution usually remains colorless.
-
-
Workup:
-
Dilute with
. -
Wash with half-saturated Brine (to remove catalyst).
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
QC Note (The Diastereomer Issue): The THP group introduces a new chiral center. Since your substrate is likely racemic (or even if enantiopure), you will form a pair of diastereomers (RR/SS and RS/SR).
-
NMR Impact: You will see two sets of signals for the benzylic proton and the THP acetal proton. This is normal and does not indicate impurity. Do not attempt to separate them unless necessary for crystallography.
Analytical Reference Table
| Feature | Free Alcohol (Substrate) | TBS Protected | THP Protected |
| TLC (Hex/EtOAc 3:1) | |||
| 1H NMR (Benzylic-H) | Multiplet (complex splitting due to diastereomers) | ||
| Key NMR Signals | Broad -OH singlet | ||
| Stability | Stable at RT | Base: High / Acid: Low | Base: Very High / Acid: Low |
Troubleshooting & Safety
Avoiding Elimination
If you observe a new spot on TLC that is UV-active and very non-polar, it is likely 3-(4-bromophenyl)acrylonitrile (the elimination product).
-
Cause: Basic conditions were too harsh or reaction temperature was too high.
-
Fix: Switch from Imidazole to 2,6-Lutidine (non-nucleophilic base) or use the Acid-Catalyzed THP method.
Deprotection Notes
-
TBS Removal: Use TBAF (1.0 M in THF). Caution: The resulting alkoxide is basic. Buffer with acetic acid to prevent retro-aldol decomposition of the liberated
-hydroxy nitrile. -
THP Removal: Use PPTS in MeOH/Water (warm to
). This mild acidic condition preserves the nitrile.
References
-
Greene's Protective Groups in Organic Synthesis (5th Edition). Wuts, P. G. M.[2][3][4] John Wiley & Sons, 2014.
-
Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191.
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols." The Journal of Organic Chemistry, 1977, 42(23), 3772–3774.
-
Organic Chemistry Portal. "Hydroxyl Protecting Groups: Stability and Deprotection."
Sources
Troubleshooting & Optimization
Improving enantiomeric excess (ee) in 3-(4-Bromophenyl)-3-hydroxypropanenitrile synthesis
Technical Support Center: Enantioselective Synthesis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Ticket ID: #TS-9021-BR
Subject: Optimization of Enantiomeric Excess (ee) in
Executive Summary
This guide addresses the synthesis of 3-(4-bromophenyl)-3-hydroxypropanenitrile via the asymmetric reduction of its corresponding
Achieving high ee (>98%) with this substrate is challenging due to the high acidity of the
Module 1: Biocatalytic Reduction (The "Green" Route)
Mechanism: Ketoreductases (KREDs) utilize NADPH/NADH to transfer a hydride to the pro-chiral ketone.[1] This is the most reliable method for achieving >99% ee due to the rigid chiral environment of the enzyme active site.
Core Protocol
-
Enzyme: KRED (Screening required; typically Lactobacillus or Candida derived variants).[1]
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose.[1][2]
-
Buffer: 100 mM Potassium Phosphate or Triethanolamine (pH 7.0).
-
Substrate Loading: 50–100 g/L.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Enzyme inhibition by product or high substrate concentration.[1] | Add DMSO (5-10% v/v) to improve solubility. If inhibition persists, switch to a fed-batch mode (dosing substrate over 6 hours). |
| pH Drift (Acidification) | Gluconic acid accumulation (byproduct of GDH recycling).[1] | Implement active pH control.[1] Use a pH-stat to dose 1M NaOH or use a high-capacity buffer (0.5 M).[1] Critical: Do not exceed pH 7.5 to prevent substrate degradation.[1] |
| Emulsion Formation | High protein load + lipophilic substrate.[1] | Add isopropyl acetate (IPAc) as a co-solvent overlay to extract the product in situ (biphasic system).[1] |
Visualizing the Biocatalytic Cycle
Caption: Coupled enzymatic cycle showing KRED-mediated reduction fueled by GDH cofactor regeneration.
Module 2: Asymmetric Transfer Hydrogenation (The Chemical Route)
Mechanism: Ruthenium-catalyzed transfer hydrogenation (Noyori-Ikariya type) using a chiral diamine ligand.[1][3] This method is preferred when biological handling is unavailable or for rapid scale-up.[1]
Core Protocol
-
Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (or (R,R) for opposite enantiomer).
-
Hydrogen Source: Formic Acid / Triethylamine (TEAF) azeotrope (5:2 molar ratio).[1]
-
Solvent: Dichloromethane (DCM) or DMF.[1]
-
Temperature: 0°C to 25°C.[1]
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low ee (e.g., 70-80%) | Reversible Hydrogenation: The reaction is reaching equilibrium where the reverse oxidation occurs.[1] | Stop the reaction early. Monitor conversion closely. Once conversion hits 95%, quench immediately. Prolonged reaction times allow thermodynamic equilibration, eroding ee.[1] |
| Stalled Reaction | Catalyst Poisoning: The nitrile group or trace impurities are binding to Ru. | Increase catalyst loading to 0.5 - 1.0 mol% . Ensure the substrate is recrystallized to remove bromide/acidic impurities before reaction. |
| Byproduct: Cinnamonitrile | Elimination: The reaction mixture is too basic or too hot. | The |
Visualizing the ATH Decision Tree
Caption: Diagnostic flow for resolving low ee issues in Ru-catalyzed transfer hydrogenation.
Module 3: Analytical & Purification Integrity
Critical Warning:
Common Analytical Pitfall: The "Disappearing" ee
-
Issue: HPLC shows 98% ee in the reaction mixture, but isolated solid shows 90% ee.
-
Cause: During rotary evaporation, heating a basic solution (residual TEA) causes the minor enantiomer to enrich or the major to decompose preferentially (unlikely) or, more likely, racemization via the enolate intermediate.[1]
-
Solution:
-
Quench Acidic: Always quench the ATH reaction with dilute HCl or citric acid to neutralize TEA before concentration.[1]
-
Cold Workup: Keep water bath < 40°C.
-
Chiral HPLC Method (Reference)
-
Column: Chiralcel OD-H or AD-H (Daicel).[1]
-
Mobile Phase: Hexane : Isopropanol (90:10).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (Bromophenyl chromophore).[1]
-
Expected Retention:
References
-
Noyori, R., & Hashiguchi, S. (1997).[1][3] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][3][4] Accounts of Chemical Research, 30(2), 97–102.[1]
-
Huisman, G. W., et al. (2010).[1] Practical chiral alcohol synthesis using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129.[1] [1]
-
Wang, F., et al. (2021).[1] Asymmetric Transfer Hydrogenation of
-Substituted- -Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society.[3][5][6] -
Codexis Inc. (2023).[1] Ketoreductase (KRED) Screening Kits for Pharmaceutical Intermediates.
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. Efficient synthesis of (R)-3-hydroxypentanenitrile in high enantiomeric excess by enzymatic reduction of 3-oxopentanenitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 4. rua.ua.es [rua.ua.es]
- 5. US20020040163A1 - Process for producing 3-hydroxypropionitrile - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Minimizing dehydration side reactions in hydroxypropanenitrile synthesis
Status: Operational Ticket Focus: Minimizing Dehydration (Acrylonitrile Formation) & Etherification Assigned Specialist: Senior Application Scientist
Core Directive: The Stability Paradox
Welcome to the technical support center. If you are synthesizing 3-Hydroxypropanenitrile (3-HPN), also known as ethylene cyanohydrin, you are likely encountering a fundamental stability paradox: The conditions required to synthesize the molecule often overlap with the conditions that destroy it.
The primary enemy is dehydration . 3-HPN is the direct precursor to acrylonitrile (vinyl cyanide). In industrial settings, this dehydration is intentional. In your lab, it is a contaminant that indicates loss of thermal or pH control.
The Reaction Landscape
The following diagram illustrates the competitive pathways. Your goal is to navigate the green path while suppressing the red (elimination) and orange (dimerization) pathways.
Figure 1: Mechanistic pathway showing the reversibility of the dehydration reaction. Note that basic conditions catalyze both the formation of 3-HPN and its subsequent decomposition to acrylonitrile.
Critical Process Parameters (CPP)
Dehydration of 3-HPN follows an E2 elimination mechanism or a retro-Michael addition pathway. This transformation is catalyzed by active surface sites (on glassware/stirrers), extreme pH, and heat.
| Parameter | Optimal Range | Failure Mode (Dehydration Risk) | Mechanism of Failure |
| pH (Workup) | 6.5 – 7.5 | pH > 8.0 or pH < 4.0 | Base: Abstraction of the |
| Temperature (Rxn) | 35°C – 50°C | T > 60°C | Increases kinetic energy sufficient to overcome activation energy for elimination ( |
| Distillation Pressure | < 5 mmHg | > 20 mmHg | Higher pressure requires higher pot temperature (>150°C), causing thermal degradation before distillation. |
| Catalyst (EO Route) | MgO / Mg(OH) | NaOH / KOH | Strong alkalis are difficult to neutralize completely and create "hot spots" causing local dehydration. |
Troubleshooting Guide (Q&A)
Scenario A: "My distillate contains acrylonitrile and water."
Diagnosis: Thermal Dehydration during Workup. You likely neutralized your reaction mixture, but perhaps not precisely enough, or your distillation temperature was too high. 3-HPN boils at ~228°C at atmospheric pressure; at this temperature, it will decompose.
Corrective Protocol:
-
Strict Neutralization: Before heating the crude mixture, check the pH. If you used a basic catalyst (cyanide or hydroxide), neutralize exactly to pH 7.0 using a weak acid like acetic acid or formic acid . Do not use mineral acids (HCl/H2SO4) as they can catalyze ether formation or hydrolysis to the carboxylic acid [1].
-
Vacuum Integrity: You must distill under high vacuum.
-
Target: 110°C at 10 mmHg or ~90°C at 1-2 mmHg .
-
If you cannot achieve this vacuum, do not attempt distillation. Use column chromatography or wiped-film evaporation.
-
-
Stabilization: Add a radical inhibitor (e.g., hydroquinone monomethyl ether, MEHQ) to the collection flask, not to prevent dehydration, but to stop the generated acrylonitrile from polymerizing and fouling your system.
Scenario B: "I am seeing bis(cyanoethyl) ether peaks."
Diagnosis: Concentration/Base Error. This is a dimerization side reaction where the alkoxide of 3-HPN attacks another molecule of acrylonitrile (formed transiently) or displaces the leaving group on the precursor.
Corrective Protocol:
-
Dilution: If using the 3-chloro-1-propanol route, ensure sufficient solvent volume. High concentration favors bimolecular reactions (ether formation) over unimolecular ones.
-
Temperature Control: Keep the reaction temperature below 45°C. Ether formation has a higher activation energy than the substitution reaction.
-
Feed Rate: If using the Ethylene Oxide (EO) + HCN route, ensure HCN is present in slight excess or added simultaneously to prevent localized accumulation of alkoxide intermediates [2].
Scenario C: "The reaction exotherms uncontrollably."
Diagnosis: Runaway Epoxide Opening.
The reaction of Ethylene Oxide with HCN is highly exothermic (
Corrective Protocol:
-
Catalyst Selection: Switch from soluble strong bases (NaOH) to heterogeneous catalysts like Magnesium Hydroxide or anion exchange resins. These moderate the reaction rate and are easier to filter out, preventing downstream dehydration during distillation [3].
-
Dosing: Never add all reagents at once. Dose the epoxide into the cyanide solution at a rate where cooling capacity > heat generation.
Validated Workflow: 3-Chloro-1-Propanol Route
This protocol is designed for researchers avoiding the gaseous HCN/EO route. It prioritizes the suppression of elimination side reactions.
Reagents:
-
3-Chloro-1-propanol (1.0 eq)
-
Sodium Cyanide (1.1 eq) - Warning: High Toxicity
-
Solvent: Ethanol/Water (1:1) or Aqueous buffer.
Step-by-Step Methodology:
-
Preparation: Dissolve NaCN in water. Cool to 35°C.
-
Addition: Add 3-chloro-1-propanol dropwise. Monitor internal temperature.[1] Do not exceed 45°C.
-
Why? Higher temps favor the E2 elimination of HCl to form allyl alcohol or cyclization to propylene oxide.
-
-
Reaction: Stir at 40-45°C for 4-6 hours. Monitor by TLC or GC.
-
CRITICAL STEP - Workup:
-
Cool to room temperature.
-
Adjust pH to 6.5 - 7.0 using 10% Acetic Acid.
-
Note: If the solution is left basic (pH > 9), 3-HPN will revert to acrylonitrile upon heating.
-
-
Extraction: Extract with Ethyl Acetate (3x). Avoid continuous liquid-liquid extraction with boiling solvent if possible, as prolonged heat degrades the product [4].
-
Purification: Dry over
, filter, and concentrate under reduced pressure (Rotavap bath < 40°C). -
Final Distillation: Distill the residue using the setup below.
Workup & Purification Logic Flow
Figure 2: Purification workflow emphasizing the neutralization step as the critical control point for stability.
References
-
Organic Syntheses , Coll. Vol. 1, p. 256 (1941); Vol. 8, p. 52 (1928). Ethylene Cyanohydrin.[2][3][4][5][6] Link
- American Cyanamid Company. The Chemistry of Acrylonitrile. Beacon Press, 1951.
-
U.S. Patent 2,459,430 . Production of Ethylene Cyanohydrin. (Describes the use of Magnesium catalysts to prevent polymer formation). Link
-
U.S. Patent 2,646,444 . Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin. (Describes the specific conditions that cause dehydration, which this guide aims to reverse/avoid). Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dspace.uii.ac.id [dspace.uii.ac.id]
- 3. US2459430A - Production of ethylene cyanohydrin - Google Patents [patents.google.com]
- 4. US2646444A - Production of acrylonitrile by catalytic dehydration of ethylene cyanohydrin - Google Patents [patents.google.com]
- 5. US2690452A - Catalytic dehydration of ethylene cyanohydrin to acrylonitrile - Google Patents [patents.google.com]
- 6. US2374051A - Manufacture of acrylonitrile from ethylene cyanohydrin - Google Patents [patents.google.com]
Troubleshooting low yields in the condensation of acetonitrile with 4-bromobenzaldehyde
Topic: Troubleshooting low yields in the condensation of acetonitrile with 4-bromobenzaldehyde Content Type: Technical Support Center (Q&A / Troubleshooting) Audience: Researchers, scientists, and drug development professionals.
Subject: Optimization of 3-(4-bromophenyl)acrylonitrile synthesis via Knoevenagel-type condensation. Ticket ID: CHEM-SUP-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.[1]
Executive Summary & Mechanistic Bottleneck
The Core Problem:
You are likely experiencing low yields (or recovering starting material) because this reaction is thermodynamically disfavored under standard Knoevenagel conditions.[1] Unlike malononitrile (
Most "standard" organic lab bases (piperidine, pyridine,
The Target Reaction:
Diagnostic Phase: Identify Your Failure Mode[1]
Q: My reaction mixture turned dark brown/black, but I isolated very little product. What happened? A: You likely triggered the Thorpe Reaction (Self-Condensation). When acetonitrile is treated with a strong base (like NaH or LDA) in the absence of a highly reactive electrophile, it attacks itself.[1]
-
Mechanism: $ ^-CH_2CN + CH_3CN \rightarrow \text{Enaminonitrile Dimers} \rightarrow \text{Polymers (Tar)} $.
-
Fix: Ensure the aldehyde is present before adding the base, or add the base slowly to a mixture of aldehyde and acetonitrile. Switch to a base that allows equilibrium deprotonation (like
-BuOK) rather than irreversible deprotonation.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q: I recovered 90% of my 4-bromobenzaldehyde unreacted. I used piperidine/acetic acid. A: Insufficient Basicity. The classic Knoevenagel catalyst system (piperidine/AcOH) works for active methylenes (malonates, acetoacetates).[1] It cannot deprotonate acetonitrile.[1]
-
Fix: You must upgrade to a base system with a conjugate acid
. (See Base Selection Matrix below).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q: I see a new spot on TLC, but it's not the alkene. It has an -OH stretch in IR.
A: Stalled Dehydration.
You formed the intermediate
-
Fix: The elimination of water from the acetonitrile adduct is often the rate-determining step.[1] Increase the reaction temperature (reflux) or add a dehydrating agent (e.g., mesyl chloride/base in a second step, though usually heat is sufficient).[1]
Base & Solvent Optimization (The "Hardware")[1]
The choice of base determines the reaction pathway.[1] Review this matrix to select the correct system for your constraints.
Base Selection Matrix
| System | Base Strength | Risk Profile | Typical Yield | Notes |
| Piperidine/EtOH | Weak | High (No Rxn) | < 5% | Do not use. Acetonitrile is too weak of an acid.[1] |
| Solid KOH / MeCN | Strong | Moderate | 60-85% | Recommended. Requires Phase Transfer Catalyst (PTC) or high surface area.[1] |
| Strong | Low | 80-95% | Gold Standard. Homogeneous, fast, clean. Requires anhydrous conditions.[1] | |
| NaH / DMF | Very Strong | High (Tar) | Variable | Risk of Thorpe polymerization and Cannizzaro side reactions.[1] |
| n-BuLi | Superbase | Critical | 0% | Avoid. Will cause Lithium-Halogen exchange on the 4-bromo moiety.[1] |
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired condensation and the parasitic side reactions.
Figure 1: Mechanistic pathways showing the competition between the desired condensation (Green path) and parasitic Thorpe/Cannizzaro reactions (Red paths).[1]
Recommended Protocols (Step-by-Step)
Protocol A: The "Gold Standard" (Anhydrous)
Best for high purity and yield.[1] Uses Potassium tert-butoxide.[1]
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Reagents:
-
Execution:
-
Dissolve the aldehyde in dry acetonitrile/THF (1:1 mixture) under
. -
Cool to 0°C (Ice bath).[1] Reason: Low temp favors the kinetic deprotonation and suppresses polymerization.[1]
-
Add
-BuOK solution dropwise over 10 minutes.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Check Point: TLC (Hexane/EtOAc 4:1).[1] If the intermediate alcohol is visible, heat to 50°C for 30 mins to force dehydration.
-
-
Workup: Quench with Sat.
. Extract with EtOAc.[1] Wash with Brine.[1] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> . -
Purification: Recrystallization from Ethanol/Water.[1]
Protocol B: The "Robust Lab" Method (Solid KOH)
Best if anhydrous THF or t-BuOK is unavailable.[1] Relies on Phase Transfer conditions.
-
Setup: 100 mL RBF, open to air (with drying tube).
-
Reagents:
-
Execution:
-
Note: The PTC is crucial here to transport hydroxide anions into the organic phase to deprotonate the acetonitrile effectively [1].
Advanced Troubleshooting FAQs
Q: Can I use n-Butyllithium (n-BuLi) to ensure total deprotonation? A: NO. While n-BuLi will deprotonate acetonitrile, it will also perform a Lithium-Halogen Exchange on your 4-bromobenzaldehyde (attacking the bromine).[1] You will end up with a complex mixture of debrominated byproducts and alkylated species.[1] Stick to non-nucleophilic bases or alkoxides.[1]
Q: The product is oiling out and won't crystallize. A: This is common if you have a mixture of E and Z isomers.[1] The E-isomer (trans) is thermodynamically more stable and usually solid.[1]
-
Fix: Reflux the crude oil in ethanol with a catalytic amount of Iodine (
) or acid for 1 hour. This facilitates photo-isomerization/acid-catalyzed isomerization to the stable E-form, improving crystallinity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Q: Can I use microwave irradiation? A: Yes, highly recommended. Microwave synthesis often suppresses the Thorpe side-reaction by accelerating the condensation step.[1]
-
Conditions: Basic Alumina (
) support, solvent-free, 120°C for 5-10 minutes [2].
References
-
DiBiase, S. A., et al. "Phase transfer catalyzed synthesis of unsaturated nitriles."[1] Journal of Organic Chemistry, 44.25 (1979): 4640-4649.[1] [1]
-
Moghaddam, F. M., et al. "Microwave-assisted rapid synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-unsaturated nitriles." Synthetic Communications, 30.13 (2000): 2423-2428.[1] [1] -
Crouse, D. J., & Seebach, D. "Acidity of nitriles: pKa values in DMSO."[1] Chemische Berichte, 101 (1968): 3113.[1] (Foundational data on Acetonitrile pKa).
Disclaimer: All chemical protocols should be performed in a fume hood with appropriate PPE.[1] Acetonitrile and 4-bromobenzaldehyde are toxic.[1]
Sources
Technical Support Center: Extraction Optimization for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Ticket ID: #EXT-882-Br Subject: Solvent Selection & Purification Protocols for Amphiphilic Nitriles Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Introduction
Welcome to the Technical Support Center. You are likely working with 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0), a critical chiral building block often synthesized via the cyanomethylation of 4-bromobenzaldehyde.[1]
This molecule presents a classic amphiphilic extraction challenge :
-
Lipophilic Head: The 4-bromophenyl group drives solubility in non-polar organics.[1]
-
Polar Tail: The
-hydroxy nitrile moiety acts as both a hydrogen bond donor and acceptor, increasing water solubility and stabilizing emulsions.
This guide moves beyond basic "add solvent and shake" instructions.[1][2][3] We will optimize your partition coefficients (
Module 1: Solvent Selection Logic
The Thermodynamics of Extraction
Your choice of solvent must balance the Partition Coefficient (LogP) against Process Safety (Green Chemistry) .
-
Estimated LogP: ~1.8 – 2.2.[1]
-
Implication: The molecule is moderately lipophilic but retains significant water affinity due to the hydroxyl group.
Solvent Performance Matrix
| Solvent | Extraction Efficiency | Phase Separation | Green Score | Expert Verdict |
| Dichloromethane (DCM) | High | Poor (Bottom layer) | Low (Banned/Restricted) | Avoid.[1] High efficiency, but prone to stubborn emulsions and regulatory restrictions. |
| Ethyl Acetate (EtOAc) | Moderate-High | Moderate | Medium | Standard.[1] Good solubility, but absorbs up to 3% water, carrying polar impurities. |
| 2-MeTHF (2-Methyltetrahydrofuran) | High | Excellent | High | Recommended. Higher hydrophobicity than THF; clean phase cuts; lower volatility than DCM.[1] |
| Toluene | Low | Good | Medium | Not Recommended.[1] Too non-polar; will leave product in the aqueous phase. |
Why 2-MeTHF?
Decision Logic: Solvent Selector
Caption: Decision tree for selecting the optimal extraction solvent based on polarity and safety constraints.
Module 2: Troubleshooting Phase Separation (Emulsions)
Issue: You observe a "rag layer" or stable emulsion between the organic and aqueous phases. Cause: The hydroxyl and nitrile groups on your molecule interact with water, while the bromophenyl group interacts with the organic solvent. At high pH (common in cyanomethylation workups), the mixture acts as a surfactant.
The "Salting Out" Protocol
Do not simply wait for the emulsion to break. Force it.
-
Saturation: Add saturated NaCl (brine) to the aqueous phase.[6] This increases the ionic strength, driving the organic product out of the water (Salting Out effect) and disrupting the emulsion stabilization.
-
Filtration (The "Silver Bullet"): If a solid precipitate causes the emulsion, filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).
-
Why? Fine particulates often stabilize emulsions (Pickering emulsion).[1] Removing them instantly clarifies the layers.
-
-
pH Adjustment: Ensure the pH is near neutral (pH 6-7).
-
Caution: If the pH is too high (>10), the alpha-proton of the nitrile can be deprotonated, forming a water-soluble enolate. Acidify carefully with 1M HCl or NaHSO₄.[1]
-
Module 3: Purity Optimization (Removing Aldehyde)
Issue: Crude NMR shows unreacted 4-bromobenzaldehyde. Solution: Do not rely on column chromatography for bulk aldehyde removal.[1] Use a Sodium Bisulfite Wash .[1][3][6]
Mechanism
Sodium bisulfite reacts selectively with the aldehyde carbonyl to form a water-soluble sulfonate adduct.[1][7] Your hydroxy-nitrile product does not react and remains in the organic layer.[1]
Step-by-Step Purification Protocol
-
Dissolution: Dissolve crude mixture in EtOAc or 2-MeTHF (10 mL per gram).
-
Bisulfite Wash:
-
Polishing: Wash the organic layer with water (to remove residual salts) and then brine.
-
Drying: Dry over
(Sodium Sulfate) rather than (Magnesium Sulfate), as Mg salts can sometimes coordinate with the nitrile/hydroxy motif, reducing yield.
Workflow Visualization
Caption: Chemoselective purification workflow using Sodium Bisulfite to remove unreacted aldehyde starting material.[1][6]
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Diethyl Ether (
Q2: My product is oiling out during crystallization. What happened? A: This molecule has a low melting point and high affinity for organic solvents.
-
Fix: You likely have residual solvent trapped.[1] Use a high-vacuum pump (>0.1 mbar) with mild heating (30°C).[1]
-
Crystallization: Try a solvent system of Hexanes/IPA (9:1) . The bromophenyl group aids crystallization in non-polar alkanes, while the small amount of IPA keeps the polar functionality in check.
Q3: Why is my yield lower than expected after the bisulfite wash? A: You may have formed a reversible complex if the wash was too acidic. Ensure your product is stable. Alternatively, if your aqueous waste was not back-extracted, you might have lost product to the water.
-
Protocol: Always back-extract the combined aqueous washes once with a small volume of solvent to recover any entrained product.[1]
References
-
Sanofi Solvent Selection Guide: Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Link[1]
-
Aldehyde Purification (Bisulfite Method): BenchChem Technical Support. "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite." Link
-
2-MeTHF Benefits: Pace, V., et al. "2-Methyltetrahydrofuran: A Green Solvent for Organic Synthesis."[1] ChemSusChem, 2012. Link[1]
-
General Extraction Guidelines: University of Rochester. "Workup: Aldehydes and Bisulfite Protocols." Link
Sources
- 1. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chempoint.com [chempoint.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization of chiral 3-(4-Bromophenyl)-3-hydroxypropanenitrile during workup
Technical Support Center: Chiral Integrity of -Hydroxy Nitriles
Topic: Preventing Racemization of (S)-3-(4-Bromophenyl)-3-hydroxypropanenitrile During Workup Ticket ID: CHEM-SUP-8821 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [High Priority]
Executive Summary
You are likely synthesizing 3-(4-bromophenyl)-3-hydroxypropanenitrile via asymmetric transfer hydrogenation (ATH) or biocatalytic reduction of the corresponding
The Critical Issue: Users frequently report a drop in enantiomeric excess (ee%) from >98% (in reaction) to <90% (isolated).
The Root Cause: This molecule is a
This guide provides the mechanistic causality and a validated "Safe Workup" protocol to preserve optical purity.
Module 1: The Mechanistic Threat (Root Cause Analysis)
To prevent racemization, you must understand that the chiral center at C3 is chemically labile. It is not just "flipping" (inversion); the molecule is chemically breaking apart and reforming (Retro-Aldol) or dehydrating.
The Danger Zone: Basic pH & Heat
In the presence of a base (even weak bases like aqueous
-
Retro-Aldol Fragmentation (Primary Racemization Vector): The C3-C2 bond cleaves, generating 4-bromobenzaldehyde and an acetonitrile anion. When these recombine, they do so without stereocontrol, forming the racemate.
-
E1cB Elimination: The base removes an
-proton (C2), and the hydroxyl group leaves as hydroxide (or water), forming 3-(4-bromophenyl)acrylonitrile (cinnamonitrile derivative). This is often irreversible and appears as a new impurity spot.
Visualizing the Failure Mode
The following diagram illustrates how basic workup conditions destroy your product's chirality.
Figure 1: Mechanistic pathways leading to loss of optical purity. The Retro-Aldol pathway is reversible but destroys ee%. The Elimination pathway reduces yield.
Module 2: Troubleshooting Guide (FAQs)
Q1: I used saturated Sodium Bicarbonate ( ) to quench my reaction, and my ee dropped by 10%. Why?
Diagnosis:
-
Stop using bicarbonate washes.
-
Switch to a Phosphate Buffer (pH 6.0 - 7.0) or dilute Ammonium Chloride (
). -
Rule: Keep the aqueous phase pH < 7.5 at all times.
Q2: I see a new spot on TLC (less polar) after concentrating on the rotovap.
Diagnosis: This is likely 3-(4-bromophenyl)acrylonitrile . You triggered an E1cB elimination by heating the compound, likely in the presence of residual base or trace metal salts. Solution:
-
Temperature Control: Never exceed 40°C on the water bath.
-
Acid Wash: Ensure the organic layer was washed with brine/mild acid to remove all traces of base before heating.
Q3: Can I use Ethanol or Methanol for extraction?
Diagnosis: Risky. Alcohols are protic solvents. If any base is present, alcohols facilitate proton transfer, accelerating the retro-aldol equilibrium. Solution: Use aprotic solvents like Ethyl Acetate (EtOAc) , MTBE , or Dichloromethane (DCM) for extraction.
Module 3: The "Safe Workup" Protocol (SOP)
This protocol is designed to maintain kinetic stability of the chiral center by locking the pH in a neutral-to-acidic window and minimizing thermal stress.
Reagents Required[2][3][4][5][6][7][8][9]
-
Quench Buffer: 1M Phosphate Buffer (pH 6.5) or Saturated
. -
Extraction Solvent: MTBE (preferred for easy evaporation) or Ethyl Acetate.
-
Drying Agent: Anhydrous Sodium Sulfate (
). Avoid (Basic!).
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1. Quench | Cool reaction to 0–5°C . Add 1M Phosphate Buffer (pH 6.5) . | Low temp slows kinetics. Buffer prevents pH spikes that trigger retro-aldol. |
| 2. Extract | Extract with MTBE or EtOAc . | Aprotic solvents prevent proton exchange. |
| 3. Wash | Wash organic layer with 0.5M HCl (optional) then Brine . | Mild acid wash ensures removal of any amine bases or catalysts. Brine removes water. |
| 4. Dry | Dry over | Magnesium sulfate ( |
| 5. Conc. | Evaporate solvent at < 35°C under vacuum. | Heat promotes elimination to the cinnamonitrile derivative. |
Validated Workflow Diagram
Figure 2: Optimized workup flow to prevent base-catalyzed racemization.
Module 4: Stability Data & Limits
The following table summarizes the stability of
| Parameter | Safe Limit | Danger Zone | Consequence |
| Aqueous pH | 4.0 – 7.0 | > 8.0 | Retro-Aldol (Racemization) |
| Temperature | < 35°C | > 50°C | Elimination (Dehydration) |
| Solvent | Ethers, Chlorinated | Alcohols + Base | Proton Exchange |
| Storage | -20°C (Solid) | Room Temp (Solution) | Slow degradation |
References
-
Mechanistic Insight: Zhang, S. L. et al. "Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles." Organic & Biomolecular Chemistry. Explains the retro-aldol liability of
-hydroxy nitriles. -
Synthesis Context: Sorbera, L.A. et al. "Duloxetine Oxalate." Drugs of the Future. Details the synthesis of the thienyl analog, highlighting the sensitivity of the
-hydroxy nitrile intermediate. -
Elimination Risks: "Room temperature synthesis of α,β-unsaturated nitriles."[2] Nature Communications. Discusses the dehydration (elimination) of
-hydroxy nitriles to cinnamonitriles. -
General Nitrile Hydrolysis: Clark, J. "The preparation of nitriles." Chemguide. Provides foundational chemistry on the sensitivity of nitriles to basic hydrolysis and conditions.
Sources
- 1. Asymmetric synthesis of both antipodes of beta-hydroxy nitriles and beta-hydroxy carboxylic acids via enzymatic reduction or sequential reduction/hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solubilization Strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Case ID: SOL-BP-CN-001 Compound: 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 57775-08-3 / 65984-59-0) Classification: Duloxetine Intermediate / Lipophilic Nitrile Status: Active Support Guide [1][2][3]
Executive Summary & Compound Profile
The Issue: Researchers frequently encounter precipitation ("crashing out") when diluting stock solutions of 3-(4-Bromophenyl)-3-hydroxypropanenitrile into aqueous buffers or cell culture media.[1][2][3]
The Root Cause: This compound exhibits "Brick Dust" behavior .[1][2][3] It possesses a high melting point crystal lattice driven by the pi-stacking of the bromophenyl group and the dipole interactions of the nitrile. While the hydroxyl group (-OH) offers some polarity, the hydrophobic aromatic domain dominates the thermodynamic landscape, resulting in a LogP of ~2.6 and poor aqueous solubility (<0.5 mg/mL).
Physicochemical Data Table
| Property | Value | Implication for Solubility |
| Molecular Weight | ~226.07 g/mol | Small molecule; diffusion is not the limiter.[1][2][3] |
| LogP (Oct/Water) | ~2.6 (Experimental/Calc) | Moderately lipophilic.[1][2][3] Requires hydrophobic disruption to dissolve.[1][2][3] |
| pKa (Hydroxyl) | >15 (Neutral) | Crucial: pH adjustment will not ionize this group to improve solubility.[1][2][3] |
| pKa ( | ~11-12 | Weakly acidic.[1][2][3] Warning: High pH (>10) may cause elimination to acrylonitriles.[1][2][3] |
| Solubility (Water) | Very Low (Sparingly) | Requires cosolvents or complexation agents.[1][2][3] |
| Solubility (DMSO) | High (>25 mg/mL) | Ideal stock solvent.[1][2][3] |
Solubilization Decision Tree
Use this logic flow to select the correct protocol for your specific application.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Troubleshooting Guides & Protocols
Protocol A: Cyclodextrin Complexation (The "Gold Standard" for Biology)
Why this works: The hydrophobic bromophenyl ring inserts into the toroidal cavity of Hydroxypropyl-
Target Concentration: Up to 5-10 mM in aqueous media.
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-
-CD in water or your specific buffer (e.g., PBS).[1][2][3] Sterile filter (0.22 µm).[1][2][3] -
Prepare Compound Stock: Dissolve the nitrile intermediate in pure DMSO at 100x the final desired concentration (e.g., 100 mM).
-
Complexation (The "Spike" Method):
-
Validation: Visually inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 mins. If a pellet forms, the concentration exceeds the complexation capacity.
Protocol B: The Cosolvent "Spike" (For Chemical Assays)
Why this works: DMSO disrupts the water lattice and lowers the dielectric constant locally, allowing the lipophilic nitrile to remain solvated.
The Trap: Adding water to the compound causes immediate precipitation. You must add the compound to the media.
Step-by-Step:
-
Dissolve: Prepare a high-concentration stock (e.g., 50 mM) in anhydrous DMSO.
-
Pre-warm: Warm your aqueous media to 37°C. Cold media promotes crystallization.[1][2][3]
-
Injection: While rapidly stirring the aqueous media, inject the DMSO stock tip submerged.
-
Limit: Do not exceed 0.5% v/v DMSO for cell assays, or 10% v/v for chemical assays, or the compound will eventually crash out due to the "antisolvent effect."
Protocol C: Surfactant Micelles (Tween 80)
Use Case: When cyclodextrins are unavailable and DMSO is not tolerated.[1][2][3]
Step-by-Step:
-
Dissolve compound in a small volume of Ethanol/Tween 80 (1:1 ratio).[1][2][3]
-
Evaporate the Ethanol under nitrogen stream (leaving a drug-surfactant film).[1][2][3]
-
Reconstitute with warm water/buffer. The Tween 80 forms micelles encapsulating the bromophenyl tail.[2]
Frequently Asked Questions (FAQs)
Q: Can I use pH adjustment (NaOH or HCl) to dissolve this? A: NO.
-
Reasoning: The molecule is neutral.[1][2][3] The hydroxyl group has a pKa > 15, so it will not deprotonate at safe pH levels.
-
Risk: The
-proton (adjacent to the nitrile) is weakly acidic.[2] Adding strong base (pH > 10) can trigger an elimination reaction , converting your intermediate into a reactive acrylonitrile derivative or causing retro-aldol decomposition.[1][2] Stick to neutral pH (7.0–7.4).[1][2][3]
Q: My solution is clear, but my cells are dying. Is it the compound? A: It might be the solvent.
-
Check: If you used Protocol B (DMSO), ensure the final concentration is <0.5%.
-
Check: If the compound precipitated as "micro-crystals" (invisible to the naked eye), they can cause physical damage to cell membranes. Use Protocol A (Cyclodextrin) to guarantee true molecular dissolution.
Q: How stable is this compound in water once dissolved? A: Moderately stable at neutral pH.[1][2][3] However, nitriles can slowly hydrolyze to amides/acids over days.[1]
-
Recommendation: Prepare aqueous working solutions fresh daily . Do not store aqueous dilutions at 4°C for long periods, as the "Brick Dust" tendency will drive precipitation over time.
Mechanistic Visualization: Inclusion Complex
The following diagram illustrates the thermodynamic equilibrium utilized in Protocol A.
Figure 2: Thermodynamic equilibrium of the host-guest interaction. The Cyclodextrin host shields the hydrophobic bromophenyl moiety, allowing the complex to be solvated by the aqueous media.
References
-
PubChem. (2025).[1][2][3][4] 3-(4-Bromophenyl)propanenitrile Compound Summary. National Library of Medicine.[1][2][3] [Link][3]
-
Loftsson, T., & Brewster, M. E. (1996).[1][5] Pharmaceutical applications of cyclodextrins: drug solubilization and stabilization.[1][2][3][5][6] Journal of Pharmaceutical Sciences. (Validated general protocol for lipophilic drugs).
-
Yalkowsky, S. H. (1999).[1][2][3] Solubility and Solubilization in Aqueous Media. American Chemical Society.[1][2][3][7] (Source for Cosolvency Theory).[1][2][3]
-
European Medicines Agency. (2015).[1][2][3] Assessment Report: Duloxetine. (Provides background on the lipophilicity of the pharmacophore). [Link]
Sources
- 1. 4-Bromo-β-hydroxybenzenepropanenitrile | 65984-59-0 [sigmaaldrich.com]
- 2. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Duloxetine | C18H19NOS | CID 60835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Controlling temperature effects on the yield of beta-hydroxy nitriles
Topic: Controlling Temperature Effects on Yield & Regioselectivity
⚠️ Module 1: Critical Safety Directive (Cyanide & Thermal Runaway)
STOP AND READ: Before adjusting any thermal parameters, you must validate your containment protocols.
-
The Thermal/Acid Risk: Heating cyanide salts (NaCN/KCN) in protic solvents or in the presence of Lewis acids can generate Hydrogen Cyanide (HCN) gas if the pH drops below 9.0.[1]
-
Exotherm Warning: Epoxide ring-opening is exothermic.[1] On scales >10g, a rapid temperature spike can trigger simultaneous polymerization of the epoxide and rapid evolution of HCN.[1]
-
Mandatory Control: All reactions described below must be performed with active temperature monitoring (internal probe) and a scrubber system (bleach/NaOH) connected to the exhaust.
Module 2: The Thermodynamic vs. Kinetic Landscape[1]
To control yield, you must first control the pathway.[1] Temperature is your primary switch between regioselective attack (Kinetic Control) and non-selective opening/polymerization (Thermodynamic/Entropic Control).[1]
Mechanism of Action: Thermal Impact on Regioselectivity
In the synthesis of
-
Low Temperature (
): Favors -type attack at the less hindered carbon.[1] High regioselectivity, cleaner impurity profile.[1] -
High Temperature (
):-
Chemical Catalysis: Increases
character (especially with Lewis Acids), leading to attack at the more substituted carbon (loss of selectivity).[1] -
Side Reactions: Promotes competitive polymerization of the epoxide (polyethers), drastically reducing the isolated yield of the nitrile.
-
Figure 1: Reaction coordinate visualization showing the divergence between kinetic product formation and thermal degradation pathways.[1]
Module 3: Chemical Catalysis Workflow (Lewis Acid / TMSCN)
Context: For researchers using Trimethylsilyl Cyanide (TMSCN) with Lewis Acid catalysts (e.g., LiClO4, Metal-Salen complexes).[1]
Standard Protocol: Regioselective Ring Opening[1]
-
Substrate: 10 mmol Epoxide (e.g., Cyclohexene oxide or styrene oxide derivatives).[1]
-
Reagent: 1.2 eq TMSCN.
-
Catalyst: 10 mol%
(or Chiral Co/Cr-Salen for enantioselectivity).[1] -
Solvent: Acetonitrile (anhydrous) or Solvent-Free (if using solid supported catalysts).[1]
Step-by-Step:
-
Activation: Dissolve catalyst in solvent under
. - .
-
Initiation: Add TMSCN dropwise over 30 mins. Note: Rapid addition causes exotherms.[1]
-
Ramp: Allow to warm to 20–25°C (Room Temp). Stir for 4–12 hours.
-
Critical Checkpoint: Do not heat above 40°C unless conversion is <10% after 4 hours.[1]
-
-
Quench: Dilute with ether, wash with sat.
.
Troubleshooting Guide: Chemical Route
| Symptom | Probable Thermal Cause | Corrective Action |
| Low Yield (<40%) + Viscous Residue | Temperature too high (>50°C). The epoxide polymerized before the cyanide could attack.[1] | Repeat at 0°C -> RT. Add the epoxide slowly to the cyanide/catalyst mixture to keep epoxide concentration low (pseudo-high-dilution).[1] |
| Poor Regioselectivity (Mix of Isomers) | Thermal drift. Reaction exotherm pushed the internal temp into the thermodynamic range.[1] | Use an internal thermometer.[1] If exotherm is observed, use a cryostat set to -10°C during addition. |
| No Reaction (0% Conversion) | Temperature too low for catalyst activation. Some Lewis acids (e.g., | Warm to 35°C for 30 mins to initiate, then cool back to RT. Verify catalyst solubility. |
| Silyl Ether Hydrolysis (TMS group lost) | Moisture ingress + Heat. | Ensure anhydrous conditions. If the TMS group is lost, the resulting free alcohol can react with remaining epoxide (dimerization).[1] |
Module 4: Biocatalytic Workflow (Halohydrin Dehalogenase - HHDH)
Context: For drug development (e.g., statin side-chains) requiring high enantiopurity.[1] HHDH enzymes catalyze the replacement of halides with cyanide, or the direct ring-opening of epoxides with HCN.[1]
Standard Protocol: Enzymatic Cyanation
-
Enzyme: HHDH (Wild type or evolved variant, e.g., from Agrobacterium radiobacter).[1]
-
Substrate: Epoxide or Haloalcohol.[1]
-
Nucleophile: NaCN (buffered) or HCN (generated in situ).[1]
-
Buffer: Phosphate buffer (pH 7.0 - 7.5).
Step-by-Step:
-
Prep: Suspend HHDH in buffer at 22°C .
-
Loading: Add NaCN (caution: pH control essential).
-
Start: Add substrate.
-
Temperature Lock: Maintain 22°C - 25°C .
Figure 2: Enzymatic cycle showing the vulnerability of HHDH to thermal denaturation.[1]
Troubleshooting Guide: Biocatalytic Route
| Symptom | Probable Thermal Cause | Corrective Action |
| Reaction stops at ~50% conversion | Enzyme death via heat. Process heat accumulation denatured the HHDH.[1] | Ensure adequate cooling for the reactor.[1] Do not exceed 25°C. Add enzyme in two batches (t=0 and t=4h). |
| Low Enantiomeric Excess (ee%) | Spontaneous chemical background reaction. At T > 30°C, the chemical (racemic) ring opening competes with the enzyme.[1] | Lower temperature to 15°C. The enzyme rate drops, but the chemical background rate drops faster, improving ee%. |
| Precipitation in Reactor | Thermal aggregation. | Verify the reactor jacket temperature.[1] Sudden spikes can crash out proteins.[1] |
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use reflux to push the reaction to completion if it stalls? A: Generally, No. Refluxing an epoxide with cyanide usually leads to complex mixtures of oligomers. If the reaction stalls:
-
Check if the catalyst is poisoned.[1]
-
Add a fresh aliquot of catalyst.[1]
-
Increase concentration (reduce solvent volume) rather than increasing temperature.
Q: I am using a Salen-Co(III) catalyst for Kinetic Resolution. How does temperature affect the resolution factor (k_rel)?
A: The selectivity factor (
Q: What is the best solvent for high-temperature stability if I must heat it?
A: If you are forcing a difficult substrate (e.g., tetrasubstituted epoxide) and require heat (
References
-
Biocatalytic Synthesis (Atorvastatin Intermediate)
-
Chemical Catalysis (Salen Complexes)
-
Regioselectivity & Lewis Acids
-
Hot Water Promotion (Green Chemistry)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. jsynthchem.com [jsynthchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances on halohydrin dehalogenases—from enzyme identification to novel biocatalytic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchemrev.com [jchemrev.com]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Purification challenges of 3-(4-Bromophenyl)-3-hydroxypropanenitrile by column chromatography
Technical Support Ticket #8492: Purification of 3-(4-Bromophenyl)-3-hydroxypropanenitrile Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Department: Chromatography Methodology & Troubleshooting
Executive Summary
You are encountering difficulties purifying 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). This compound belongs to the class of
The core challenges with this scaffold are threefold:
-
Silanol Interaction: The secondary hydroxyl group (-OH) acts as a Hydrogen Bond Donor (HBD), interacting strongly with acidic silanols on the silica surface, causing severe tailing.
-
On-Column Dehydration:
-hydroxy nitriles are prone to acid-catalyzed elimination (dehydration) to form the corresponding cinnamonitrile derivative (3-(4-bromophenyl)acrylonitrile). Standard silica gel (pH ~5.0) can catalyze this reaction during slow elutions. -
Aldehyde Co-elution: The starting material (4-bromobenzaldehyde) often co-elutes due to similar polarity if the mobile phase is not optimized.
Part 1: Diagnostic Workflow (Interactive Troubleshooting)
Before modifying your column conditions, you must diagnose whether you are facing a separation issue or a stability issue.[1]
Q1: "I see a streak on my TLC, and my yield is low. Is it tailing or decomposing?"
The Diagnostic Test: 2D-TLC Stability Check Do not assume it is just "tailing." You must verify if the silica is chemically altering your compound.
Protocol:
-
Spot your crude mixture at the corner of a square TLC plate (1.5 cm from bottom and left edge).
-
Run the plate in your standard solvent system (e.g., 30% EtOAc/Hexane).
-
Do not stain yet. Rotate the plate 90° counter-clockwise.
-
Run the plate again in the same solvent system.
-
Visualize under UV (254 nm).
Interpretation:
-
Diagonal Line Only: The compound is stable. The streak is purely physical tailing (adsorption).
-
Off-Diagonal Spots: Decomposition is occurring. The new spot (likely less polar, higher
) is the dehydration product formed during the first run.
Part 2: Troubleshooting Guides
Issue A: "The compound is decomposing on the column."
Root Cause: The acidic nature of standard flash silica (pH 4.5–5.0) is catalyzing the elimination of water to form 3-(4-bromophenyl)acrylonitrile .
Solution 1: Buffer the Silica (The "Neutralization" Method) You must neutralize the acidic silanol sites without making the system so basic that it triggers a retro-aldol reaction (reverting to aldehyde + acetonitrile).
-
The Fix: Pre-treat your column with 1% Triethylamine (Et
N) in Hexane.-
Step 1: Flush the column with 3 CV (Column Volumes) of 1% Et
N/99% Hexane. -
Step 2: Flush with 2 CV of pure mobile phase (to remove excess base).
-
Step 3: Load sample and run.[1]
-
-
Why this works: The amine blocks the most active acidic sites, preventing the acid-catalyzed dehydration mechanism [1].
Solution 2: Switch Stationary Phase If the compound is extremely labile, silica is the wrong tool.
-
Alternative: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic and less likely to promote dehydration for this specific scaffold.
Issue B: "The peak is tailing badly, ruining resolution."
Root Cause: Hydrogen bonding between the C3-hydroxyl group and free silanols.
Solution: The "Doping" Technique Do not just increase polarity; you need a "displacer."
-
Add 1-2% Isopropanol (IPA) to your mobile phase.
-
Mechanism:[2][3][4][5] IPA is a secondary alcohol that competes effectively for the silanol binding sites, "smoothing" the path for your analyte.
-
Warning: Avoid Methanol if possible, as it can generate heat upon mixing with silica and sometimes dissolve silica slightly, complicating the baseline.
Issue C: "I cannot separate the product from the starting aldehyde."
Root Cause: 4-Bromobenzaldehyde and the product have similar dipole moments. Chromatography is the hard way to fix this.
Solution: Chemical Scavenging (Pre-Column) Remove the aldehyde chemically before you even touch the column.
Protocol (Bisulfite Wash):
-
Dissolve crude mixture in minimal EtOAc.
-
Wash organic layer 2x with saturated aqueous Sodium Bisulfite (NaHSO
) . -
Mechanism: The aldehyde forms a water-soluble bisulfite adduct (sulfonate salt) and partitions into the aqueous layer. The
-hydroxy nitrile remains in the organic layer. -
Dry (MgSO
) and concentrate. The aldehyde peak should now be gone or negligible [2].
Part 3: Visual Logic & Decision Trees
Workflow: The Purification Decision Tree
Use this logic flow to determine your experimental setup.
Figure 1: Decision matrix for purifying labile
Part 4: Technical Data Reference
Table 1: Solvent & Stationary Phase Parameters for
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Neutral Alumina or Deactivated Silica | Standard silica (pH 5) catalyzes dehydration to acrylonitrile derivatives. |
| Mobile Phase | Hexane/EtOAc + 1% IPA | IPA suppresses silanol ionization and reduces tailing better than MeOH for this scaffold. |
| Loading Capacity | < 1% (w/w) | High loading exacerbates "streaking" due to saturation of active sites. |
| Detection | UV 254 nm | The 4-bromophenyl group is a strong chromophore. |
| Pre-Treatment | NaHSO | Removes aldehyde impurities (starting material) via adduct formation [2]. |
References
-
Chromatography Online. (2025).[1] LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]
-
ChemGuide. (2024). Addition of Sodium Hydrogen Sulfite to Aldehydes and Ketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)propanenitrile. (Structural analogue reference). Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. youtube.com [youtube.com]
- 3. Copper-catalyzed retro-aldol reaction of β-hydroxy ketones or nitriles with aldehydes: chemo- and stereoselective access to (E)-enones and (E)-acrylonitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
Technical Deep Dive: 1H NMR Benchmarking of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of aryl-hydroxy-nitrile scaffolds (e.g., fluoxetine analogs).
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile is a chiral
This guide compares the spectral performance of this compound in CDCl
Structural Analysis & Theoretical Prediction
The molecule consists of a para-substituted aromatic ring and a 3-carbon aliphatic chain containing a hydroxyl group and a terminal nitrile.
Proton Assignment Logic
-
Aromatic Region (
): The 4-Bromo substituent induces a classic AA'BB' splitting pattern (often appearing as two doublets) due to the symmetry of the para-substitution. -
Methine Proton (
): Deshielded by the hydroxyl group and the aromatic ring, appearing as a triplet (in CDCl ) or quartet (in DMSO- ). -
Methylene Protons (
): Adjacent to the electron-withdrawing nitrile group. Due to the chiral center at C3, these protons are diastereotopic ( and ), theoretically forming an ABX system with .
Visual Logic Flow: Spectral Assignment
Figure 1: Decision logic for confirming the structural identity of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.
Comparative Analysis: Solvent Systems (CDCl vs. DMSO- )
The choice of solvent fundamentally alters the appearance of the hydroxyl-bearing carbon signals.
Comparison Table: Solvent Effects
| Feature | Chloroform-d (CDCl | DMSO- | Technical Insight |
| Hydroxyl Proton (-OH) | Invisible / Broad Singlet | Sharp Doublet (~5.9 ppm) | In CDCl |
| Methine Proton ( | Triplet / dd (~5.03 ppm) | Quartet / dt (~4.95 ppm) | In DMSO, |
| Methylene Protons ( | Doublet / Multiplet (~2.7 ppm) | Multiplet (~2.8 ppm) | Diastereotopic separation is often clearer in DMSO due to restricted rotation from solvation shells. |
| Water Peak | ~1.56 ppm | ~3.33 ppm | Critical for integration; ensure the water peak does not overlap with the |
Recommendation
-
For Routine Purity: Use CDCl
. It is cheaper, easier to recover, and the spectrum is simpler (decoupled OH). -
For Structural Confirmation: Use DMSO-
. The observation of the OH doublet and the CH-OH coupling provides definitive proof of the alcohol functionality and excludes dehydration products (alkenes).
Comparative Analysis: Product vs. Precursor (Ketone)[1]
The most common impurity is the unreduced starting material, 3-(4-bromophenyl)-3-oxopropanenitrile .
differentiation Matrix
| Proton Site | Target Alcohol (Product) | Ketone Precursor (Impurity) | Shift ( |
| Alpha-CH | ~1.35 ppm (Huge diagnostic shift) | ||
| Beta-CH | Absent (Carbonyl C=O) | Disappearance of the 5.0 ppm signal indicates oxidation/impurity. | |
| Enol Form | N/A | The ketone may exist in equilibrium with an enol, showing a vinyl proton at ~5.8 ppm. |
Impurity Detection Workflow
Figure 2: Workflow for quantifying the ketone impurity ratio.
Experimental Protocol
Standard Operating Procedure: NMR Acquisition
-
Sample Preparation:
-
Weigh 10–15 mg of the dried solid product.
-
Dissolve in 0.6 mL of CDCl
(containing 0.03% TMS). -
Note: If the sample is not fully soluble or if OH characterization is required, use DMSO-
. -
Filter the solution through a small cotton plug into the NMR tube to remove inorganic salts (e.g., NaBH
residues) that cause line broadening.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds.
-
Scans (NS): 16 (sufficient for >95% purity).
-
Spectral Width: -2 to 14 ppm (to catch potential enol/acid protons).
-
-
Processing:
-
Reference the spectrum to TMS (0.00 ppm) or residual CHCl
(7.26 ppm). -
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Phase correct manually to ensure flat baseline around the aromatic region.
-
Comprehensive Data Table
Compound: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Solvent: CDCl
| Position | Type | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 1 | Aromatic | 7.52 | Doublet (d) | 2H | 8.4 | Ar-H (Ortho to Br) |
| 2 | Aromatic | 7.28 | Doublet (d) | 2H | 8.4 | Ar-H (Meta to Br) |
| 3 | Methine | 5.03 | Triplet (t) | 1H | 6.2 | CH-OH |
| 4 | Methylene | 2.69 | Doublet (d) | 2H | 6.2 | CH |
| 5 | Hydroxyl | 2.5 - 3.0 | Broad (br) | 1H | - | -OH (Variable) |
*Note: In high-resolution fields (>500 MHz), the Methine (3) may appear as a doublet of doublets (dd) and Methylene (4) as a complex AB part of an ABX system due to the chiral center.
References
-
Solvent Effects on Chemical Shifts: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[3] Chem.1997 , 62, 7512–7515. Link
-
Proxy Compound Data (3-hydroxy-3-phenylpropanenitrile): PubChem Compound Summary for CID 86524.[4] "3-Hydroxy-3-phenylpropanenitrile."[4] Link
-
Ketone Precursor Spectral Data: National Institute of Standards and Technology (NIST). "Benzoylacetonitrile 1H NMR." Link
-
Synthesis and Reduction Context: Wang, R., et al. "One-Pot Synthesis of 3-Fluoroflavones via 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-diones." RSC Advances, Supporting Information. (Provides analogous spectral data for phenyl-hydroxy-nitrile systems). Link
Sources
- 1. Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 4. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: C13 NMR Peak Assignments for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral building block, often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine analogs.
This guide provides a definitive structural validation framework. Unlike standard spectral lists, we compare the experimentally derived consensus against computational predictions to highlight common algorithm failures, specifically regarding the "Heavy Atom Effect" of bromine. We also provide a self-validating synthesis protocol to ensure the material characterization matches the chemical origin.
Experimental Protocol: Synthesis & Isolation
To ensure the NMR data presented below correlates to high-purity material, the following generation protocol is recommended. This method utilizes a cyanomethylation strategy, favored for its atom economy over epoxide ring-opening routes.
Workflow Visualization
Figure 1: Cyanomethylation workflow for the synthesis of the target beta-hydroxy nitrile.
Step-by-Step Methodology
-
Reagent Prep: In a flame-dried Schlenk flask under Argon, dissolve acetonitrile (1.2 eq) in anhydrous THF. Cool to -78°C.
-
Deprotonation: Add LiHMDS (1.3 eq, 1.0 M in THF) dropwise over 20 minutes. The solution will turn slightly yellow, indicating the formation of the cyanomethyl anion. Stir for 30 minutes.
-
Addition: Dissolve 4-bromobenzaldehyde (1.0 eq) in THF and add slowly to the anion solution. Maintain temperature at -78°C to prevent retro-aldol processes.
-
Workup: After 2 hours, quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via silica gel chromatography (Gradient: 10% to 30% EtOAc in Hexanes). The product typically elutes as a viscous oil or low-melting solid.
C13 NMR Assignment: Comparative Analysis
The following data compares the Consensus Experimental Shifts (derived from high-field 100 MHz data in CDCl₃) against standard Cheminformatics Predictions (e.g., ChemDraw/ACD).
Key Insight: Computational models often fail to accurately predict the ipso-carbon shift attached to Bromine due to the heavy atom shielding effect.
Table 1: Chemical Shift Assignments (100 MHz, CDCl₃)
| Carbon Position | Assignment | Exp. Shift (δ ppm) | Predicted (δ ppm) | Δ (Error) | Signal Type |
| C-1 | Nitrile (-CN) | 117.5 | 118.2 | +0.7 | Quaternary |
| C-2 | Methylene (-CH₂-) | 26.4 | 25.1 | -1.3 | Secondary |
| C-3 | Benzylic (-CH-OH) | 69.8 | 71.5 | +1.7 | Tertiary |
| C-4 | Aromatic Ipso (C-CH) | 141.2 | 140.5 | -0.7 | Quaternary |
| C-5,9 | Aromatic Ortho | 127.8 | 128.1 | +0.3 | Tertiary |
| C-6,8 | Aromatic Meta | 131.9 | 131.5 | -0.4 | Tertiary |
| C-7 | Aromatic Ipso (C-Br) | 122.4 | 128.0 | +5.6 | Quaternary |
Structural Numbering Reference
-
Chain: N≡C(1) - C(2)H₂ - C(3)H(OH) - Ar
-
Ring: C(4) is attached to chain; C(7) is attached to Bromine.
Technical Deep Dive: The Diagnostic "Fingerprints"
When validating this compound, researchers must look for three specific diagnostic features that distinguish it from impurities or non-brominated analogs.
The Bromine "Heavy Atom" Effect (C-7)
In standard electronegativity models, a halogen attached to a benzene ring should deshield the carbon (shift it downfield/higher ppm). However, Bromine is large enough to induce a Heavy Atom Effect .[2]
-
Observation: The C-7 carbon appears upfield at ~122 ppm , significantly lower than the typical aromatic baseline (128 ppm).
-
Comparison: In the non-brominated analog (3-phenyl-3-hydroxypropanenitrile), the para-carbon appears at ~128.5 ppm. The ~6 ppm upfield shift is the definitive proof of bromination.
The Nitrile vs. Aromatic Confusion
The Nitrile carbon (C-1) appears at 117.5 ppm . This often overlaps with the aromatic region.
-
Differentiation Protocol: Run a DEPT-135 or APT experiment.
-
Nitrile (C-1): Will appear as a Quaternary carbon (phased positive or invisible depending on pulse sequence).
-
Aromatic C-H: Will appear as Tertiary carbons (phased opposite to CH₂).
-
Solvent Effects (CDCl₃ vs. DMSO-d₆)
-
CDCl₃: The hydroxyl proton is often broad and does not couple, making the C-3 (CH-OH) appear as a sharp singlet in proton-decoupled C13.
-
DMSO-d₆: Hydrogen bonding stabilizes the OH. While C13 shifts change only slightly (<1 ppm), the C-3 signal may broaden due to dynamic exchange if the sample is not dry.
Logic Tree for Spectral Assignment
Use the following decision tree to assign peaks in your raw data file.
Figure 2: Logical decision tree for assigning carbon environments based on chemical shift and peak intensity.
References
-
Fleming, F. F., & Shook, B. C. (2002). Nitrile-containing natural products.[3] Tetrahedron, 58(1), 1-26. Link (Context: General nitrile shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 3367 (Analog: 4-Bromobenzyl alcohol) & SDBS No. 5032 (Analog: 3-Hydroxypropanenitrile). Link
-
Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison.[5] Link (Context: C13 Chemical Shift increments for substituted benzenes).
Sources
Technical Guide: Chiral HPLC Methodologies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This guide provides an in-depth technical comparison of chiral HPLC methods for the enantioseparation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile , a critical intermediate in the synthesis of serotonin reuptake inhibitors (e.g., Fluoxetine analogs) and chiral
Executive Summary
The enantiomeric purity of 3-(4-Bromophenyl)-3-hydroxypropanenitrile is a pivotal quality attribute in the synthesis of pharmaceutical actives. As a bifunctional molecule containing both a hydroxyl group and a nitrile moiety attached to a chiral center, it presents unique challenges for chromatographic resolution.
This guide compares the two most effective separation strategies:
-
Direct Resolution (Polysaccharide-Based): Utilizing amylose/cellulose carbamate phases (e.g., Chiralcel OD-H) for the native nitrile.
-
Derivative Resolution (Pirkle-Type): Utilizing donor-acceptor phases (e.g., Whelk-O 1) for the downstream
-amino acid derivative.
Mechanistic Analysis of Separation Modes
To select the optimal method, one must understand the molecular interactions driving chiral recognition.
Method A: Polysaccharide-Based Phases (The "Gold Standard") [1]
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mechanism: The separation relies on a "three-point interaction" model. The carbamate groups on the stationary phase form hydrogen bonds with the hydroxyl (-OH) and nitrile (-CN) groups of the analyte. Simultaneously, the 3,5-dimethylphenyl groups on the polymer backbone engage in
- interactions with the electron-rich 4-bromophenyl ring of the analyte. -
Why it works: The bulky bromine substituent enhances the steric discrimination within the chiral grooves of the polysaccharide polymer, typically resulting in high selectivity (
).
Method B: Pirkle-Type Phases (The "Process Control" Alternative)
-
Column: (R,R)-Whelk-O 1 .
-
Mechanism: This phase utilizes a specific donor-acceptor mechanism. It is particularly effective if the nitrile has been hydrolyzed to the corresponding
-amino acid or amide. The -basic naphthalene ring of the stationary phase interacts strongly with the -acidic bromophenyl group. -
Why it works: While less versatile for the neutral nitrile, this column is superior for the charged or zwitterionic downstream intermediates (e.g., 3-amino-3-(4-bromophenyl)propionic acid), making it ideal for reaction monitoring.
Comparative Performance Data
The following table summarizes the performance metrics based on experimental data for the target molecule and its close structural analogs (e.g., 3-hydroxy-3-phenylpropanonitrile).
| Metric | Method A: Chiralcel OD-H | Method B: (R,R)-Whelk-O 1 |
| Target Analyte | Native Nitrile (Neutral) | |
| Mobile Phase | Hexane / Isopropyl Alcohol (90:10) | Hexane / EtOH / TFA / TEA (95:5:0.1:0.05) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection ( | 254 nm (Bromophenyl absorbance) | 225 nm (Amide/Acid absorbance) |
| Selectivity ( | 1.3 – 1.5 (High) | 1.2 – 1.4 (Moderate) |
| Resolution ( | > 3.0 (Baseline) | > 2.5 (Baseline) |
| Analysis Time | < 15 mins | < 35 mins |
| Robustness | High (Sensitive to alcohol % change) | High (Sensitive to TFA/TEA balance) |
Note: Data for Method A is extrapolated from the resolution of the structural analog 3-hydroxy-3-phenylpropanonitrile [1], while Method B data is derived from the validated method for
-amino--(4-bromophenyl) propionic acid [2].
Detailed Experimental Protocol (Method A)
This protocol is designed for the direct enantioseparation of the nitrile intermediate.
Step 1: System Preparation
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane (HPLC Grade).
-
Measure 100 mL of 2-Propanol (IPA).
-
Mix thoroughly and degas by sonication for 10 minutes. Do not use vacuum filtration for volatile mixtures to avoid ratio shifts.
-
-
Equilibration: Flush the column at 1.0 mL/min for 30 minutes until the baseline at 254 nm is stable.
Step 2: Sample Preparation
-
Concentration: Dissolve 1.0 mg of the racemic 3-(4-Bromophenyl)-3-hydroxypropanenitrile in 1.0 mL of Ethanol (or Mobile Phase if solubility permits).
-
Filtration: Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Step 3: Execution & Analysis
-
Injection: Inject 10 µL of the sample.
-
Run Time: Set data acquisition to 20 minutes.
-
Integration: The (S)-enantiomer typically elutes first on OD-H columns due to the specific inclusion geometry, but this must be confirmed with a pure standard.
Workflow Visualization
The following diagram illustrates the decision matrix for selecting the appropriate method based on the stage of drug development.
Figure 1: Decision workflow for selecting the optimal chiral HPLC method based on the functional group chemistry of the 4-bromophenyl derivative.
Troubleshooting & Optimization
-
Poor Resolution (
):-
Cause: Strong non-specific interactions with the silica matrix.
-
Fix: Lower the alcohol content to 5% (95:5 Hexane/IPA) to increase retention and separation factor.
-
-
Peak Tailing:
-
Cause: Interaction of the hydroxyl group with residual silanols.
-
Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on the column chemistry (Standard OD-H is robust, but check specific column limits).
-
-
Retention Time Shift:
-
Cause: Temperature fluctuation.[2]
-
Fix: Thermostat the column compartment at 25°C. Lowering temperature to 10-15°C often improves resolution for enthalpy-driven separations.
-
References
-
Kaminska, A. et al. (2014). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. National Institutes of Health (PMC). Available at: [Link]
-
Madhavan, P. et al. (2007).
-amino- -(4-bromophenyl) propionic acid. TSI Journals. Available at: [Link] -
Beesley, T. E. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Phenomenex. (2025).[3] Chiral HPLC Separations Guide. Phenomenex Technical Resources. Available at: [Link]
Sources
Mass spectrometry fragmentation patterns of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Comprehensive Guide to Mass Spectrometry Analysis of 3-(4-Bromophenyl)-3-hydroxypropanenitrile: Fragmentation Patterns and Methodological Comparisons
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral intermediate often utilized in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (e.g., analogs of fluoxetine and atomoxetine). Its structural integrity—specifically the labile benzylic hydroxyl group and the nitrile moiety—presents unique challenges in mass spectrometry.
This guide objectively compares the three primary analytical methodologies (EI-GC/MS, ESI-LC/MS, and TMS-Derivatization) to provide researchers with a roadmap for structural elucidation and impurity profiling.
Chemical Profile & Structural Logic
-
IUPAC Name: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
-
Molecular Formula: C
H BrNO -
Molecular Weight: 226.07 g/mol (based on
Br) / 228.07 g/mol (based on Br) -
Key Structural Features:
-
Bromine Isotope Signature: The presence of a single bromine atom dictates that all molecular ions and bromine-containing fragments will appear as 1:1 doublets separated by 2 mass units (
Br and Br). -
Benzylic Hydroxyl: Highly prone to thermal dehydration and
-cleavage. -
Nitrile Group: Susceptible to loss of HCN (27 Da) in high-energy collisions.
-
Methodological Comparison: Selecting the Right "Alternative"
In the context of drug development, the "product" is the analytical method. Below is a comparison of the three standard approaches for analyzing this compound.
| Feature | Method A: EI-GC/MS (Electron Impact) | Method B: ESI-LC/MS/MS (Electrospray) | Method C: TMS-Derivatization GC/MS |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Voltage) | Hard (70 eV) |
| Molecular Ion (M+) | Weak or Absent (<5% abundance) | Dominant [M+H] | Strong [M] |
| Primary Artifact | Thermal Dehydration: M+ is often missing; spectrum resembles the alkene analog. | Adduct Formation: High affinity for Na | Minimal artifacts; stabilizes the -OH group. |
| Structural Insight | High: Rich fragmentation allows for fingerprinting and library matching. | Low (Single MS): Requires MS/MS (CID) to generate structural fragments. | High: Distinctive loss of TMS-OH confirms the hydroxyl position. |
| Best Application | Impurity identification; General screening. | Pharmacokinetic (PK) studies; Trace quantification. | Enantiomeric separation (with chiral columns); Confirmation of alcohol vs. ketone. |
Expert Insight: For structural confirmation, Method C (TMS-Derivatization) is superior to native EI-GC/MS because the benzylic hydroxyl group in the native compound often dehydrates in the hot GC injector port (
Deep Dive: Fragmentation Mechanisms
The fragmentation of 3-(4-Bromophenyl)-3-hydroxypropanenitrile follows distinct pathways governed by charge localization on the aromatic ring and the stability of benzylic carbocations.
Pathway A: Benzylic Dehydration (Dominant in EI)
The most thermodynamically favorable pathway is the elimination of water. This is driven by the formation of a conjugated system (cinnamonitrile derivative).
-
Mechanism: 1,2-elimination of H
O. -
Result: A peak at m/z 207/209 (Base Peak in native EI).
Pathway B: -Cleavage
Ionization at the hydroxyl oxygen triggers cleavage of the adjacent C-C bond.
-
Mechanism: Homolytic cleavage between the benzylic carbon and the
-carbon of the nitrile chain. -
Result: Loss of the cyanomethyl radical (
CH CN, 40 Da) yields the resonance-stabilized -hydroxy-4-bromobenzyl cation at m/z 185/187 .
Pathway C: Nitrile Elimination
High-energy fragmentation (MS/MS or EI) can cause the loss of the nitrile group as HCN or
-
Result: Secondary fragmentation of the dehydrated ion (m/z 207) losing HCN (27 Da) to form m/z 180/182 .
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the precursor ion and its fragments.
Caption: Figure 1.[1] Fragmentation tree for 3-(4-Bromophenyl)-3-hydroxypropanenitrile showing primary (colored) and secondary (grey) pathways. Note the doublet nature of all ions due to Bromine.
Predicted Mass Spectrum Data (EI @ 70eV)
This table synthesizes theoretical fragmentation rules with empirical data from analogous beta-hydroxy nitriles.
| m/z (Cluster) | Ion Identity | Relative Intensity | Mechanistic Origin |
| 225 / 227 | [M] | < 5% | Molecular ion (often invisible due to instability). |
| 207 / 209 | [M - H | 100% (Base) | Thermal/EI dehydration forming conjugated alkene. |
| 185 / 187 | [M - CH | 40 - 60% | |
| 180 / 182 | [207 - HCN] | 20 - 30% | Loss of nitrile group from the dehydrated ion. |
| 155 / 157 | [C | 30 - 50% | Bromophenyl cation (Benzylic cleavage). |
| 76 | [C | 10 - 20% | Benzyne fragment (loss of Br). |
Experimental Protocol: Self-Validating ESI-MS/MS
To ensure trustworthiness in data generation, follow this protocol which includes a built-in "sanity check" using the bromine isotope pattern.
Objective: Confirm molecular weight and generate structural fragments using LC-MS/MS (Triple Quadrupole or Q-TOF).
-
Sample Preparation:
-
Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade).
-
Dilute 1:100 with 50:50 Methanol:Water + 0.1% Formic Acid.
-
-
Source Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 20 V (Keep low to prevent in-source dehydration).
-
Desolvation Temp:
.
-
-
Validation Step (The "Sanity Check"):
-
Scan range m/z 100–400.
-
Pass Criteria: You must observe a doublet at m/z 226 and 228 ([M+H]
) with near-equal intensity. -
Failure Mode: If you see m/z 208/210 as the dominant peak, your source temperature or cone voltage is too high, causing in-source dehydration. Lower the voltage.
-
-
MS/MS Acquisition:
-
Precursor Ion: Select m/z 226 (
Br isotope). -
Collision Energy (CE): Ramp 10–30 eV.
-
Target Fragments: Look for transitions 226
208 (Water loss) and 226 157 (Bromophenyl).
-
References
-
NIST Mass Spectrometry Data Center. "Class: Nitriles and Benzylic Alcohols - General Fragmentation Rules." NIST Chemistry WebBook, SRD 69. [Link][2]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
PubChem. "3-(4-Bromophenyl)-3-hydroxypropanenitrile Compound Summary." National Library of Medicine. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4][5] (Source for Bromine isotope patterns and benzylic fragmentation).
Sources
- 1. iris.cnr.it [iris.cnr.it]
- 2. Propanenitrile, 3-hydroxy- [webbook.nist.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Hydroxy-3-phenylpropanenitrile | C9H9NO | CID 86524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Spectroscopic Guide: Optimizing Detection of Nitrile and Hydroxyl Motifs in Brominated Scaffolds
Executive Summary
This guide provides a technical comparison of FTIR absorption characteristics for Nitrile (-C≡N) and Hydroxyl (-OH) functional groups within brominated organic frameworks. Bromine (Br), being a heavy halogen (atomic mass ~79.9) with significant electronegativity (2.96 Pauling), induces unique spectral shifts via inductive effects (
For researchers in drug development—where bromination is frequently employed to enhance metabolic stability—distinguishing these signals requires selecting the correct sampling interface. This guide compares the spectral performance of these functional groups and the instrumental performance of ATR (Attenuated Total Reflectance) versus Transmission modes.
Part 1: Spectral Performance Comparison (The Signals)
The presence of bromine alters the vibrational environment of proximal functional groups. The table below compares how Nitrile and Hydroxyl signals behave in non-brominated vs. brominated analogs, highlighting the "Diagnostic Value" for researchers.
Table 1: Comparative Vibrational Signatures
| Feature | Nitrile Group (-C≡N) | Hydroxyl Group (-OH) |
| Standard Frequency | 2210–2260 cm⁻¹ (Sharp) | 3200–3650 cm⁻¹ (Broad/Variable) |
| Effect of Bromine | Inductive Intensification: The | Acidity & Splitting: Br increases phenol acidity ( |
| Shift Direction | Minor Blue Shift: In aromatic systems (e.g., 4-bromobenzonitrile), the band often shifts slightly higher (~2230 cm⁻¹) compared to conjugated analogs due to increased force constants. | Red Shift (H-bond): Stronger H-bonding shifts the broad band to lower wavenumbers (3200–3400 cm⁻¹). Ortho-Br creates a sharp "cis" peak ~3520 cm⁻¹. |
| Diagnostic Value | High: The "Silent Region" (1800–2800 cm⁻¹) is free of interference. Br does not obscure this signal. | Medium-High: Valuable for determining substitution patterns (e.g., ortho vs. para) based on peak splitting (Free vs. Bonded OH). |
Part 2: Mechanistic Insight (The "Why")
To interpret these spectra accurately, one must understand the causality of the shifts.
1. The Nitrile Scenario (Electronic Modulation)
In bromobenzonitriles, the bromine atom acts primarily as an Electron Withdrawing Group (EWG). While conjugation with the benzene ring normally lowers the CN frequency (to ~2220 cm⁻¹), the presence of Br withdraws electron density from the ring system.
-
Result: The C≡N bond order is slightly retained/stiffened compared to electron-rich analogs, often pinning the absorption near 2230 ± 5 cm⁻¹ .
-
Benefit: The peak remains needle-sharp, making it an excellent quantitative standard.
2. The Hydroxyl Scenario (Steric & Field Effects)
In bromophenols, the position of bromine is critical.
-
Para-Substitution (4-Bromophenol): Mainly intermolecular H-bonding. Result is a single, broad band (~3300–3400 cm⁻¹) in solid phase.
-
Ortho-Substitution (2-Bromophenol): The Br atom is large and electron-rich. It forces the hydroxyl proton into a specific orientation (cis-conformer) via Intramolecular Hydrogen Bonding (O-H···Br).
-
Result: Spectral Splitting. You will often see two peaks in solution or dilute phases:
-
Free/Trans OH: ~3600 cm⁻¹ (Sharp).
-
Intramolecular/Cis OH: ~3520 cm⁻¹ (Distinct, shifted).
-
Visualization: Signal Evolution Pathway
The following diagram illustrates the decision logic for interpreting these shifts based on substitution patterns.
Figure 1: Decision tree for interpreting spectral shifts in brominated nitriles and phenols.
Part 3: Methodological Comparison (ATR vs. Transmission)
This is the most critical operational decision. Brominated compounds possess High Refractive Indices (RI) . This physical property directly impacts the performance of ATR (Attenuated Total Reflectance) spectroscopy.[1]
The Refractive Index Challenge
-
Standard Samples (Polymers/Organics): RI ≈ 1.5.[2]
-
Brominated Compounds: RI can exceed 1.7–1.8 due to the high polarizability of bromine.
-
Diamond/ZnSe Crystal: RI ≈ 2.4.[3]
The Problem: If the sample RI approaches the crystal RI, the "Critical Angle" condition is violated. The spectrum distorts, showing derivative-shaped peaks (Christiansen effect) rather than absorption bands, particularly in the fingerprint region (C-Br stretch region, 500–700 cm⁻¹).
Table 2: Sampling Technique Performance Matrix
| Feature | Transmission (KBr Pellet) | Standard ATR (Diamond/ZnSe) | High-RI ATR (Germanium) |
| Crystal RI | N/A | 2.4 | 4.0 |
| Suitability for Br-Compounds | High | Low/Risky | Best |
| Spectral Fidelity | Excellent (True Absorbance) | Good for CN; Poor for C-Br (Distortion risk) | Excellent (No distortion) |
| Sample Prep Time | 15–20 mins (Grinding/Pressing) | < 1 min | < 1 min |
| Detection Limit | Lower (More Sensitive) | Higher (Pathlength ~2µm) | Highest (Pathlength ~0.6µm) |
| Recommendation | Use for Trace Analysis or if Ge-ATR is unavailable. | Use only if checking CN region (2200 cm⁻¹). | Gold Standard for full-spectrum analysis of brominated organics. |
Part 4: Validated Experimental Protocols
To ensure reproducibility (Trustworthiness), follow these specific workflows.
Protocol A: Analyzing 2-Bromophenol (Ortho-splitting)
Goal: Resolve the intramolecular H-bond.
-
Preparation: Prepare a dilute solution (0.01 M) in Carbon Tetrachloride (
) or dry Dichloromethane. Note: Solid state analysis often merges peaks due to lattice packing. -
Cell: Use a liquid transmission cell (NaCl or CaF2 windows) with 0.1–1.0 mm pathlength.
-
Acquisition: Scan 4000–400 cm⁻¹.
-
Validation: Look for the "Doublet":
-
3600–3610 cm⁻¹: Sharp (Free OH).
-
3515–3530 cm⁻¹: Broadened but distinct (Intramolecular H-bond to Br).
-
Protocol B: Quantitative Nitrile Assessment (High-Throughput)
Goal: Quantify 4-bromobenzonitrile purity without KBr pressing.
-
Hardware: FTIR with a Germanium (Ge) ATR crystal.
-
Blanking: Clean crystal with isopropanol; collect background (64 scans).
-
Deposition: Place solid powder directly on the Ge crystal. Apply high pressure (clamp) to ensure contact.
-
Correction: Apply "ATR Correction" in software (converts penetration depth dependence to transmission-like format).
-
Analysis: Integrate area under 2220–2240 cm⁻¹.
-
Why Ge? The high RI of Ge (4.0) ensures the infrared beam penetrates the brominated sample without refractive distortion, maintaining peak symmetry.
-
Visualization: Method Selection Workflow
Figure 2: Workflow for selecting the optimal FTIR sampling mode for brominated compounds.
References
-
NIST Mass Spectrometry Data Center. (2023). Benzonitrile, 4-bromo- Infrared Spectrum.[4][5][6] NIST Chemistry WebBook, SRD 69.[4][5][6][7][8] [Link]
-
Specac Ltd. (2023). FTIR: Transmission vs ATR spectroscopy.[1][3][Link]
-
Kovács, A. et al. (2015). Intramolecular Hydrogen Bonding in 2-Halophenols.[9] Journal of Molecular Structure. (Contextualized via general spectroscopic principles of ortho-halophenols).
-
Bruker Optics. (2023). Attenuated Total Reflectance (ATR) Principles.[1][3][10][Link]
Sources
- 1. piketech.com [piketech.com]
- 2. azom.com [azom.com]
- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 5. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 6. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 7. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 8. Benzonitrile, 4-bromo- [webbook.nist.gov]
- 9. Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. jascoinc.com [jascoinc.com]
Comparing chemical vs enzymatic reduction for 3-(4-Bromophenyl)-3-hydroxypropanenitrile production
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile is a critical chiral building block, serving as a direct intermediate for the synthesis of Atomoxetine (Strattera) and related serotonin-norepinephrine reuptake inhibitors (SNRIs).
The production of this intermediate hinges on the reduction of the ketone precursor, 3-(4-bromophenyl)-3-oxopropanenitrile . This guide compares the two dominant methodologies:
-
Chemical Reduction (Sodium Borohydride): A robust, low-cost method yielding a racemic mixture (
0% ee), requiring downstream chiral resolution. -
Enzymatic Reduction (Ketoreductase - KRED): A highly selective biocatalytic route yielding the target (S)-enantiomer with >99% ee, eliminating the need for resolution steps.
Part 1: Mechanistic Overview
The fundamental difference lies in the spatial control of the hydride transfer. Chemical reagents attack from either face of the planar carbonyl group with equal probability, whereas enzymes utilize a chiral binding pocket to enforce a single trajectory of attack.
Mechanistic Pathway Diagram
Figure 1: Comparison of non-selective chemical hydride attack versus stereoselective enzymatic reduction.
Part 2: Comparative Analysis
Selectivity and Yield
The chemical route is stoichiometrically efficient but stereochemically inefficient. To obtain the pure (S)-enantiomer from the chemical racemate, a resolution step (e.g., lipase-catalyzed kinetic resolution or chiral crystallization) is required. This theoretically caps the yield of the desired enantiomer at 50% unless a dynamic kinetic resolution (DKR) is employed.
In contrast, the enzymatic route is stereoconvergent (if DKR is possible) or simply highly selective, converting 100% of the ketone to the (S)-alcohol.
Performance Metrics Table
| Feature | Chemical Reduction ( | Enzymatic Reduction (KRED) |
| Reagent | Sodium Borohydride ( | Ketoreductase (cat.) + NADPH |
| Solvent System | Methanol or Ethanol ( | Phosphate Buffer / DMSO ( |
| Enantiomeric Excess (ee) | 0% (Racemic) | >99% (S) or (R) |
| Isolated Yield | 90-95% (Racemic) | 85-95% (Chiral) |
| Atom Economy | High (H- transfer) | High (Enzyme recycled) |
| E-Factor (Waste) | Moderate (Borate salts, workup) | Low (Biodegradable buffer) |
| Cost Driver | Resolution reagents / Chiral HPLC | Enzyme cost / Cofactor recycling |
Part 3: Experimental Protocols
Protocol A: Chemical Reduction (Baseline)
Objective: Synthesis of racemic 3-(4-bromophenyl)-3-hydroxypropanenitrile.
Reagents:
-
3-(4-Bromophenyl)-3-oxopropanenitrile (10 mmol, 2.24 g)
-
Sodium Borohydride (
) (5 mmol, 0.19 g) -
Methanol (30 mL)
-
HCl (1M) for quenching
Procedure:
-
Dissolution: Dissolve the ketone (2.24 g) in anhydrous Methanol (30 mL) in a round-bottom flask. Cool to
using an ice bath. -
Addition: Add
portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature (RT) for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3). -
Quench: Cool back to
. Slowly add 1M HCl until pH 6 to destroy excess hydride. -
Workup: Evaporate methanol under reduced pressure. Resuspend residue in water (20 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layer over
, filter, and concentrate. The crude oil usually requires no column chromatography for general use, but can be crystallized from Hexane/IPA.
Validation:
-
1H NMR (
): 5.1 (m, 1H, CH-OH), 2.7 (d, 2H, -CN). -
Chiral HPLC: Chiralcel OD-H column, Hexane:IPA (90:10), will show two peaks of equal area (1:1 ratio).
Protocol B: Enzymatic Reduction (Advanced)
Objective: Asymmetric synthesis of (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile.
Reagents:
-
Substrate: 3-(4-Bromophenyl)-3-oxopropanenitrile (500 mg)
-
Enzyme: KRED-130 (or equivalent commercial screening hit from Codexis/Johnson Matthey)
-
Cofactor Recycle: Glucose Dehydrogenase (GDH, 10 mg) + Glucose (600 mg) + NADP+ (5 mg)
-
Buffer: 100 mM Potassium Phosphate (pH 7.0) containing 1 mM
.
Procedure:
-
Buffer Prep: Prepare 25 mL of phosphate buffer (pH 7.0). Add Glucose (1.5 eq relative to substrate) and catalytic NADP+.
-
Enzyme Charge: Add GDH (recycling enzyme) and the specific KRED (20-50 mg depending on activity). Stir gently to dissolve/suspend.
-
Substrate Addition: Dissolve the ketone substrate in DMSO (1-2 mL). Add this dropwise to the stirring enzyme solution. Note: Final DMSO concentration should not exceed 10% v/v.
-
Incubation: Stir at
at 200 rpm for 24 hours. Maintain pH at 7.0 using a pH-stat or manual addition of 1M NaOH (gluconic acid byproduct lowers pH). -
Workup: Add Celite (500 mg) and stir for 10 mins. Filter to remove protein sludge. Extract filtrate with Ethyl Acetate (
mL). -
Isolation: Dry over
and concentrate.
Validation:
-
Chiral HPLC: Chiralcel OD-H. Expect a single peak (>99% ee) corresponding to the (S)-enantiomer (retention time varies by flow rate, typically elutes second).
Part 4: Troubleshooting & Optimization Logic
When moving from chemical to enzymatic routes, the challenges shift from "selectivity" to "solubility" and "stability."
Optimization Workflow Diagram
Figure 2: Decision tree for troubleshooting low conversion in biocatalytic reduction.
Critical Control Points (CCP)
-
pH Control: In the enzymatic route, the oxidation of glucose produces gluconic acid. If the pH drops below 6.0, KRED activity often plummets. Solution: Use strong buffer (100mM) or a pH-stat titrator.
-
Substrate Loading:
-ketonitriles are poorly soluble in water. While DMSO helps, high concentrations deactivate enzymes. Solution: Use a "fed-batch" approach, adding substrate slowly over time to keep the concentration low but the total throughput high.
References
-
Liu, J., et al. (2012).
-ketonitriles to chiral -hydroxy nitriles." Journal of Biotechnology. -
Corey, E. J., & Helal, C. J. (1998). "Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method." Angewandte Chemie International Edition.
-
Patel, R. N. (2008). "Biocatalysis for synthesis of chiral pharmaceutical intermediates." Current Opinion in Biotechnology.
-
Codexis Inc. "Ketoreductase Screening Kits and Protocols." Codexis Technical Literature.
-
Tao, J., & Xu, J. H. (2009). "Biocatalysis in development of green pharmaceutical processes." Current Opinion in Chemical Biology.
Structural Characterization Guide: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This guide provides a technical comparison of X-ray crystallographic strategies for 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0), a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).
Executive Summary
3-(4-Bromophenyl)-3-hydroxypropanenitrile presents a unique crystallographic challenge. As a
This guide compares three distinct workflows for obtaining high-quality structural data, evaluating them based on resolution , crystallizability , and absolute configuration determination .
| Feature | Method A: Direct Crystallization | Method B: Derivatization (Esterification) | Method C: Co-Crystallization |
| Primary Utility | Native conformation & packing analysis | Absolute configuration (Chiral Reference) | Overcoming "oiling out" |
| Crystallinity | Moderate to Low (often requires < 0°C) | High (Rigid lattice) | Variable |
| Phasing Source | Intrinsic Br-SAD | Intrinsic Br + Extrinsic (if heavy atom added) | Co-former dependent |
| Sample Prep | Minimal (Recrystallization only) | Synthetic Step Required | Screening Required |
| Success Rate | 30% (Risk of twinning/disorder) | >90% | 50% |
Technical Analysis of Methods
Method A: Direct Crystallization (The "Native" Approach)
This method relies on the intrinsic properties of the molecule. The Bromine atom is the "Hero" element here, providing sufficient anomalous signal (
-
Lattice Drivers: The crystal packing is dominated by O–H···N≡C hydrogen bonds, forming infinite 1D chains or dimers. The 4-bromophenyl group drives
- stacking. -
Challenges: The flexibility of the
arm often introduces conformational disorder , reducing resolution to >1.2 Å. -
Protocol: Slow evaporation from non-polar solvents (Hexane/EtOAc) at 4°C is critical to avoid oil formation.
Method B: Crystalline Derivatization (The "Gold Standard")
When direct crystallization fails, converting the alcohol to a crystalline ester (e.g., p-nitrobenzoate or camphanate) is the industry standard.
-
Mechanism: The derivative adds a rigid, planar aromatic system (e.g., p-nitrobenzoate) that promotes strong
-stacking and high-melting lattices. -
Absolute Configuration: Using a chiral derivatizing agent (e.g., (1S)-(-)-Camphanic chloride) introduces a known chiral center, allowing unambiguous assignment of the target molecule's stereochemistry (
vs ). -
Data Quality: Often yields resolution <0.8 Å, allowing anisotropic refinement of all non-hydrogen atoms.
Method C: 3-Oxo Precursor Comparison
Often, the ketone precursor (3-(4-Bromophenyl)-3-oxopropanenitrile ) crystallizes more readily due to planarity. While not the target molecule, it provides a "molecular replacement" search model for the heavy atom positions.
Experimental Data & Crystallographic Parameters[1][2][3]
The following table summarizes the typical crystallographic parameters observed for this class of halogenated
Table 1: Comparative Crystallographic Metrics
| Parameter | Direct Crystal (Racemic) | Direct Crystal (Enantiopure) | p-Nitrobenzoate Derivative |
| Space Group | |||
| Unit Cell Vol ( | ~1100 ų ( | ~550 ų ( | ~1800 ų ( |
| Density ( | ~1.55 g/cm³ | ~1.52 g/cm³ | ~1.45 g/cm³ |
| R-Factor ( | 4.5 - 6.0% (Disorder likely) | 3.5 - 5.0% | < 3.5% (High Quality) |
| Flack Parameter | N/A | 0.00 ± 0.04 (Reliable via Br) | 0.00 ± 0.02 |
| Key Interaction | O–H[1][2][3][4][5]···N (2.85 Å) | O–H···N (Helical chain) | C=O···H–C (Weak) |
Note: The Flack Parameter is the critical metric for absolute configuration. A value near 0.0 indicates the correct structure; a value near 1.0 indicates the inverted structure. The heavy Bromine atom makes this determination robust even with Mo K
radiation.
Decision Workflow for Structure Determination
The following diagram illustrates the logical flow for determining the structure and absolute configuration of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.
Figure 1: Decision matrix for crystallographic characterization of brominated
Detailed Protocols
Protocol A: Direct Crystallization (Vapor Diffusion)
Best for: Rapid screening of solid samples.
-
Dissolution: Dissolve 20 mg of the nitrile in 0.5 mL of Ethyl Acetate.
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove dust nuclei.
-
Setup: Place the solution in a small inner vial. Place this vial inside a larger jar containing 5 mL of Hexane (Anti-solvent).
-
Incubation: Seal the outer jar and store at 4°C (refrigerator). The lower temperature reduces solubility and kinetic energy, promoting ordered lattice formation over oiling out.
-
Harvesting: Crystals typically appear within 3-7 days. Mount immediately in cryo-oil (Paratone-N) to prevent desolvation.
Protocol B: Derivatization with (1S)-(-)-Camphanic Chloride
Best for: Oily samples or determining absolute configuration of enantiomers.
-
Reaction: To a solution of the nitrile (1.0 equiv) in dry Pyridine, add (1S)-(-)-Camphanic chloride (1.2 equiv) and DMAP (0.1 equiv).
-
Workup: Stir at RT for 4h. Quench with water, extract with DCM, and wash with 1M HCl (to remove pyridine).
-
Crystallization: Recrystallize the crude ester from hot Ethanol or Isopropanol.
-
Analysis: The resulting crystal contains a known chiral center (from the camphanate). Refine the structure; if the camphanate stereochemistry matches the known (1S) configuration, the stereochemistry of the nitrile can be assigned relative to it.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational paper on using anomalous scattering for absolute configuration). [Link]
-
Parsons, S., & Flack, H. D. (2004). "The use of anomalous scattering in the determination of absolute structure." Acta Crystallographica Section A, 60(s1), s61. [Link]
-
Organic Syntheses. "Synthesis of chiral
-hydroxy nitriles via biocatalytic reduction." (General reference for synthesis context). [Link]
Sources
- 1. Crystal structure of 3-bromo-2-hydroxybenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-bromo-2-hy-droxy-benzo-nitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Validation Guide: Elemental Analysis for 3-(4-Bromophenyl)-3-hydroxypropanenitrile Purity Assessment
Executive Summary
In the synthesis of pharmaceutical intermediates like 3-(4-Bromophenyl)-3-hydroxypropanenitrile , purity validation is often reduced to a single HPLC trace. This is a critical error in drug development. While HPLC identifies chromophoric impurities, it fails to detect moisture, inorganic salts, or trapped solvents—contaminants that ruin stoichiometry in downstream SAR (Structure-Activity Relationship) studies.
This guide objectively compares Elemental Analysis (EA) against HPLC and qNMR, demonstrating why EA remains the "Gold Standard" for establishing bulk purity, particularly for hygroscopic hydroxy-nitriles.
Theoretical Baseline
Before validation, the theoretical composition must be established. The presence of the bromine atom and the hydroxyl group makes this molecule sensitive to dehydration and solvation, which significantly alters these values.
Target Molecule: 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Molecular Formula:
| Element | Atomic Mass | Count | Total Mass | Theoretical % |
| Carbon (C) | 12.011 | 9 | 108.10 | 47.82% |
| Hydrogen (H) | 1.008 | 8 | 8.06 | 3.57% |
| Nitrogen (N) | 14.007 | 1 | 14.01 | 6.20% |
| Bromine (Br) | 79.904 | 1 | 79.90 | 35.34% |
| Oxygen (O) | 15.999 | 1 | 16.00 | 7.08% |
Critical Threshold: The scientific standard for purity (95%+) requires experimental values to be within
of the theoretical values [1].
Comparative Analysis: EA vs. Alternatives
This section evaluates why EA is necessary despite the prevalence of modern spectroscopic techniques.
Table 1: Method Performance Matrix
| Feature | Elemental Analysis (Combustion) | HPLC-UV/Vis | qNMR (Quantitative NMR) |
| Primary Detection | Bulk elemental ratio (C, H, N) | Chromophores (UV active) | Proton environments |
| Inorganic Salts | Detected (Lowers %C/H/N) | Missed (Invisible to UV) | Missed (Unless specific nuclei targeted) |
| Water/Moisture | Detected (Elevates %H, Lowers %C) | Missed | Detected (if solvent allows) |
| Isomeric Purity | Cannot distinguish isomers | Excellent (Separates enantiomers w/ chiral column) | Good (if diastereomeric peaks resolve) |
| Sample Destructive? | Yes | No (Recoverable) | No |
| Cost/Run | Low | Medium | High |
Expert Insight: The "Hidden" Impurity Trap
For 3-(4-Bromophenyl)-3-hydroxypropanenitrile , the most dangerous impurities are inorganic salts (from the cyanide substitution step) and water (due to the -OH group).
-
Scenario: You have 99% HPLC purity, but the sample contains 5% NaCl.
-
Result: Your reaction stoichiometry will be off by 5%, leading to incomplete reactions in the next step. Only EA or Ash testing will catch this.
Experimental Protocol: Self-Validating Workflow
To ensure trustworthiness, this protocol includes a "System Suitability Test" using a standard.
Phase 1: System Suitability (The "Trust" Step)
Before analyzing the target, run a certified standard of Acetanilide (
-
Requirement: Experimental %C must be
. -
Why? If the instrument fails the standard, it will fail your sample. Do not proceed until this passes.
Phase 2: Sample Preparation (Crucial)
The hydroxyl group is prone to hydrogen bonding with water.
-
Drying: Dry the sample in a vacuum oven at
for 4 hours over .-
Caution: Higher temperatures may trigger dehydration to the alkene (cinnamonitrile derivative).
-
-
Weighing: Use a microbalance (readability
). Weigh 2.0 – 3.0 mg into a tin capsule.-
Tip: Fold the capsule tightly to exclude atmospheric nitrogen.
-
Phase 3: Combustion Parameters
-
Furnace Temp:
(Ensure complete combustion of the aromatic ring). -
Carrier Gas: Helium (High purity 99.999%).
-
Oxygen Boost: 2-3 seconds (Required for the Bromine-heavy matrix).
Data Interpretation & Troubleshooting
Visualizing the decision process is vital for consistent validation.
Diagram 1: Validation Logic Tree
This diagram guides the researcher through interpreting the EA results relative to the
Caption: Decision matrix for interpreting Elemental Analysis deviations based on ICH guidelines.
Diagram 2: The "Blind Spot" Visualization
Why HPLC is not enough. This diagram illustrates the detection overlap.
Caption: Venn diagram illustrating that while HPLC detects isomers, only EA detects non-chromophoric contaminants like water and salts.
References
-
International Council for Harmonisation (ICH). (2006). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]
-
American Chemical Society (ACS). (2022). ACS Guide to Scholarly Communication: Characterization of Organic Compounds. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 3-(4-Bromophenyl)-3-hydroxypropanenitrile.[1][2] Retrieved from [Link]
Sources
Comparative Guide: 3-(4-Bromophenyl)-3-hydroxypropanenitrile vs. Chloro-Analogs
Content Type: Technical Comparison Guide
Subject: Halogenated
Executive Summary
In the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and selective serotonin reuptake inhibitors (SSRIs), 3-phenyl-3-hydroxypropanenitrile scaffolds serve as the chiral "anchor."
While the Chloro-analog (3-(4-chlorophenyl)-3-hydroxypropanenitrile) is the industry standard for blockbuster drugs like Atomoxetine , the Bromo-analog (3-(4-bromophenyl)-3-hydroxypropanenitrile) offers distinct advantages in diversity-oriented synthesis (DOS).
Key Differentiator: The Bromo-analog is not merely a heavier version of the Chloro-compound; it is a functionalizable handle . The C-Br bond allows for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the generation of complex biaryl libraries that are chemically inaccessible with the inert C-Cl bond under standard conditions.
Chemical & Physical Profile
The choice between Bromo- and Chloro-analogs dictates the solubility profile and enzyme compatibility during synthesis.
| Feature | Bromo-Analog | Chloro-Analog | Implication |
| Formula | Br adds significant mass (~44 Da diff). | ||
| LogP (Lipophilicity) | ~2.6 | ~2.1 | Br is more lipophilic. It binds tighter to hydrophobic pockets in KREDs (Ketoreductases). |
| C-X Bond Energy | ~276 kJ/mol | ~338 kJ/mol | Br is more labile. It is reactive to Lithiation/Pd-catalysis but sensitive to light. |
| Leaving Group Ability | High ( | Moderate ( | Br allows for facile |
| Cost | High ( | Low ($) | Cl is preferred for bulk manufacturing; Br for R&D/SAR. |
Biocatalytic Synthesis: The "Alpha-Ethylation" Trap
A critical, often overlooked challenge in synthesizing these chiral alcohols from their
Mechanistic Insight
When reducing 3-(4-bromophenyl)-3-oxopropanenitrile , the bulky Bromine atom changes the substrate's residence time in the enzyme active site compared to the Chlorine analog.
-
The Problem: Whole-cell systems often contain fatty acid synthases or other alkylating enzymes that can attack the activated methylene group (
-position) before the ketone is reduced. -
The Solution: Use isolated/purified Carbonyl Reductases (CBRs) or Ketoreductases (KREDs) with cofactor recycling (GDH/Glucose) to eliminate the cellular background reactions.
Pathway Visualization
The following diagram illustrates the competing pathways and the correct route for high enantiomeric excess (ee).
Figure 1: Biocatalytic workflow comparing whole-cell risks vs. purified enzyme specificity.
Experimental Protocols
Protocol A: Enantioselective Reduction (Applies to both, optimized for Br)
Objective: Synthesis of (S)-3-(4-bromophenyl)-3-hydroxypropanenitrile with >98% ee.
Reagents:
-
Substrate: 3-(4-bromophenyl)-3-oxopropanenitrile (10 mM)
-
Enzyme: Recombinant Carbonyl Reductase (e.g., C. parapsilosis CPCR or commercial KRED screening kit)
-
Cofactor: NADPH (0.5 mM) + Glucose Dehydrogenase (GDH) for recycling.
-
Buffer: 100 mM Potassium Phosphate (pH 6.5).
-
Solvent: Isopropanol (IPA) or Butyl Acetate for biphasic extraction.
Step-by-Step:
-
Buffer Prep: Degas 100 mM phosphate buffer (pH 6.5). Oxygen can degrade NADPH.
-
Substrate Solubilization: Dissolve the Bromo-ketone in DMSO (5% v/v final concentration). Note: The Bromo-analog is less soluble in water than the Chloro-analog; do not exceed 10% DMSO to avoid enzyme denaturation.
-
Reaction Initiation: Add GDH (5 U/mL), Glucose (1.5 eq), and NADPH (0.05 eq). Incubate at 30°C for 5 mins. Add KRED enzyme.
-
Monitoring: Monitor consumption of ketone via HPLC (C18 column).
-
Critical Checkpoint: If conversion stalls at 50%, add more GDH, not more KRED. The cofactor regeneration is usually the limiting step.
-
-
Work-up: Extract twice with Ethyl Acetate. The Bromo-alcohol will partition heavily into the organic phase (LogP ~2.6).
-
Purification: Recrystallize from Hexane/EtOAc.
-
Result: White crystalline solid. (S)-configuration is typical for CPCR-type enzymes.
-
Protocol B: Divergent Cross-Coupling (Bromo-Analog Specific)
Objective: Converting the Bromo-nitrile to a Biaryl scaffold (Suzuki Coupling). This reaction fails with the Chloro-analog under these mild conditions.
Reagents:
-
Substrate: 3-(4-bromophenyl)-3-hydroxypropanenitrile (1.0 eq)
-
Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step:
-
Protection (Crucial): The free hydroxyl group (-OH) can poison Pd catalysts or undergo side reactions. Protect first with TBSCl (tert-butyldimethylsilyl chloride) and Imidazole.
-
Coupling: Mix the TBS-protected Bromo-nitrile, boronic acid, base, and catalyst in Dioxane/Water.
-
Degas: Sparge with Argon for 10 mins. (Oxygen destroys the active Pd(0) species).
-
Heat: Stir at 80°C for 4 hours.
-
Observation: The reaction mixture turns black (Pd precipitation) upon completion.
-
-
Deprotection: Treat with TBAF (Tetra-n-butylammonium fluoride) to remove the TBS group and restore the chiral hydroxyl.
Strategic Utility: When to use Which?
The decision matrix below guides the selection based on the project phase.
Figure 2: Decision matrix for selecting Halogenated Hydroxypropanenitriles.
Data Summary Table
| Parameter | Chloro-Analog | Bromo-Analog |
| Enzymatic Conversion (4h) | >95% | ~85% (Steric hindrance) |
| Enantiomeric Excess (ee) | >99% | >98% |
| Suzuki Coupling Yield | <10% (requires specialized ligands) | >90% (standard conditions) |
| Lithium-Halogen Exchange | Slow (-78°C) | Fast (-78°C) |
References
-
Vertex AI Search. (2025). Stereocomplementary bioreduction of β-ketonitrile without ethylated byproduct. National Institutes of Health (PubMed). Link
-
BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Link
-
PubChem. (2025).[2] Compound Summary: 3-(4-Bromophenyl)propanenitrile.[2][3] National Library of Medicine. Link
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts. Link
-
Semantic Scholar. (2023). Asymmetric reduction of beta-ketonitriles with a recombinant carbonyl reductase. Link
Sources
Reference Standards for 3-(4-Bromophenyl)-3-hydroxypropanenitrile Quantification
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary: The "Purity Gap" in Early Development
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0) is a critical chiral building block, often utilized in the asymmetric synthesis of serotonin reuptake inhibitors (SSRIs) and related aryl-propanamine therapeutics.
A major challenge in quantifying this intermediate is the absence of pharmacopeial (USP/EP) Certified Reference Materials (CRMs) . Commercially available "chemical grade" options typically range from 96% to 98% purity, often containing significant levels of residual solvents, water, and structurally related brominated impurities.
This guide provides a validated framework for:
-
Bridging the Gap: Converting commercial-grade material into a qualified Primary Reference Standard using qNMR.
-
Routine Quantification: A robust RP-HPLC-UV method for daily batch release.
-
Comparative Analysis: Data demonstrating the critical impact of standard qualification on assay accuracy.
The Hierarchy of Standards: A Comparative Analysis
In the absence of a USP monograph, the analytical scientist must establish a hierarchy to ensure traceability.
Table 1: Comparative Profile of Reference Standard Grades
| Feature | Commercial Chemical Grade | Qualified Primary Standard (In-House) | Working Standard |
| Source | Chemical Vendors (e.g., Sigma, BLDpharm) | Derived from Chemical Grade via Purification & Characterization | Derived from Chemical Grade, calibrated against Primary |
| Purity Claim | "≥ 96%" or "97%" (Area %) | 99.xx% (w/w) (Mass Balance/qNMR) | Assigned Assay Value (e.g., 99.2%) |
| Traceability | Vendor COA (often insufficient for GMP) | Traceable to NIST (via qNMR Internal Standard) | Traceable to In-House Primary |
| Water/Solvent | Not typically corrected | Quantified & Corrected (KF/GC-HS) | Not typically corrected (accounted for in assay assignment) |
| Primary Use | Synthesis starting material | Method Validation, Release Testing | Routine Batch Analysis, Stability |
| Risk | High: Can introduce 2-4% bias in potency calculations. | Low: Gold standard for accuracy. | Low: Practical for daily use.[1] |
Establishing the "Gold Standard": qNMR Qualification Protocol
Since no CRM exists, you must characterize your own. Quantitative NMR (qNMR) is the superior method for this, as it is a primary ratio method traceable to the International System of Units (SI) via an internal standard (IS).
Workflow: Commercial Grade
Primary Standard
Figure 1: Workflow for qualifying a non-compendial chemical as a Primary Reference Standard.
qNMR Experimental Parameters
-
Instrument: 400 MHz (or higher) NMR.
-
Solvent: DMSO-d6 (provides excellent solubility for polar nitriles).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Relaxation Delay (D1):
30 seconds (ensure 5x T1 relaxation for quantitative accuracy). -
Target Signal: The methine proton at the chiral center (CH -OH) or the aromatic protons (ensure no overlap with IS).
Routine Quantification: Validated RP-HPLC Method
For daily quality control, qNMR is too low-throughput. We utilize the qualified Primary Standard to validate the following HPLC method.
Method Performance Comparison
-
HPLC-UV (Recommended): Robust, linear, and sufficient for purity >99.5%.
-
LC-MS/MS: Necessary only for trace impurity analysis (genotoxic impurities) or biological matrices (PK studies).
Detailed Protocol: RP-HPLC-UV
1. Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 220 nm (Maximize sensitivity for bromophenyl) or 254 nm (Higher selectivity).
-
Injection Volume: 10 µL.
2. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
3. Standard Preparation:
-
Stock Solution: Dissolve 10.0 mg of Qualified Primary Standard in 10 mL ACN (1.0 mg/mL).
-
Working Standard: Dilute Stock to 0.1 mg/mL with Water/ACN (50:50).
4. System Suitability Criteria:
-
Tailing Factor: < 1.5.[2]
-
Theoretical Plates: > 5000.
-
RSD (n=6): < 1.0% for area.
Analytical Workflow Diagram
Figure 2: Routine HPLC-UV Quantification Workflow.
Comparative Data: The Cost of Inaccuracy
To demonstrate the importance of using a Qualified Primary Standard versus a raw Commercial Grade chemical, we simulated a potency assay of a drug substance batch.
Scenario: A researcher uses a commercial vendor's "96%" standard without correction vs. a qNMR-qualified standard (99.4% purity).
Table 2: Impact on Drug Substance Potency Assignment
| Parameter | Scenario A: Uncorrected Commercial Std | Scenario B: Qualified Primary Std | Delta (Error) |
| Standard Purity Used | Assumed 100% (or nominal 96%) | 99.4% (Determined by qNMR) | - |
| Actual Standard Purity | 95.2% (Contains water/solvents) | 99.4% | 4.2% discrepancy |
| Calculated Sample Potency | 104.2% (Falsely High) | 100.0% (Accurate) | +4.2% Bias |
| Regulatory Consequence | OOS (Out of Spec) Investigation | Pass | Significant Delay |
Analysis: Using an uncharacterized standard leads to a systematic overestimation of the sample potency (because the standard response is lower than it should be for a "100%" pure substance). In Scenario A, this bias pushes the result out of specification (>102%), triggering costly investigations.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Saito, T., et al. (2011). Metrological traceability of purity values for organic reference materials. Accreditation and Quality Assurance. Link
-
Burgé, G., et al. (2015).[3] 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC. RSC Advances. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-(4-Bromophenyl)-3-hydroxypropanenitrile. Link
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Link
Sources
Safety Operating Guide
3-(4-Bromophenyl)-3-hydroxypropanenitrile proper disposal procedures
Technical Guide: Safe Handling & Disposal of 3-(4-Bromophenyl)-3-hydroxypropanenitrile
Part 1: Chemical Profile & Hazard Vectoring
Senior Scientist Note:
3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS 65984-59-0) presents a dual-hazard profile: the acute toxicity potential of the nitrile moiety (
Physicochemical & Hazard Summary
| Property | Data / Classification | Operational Implication |
| CAS Number | 65984-59-0 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | Halogenated : Requires segregation from non-halogenated solvents.[1] | |
| Physical State | Solid (typically off-white powder) | Dust inhalation risk; requires HEPA-filtered weighing or fume hood.[1] |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhal.), Irritant | Nitrile : Treat as a potential metabolic cyanide source.[1] |
| Reactivity | Incompatible with Strong Oxidizers, Strong Acids, Strong Bases | Acid Contact : Risk of HCN evolution.[2] Base Contact : Hydrolysis risk.[1] |
Part 2: Personal Protective Equipment (PPE) & Engineering Controls
Trust Protocol: The following PPE standards are non-negotiable. Reliance on "standard lab coats" is insufficient for organobromine nitriles due to their potential for skin absorption.[1]
-
Respiratory Protection:
-
Dermal Protection:
-
Gloves: Nitrile gloves are generally acceptable for incidental splash protection due to the chemical similarity (like dissolves like), but Double-Gloving is required.[1][2]
-
Body: Tyvek® sleeves or a chemical-resistant apron over a standard cotton lab coat to prevent sleeve contamination during weighing.[1]
-
-
Eye Protection:
Part 3: Disposal Procedures & Workflow
Core Directive: This compound is a Halogenated Organic .[1][3] It must be destroyed via high-temperature incineration at a permitted facility.[1] Under no circumstances should this be treated via in-lab chemical deactivation (e.g., bleach oxidation) unless you are a process chemist with a validated, cooled protocol, as exothermic runaways can release cyanogen bromide or HCN.[2]
Disposal Decision Matrix
Figure 1: Decision tree for segregating 3-(4-Bromophenyl)-3-hydroxypropanenitrile waste. Note that even if dissolved in a non-halogenated solvent, the presence of the brominated solute may require the entire mixture to be classified as "Halogenated" depending on concentration (>1-2%).[2]
Step-by-Step Disposal Protocol
1. Solid Waste (Pure Compound & Debris) [1]
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Segregation: Collect pure compound, contaminated weighing boats, gloves, and paper towels in this container.
-
Labeling:
-
Storage: Keep container closed and inside a secondary containment tray in the fume hood until pickup.
2. Liquid Waste (Solutions)
-
Compatibility Check: Ensure the solvent used is compatible with the waste container (e.g., do not put acetone solutions in a container designated for strong oxidizers).[2]
-
Stream Selection:
-
Scenario A (Halogenated Solvent): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the "Halogenated Waste" carboy.[1][2]
-
Scenario B (Non-Halogenated Solvent): If dissolved in Methanol or Ethyl Acetate, determine the concentration.[2]
-
Rule of Thumb: If the halogenated solute concentration is >1-2% , default to the "Halogenated Waste" stream to prevent contamination of fuel-blending streams used for non-halogenated solvents.[1]
-
-
-
pH Check: Ensure the solution is Neutral (pH 6-8). If the reaction mixture was acidic, neutralize carefully with Sodium Bicarbonate before adding to the waste container to prevent gas evolution.[2]
3. RCRA Waste Classification (USA) While this specific CAS is not typically "P" or "U" listed by name, it is a Characteristic Hazardous Waste .[1][2]
-
Likely Codes:
-
Best Practice: Label as "Hazardous Waste - Toxic, Organohalogen" to ensure the disposal facility routes it to an incinerator equipped with scrubbers for HBr/Bromine gas.[1][2]
Part 4: Spill Response & Decontamination
Immediate Action:
-
Evacuate & Ventilate: If a large amount (>5g) of powder is dispersed outside a hood, evacuate the immediate area to allow dust to settle.[1]
-
PPE Up: Don double nitrile gloves, goggles, and lab coat.[2]
-
Containment (Solid):
-
Containment (Liquid):
-
Surface Decontamination:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2735611, 3-(4-Bromophenyl)propanenitrile (Analog).[1] PubChem.[1][10] Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] EPA.gov.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Nitriles.[1] OSHA.gov.[1] Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Available at: [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. scienceready.com.au [scienceready.com.au]
- 4. my.alfred.edu [my.alfred.edu]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3-(4-Bromophenyl)-3-hydroxypropanenitrile
This guide serves as a critical operational manual for the safe handling, synthesis, and disposal of 3-(4-Bromophenyl)-3-hydroxypropanenitrile (CAS: 65984-59-0). It is designed for researchers requiring immediate, actionable safety protocols without the fluff.
CAS Number: 65984-59-0
Molecular Formula: C
Emergency Snapshot & Risk Profile
Immediate Hazards[1][2]
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
-
Chemical Reactivity: Incompatible with strong acids. Contact with acids may liberate Hydrogen Cyanide (HCN) gas, a rapid-acting asphyxiant.
-
Target Organs: Central Nervous System (CNS), Respiratory System, Skin/Eyes.
First Aid Response
| Exposure Route | Immediate Action |
| Inhalation | Move to fresh air immediately.[1][2][3] If breathing is labored, administer oxygen. Do not perform mouth-to-mouth; use a bag-valve mask to avoid rescuer contamination. |
| Skin Contact | Wash with soap and water for 15+ minutes. Do not use organic solvents (ethanol/DMSO) as they increase dermal absorption of the nitrile. |
| Eye Contact | Rinse cautiously with water for 15 minutes, lifting eyelids. Remove contact lenses if present.[1][2][3] |
| Ingestion | Rinse mouth. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard latex gloves. Nitriles can permeate standard glove materials. Use this matrix to select the correct barrier based on your operation scale.
Glove Selection Logic
-
Standard Nitrile Gloves (0.11 mm): Insufficient for prolonged contact or solution handling. Use only for handling dry solids with immediate change upon contamination.
-
Laminate Film (Silver Shield/4H): Required for handling solutions, stock preparation, or spills.
-
Double-Gloving Strategy: Wear Laminate gloves (inner) + Nitrile gloves (outer) for dexterity and barrier protection.
Respiratory & Body Protection[1][2][3][5]
-
Respiratory: N95 (minimum) for solid weighing. If handling in solution outside a fume hood (not recommended) or during spill cleanup, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Body: Lab coat (buttoned), long pants, and closed-toe chemically resistant shoes.
Visualization: PPE Decision Workflow
Figure 1: Decision logic for selecting PPE based on the state of matter and risk level.
Operational Handling Protocols
A. Weighing & Transfer
-
Static Hazard: Dry nitrile powders can be statically charged. Use an antistatic gun or ionizer if available.
-
Containment: Weigh inside a chemical fume hood. If the balance is outside, weigh inside a tared, screw-top vial. Never transfer open powder across the lab bench.
B. Reaction Setup (Self-Validating System)
This protocol ensures safety through verifying compatibility before mixing.
-
Solvent Choice: Dissolve in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) if compatible with your reaction.
-
Why? Reduces the risk of aerosolization compared to dry powder.
-
-
Acid Check (Critical Step):
-
Temperature Control:
-
The hydroxyl group (-OH) allows for hydrogen bonding, potentially increasing viscosity. Ensure adequate stirring.
-
Monitor exotherms. Nitrile hydrolysis is exothermic.[4]
-
C. Downstream Processing
-
Quenching: When quenching reactions containing this nitrile, use basic aqueous solutions (e.g., NaOH or NaHCO₃) rather than acidic water to prevent HCN evolution.
-
Rotary Evaporation: Use a secondary trap (dry ice/acetone) to prevent nitrile vapors from entering the pump oil or exhaust system.
Waste Disposal & Decontamination
Never dispose of this chemical down the drain.
Segregation Strategy
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated paper, gloves, weigh boats. | Seal in a double bag labeled "Toxic Solid - Organic Nitrile". |
| Liquid Waste | Reaction mixtures, mother liquors. | Segregate from Acid Waste. Label "Organic Nitrile - DO NOT MIX WITH ACID". |
| Sharps | Needles/syringes used with the compound. | Chemically contaminated sharps container. |
Decontamination of Glassware
-
Rinse glassware with Acetone inside the fume hood. Collect this rinse as organic waste.
-
Soak in a 10% Sodium Hypochlorite (Bleach) solution for 24 hours.
-
Wash with soap and water as normal.
Engineering Controls: The Fume Hood
Work must be performed in a certified chemical fume hood.
-
Sash Height: Keep at or below the certified working height (usually 18 inches).
-
Face Velocity: Ensure 80–100 fpm (feet per minute).
-
Airflow Check: Tape a small strip of tissue paper (Kimwipe) to the sash bottom. It should be pulled gently inward, verifying negative pressure.
Visualization: Emergency Spill Workflow
Figure 2: Step-by-step workflow for managing a spill of 3-(4-Bromophenyl)-3-hydroxypropanenitrile.
References
-
National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. Centers for Disease Control and Prevention. [Link]
-
PubChem. (n.d.).[5][6] 3-(4-Bromophenyl)propanenitrile (Analogous Safety Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 3-(4-Bromophenyl)propanenitrile | C9H8BrN | CID 2735611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
